molecular formula C14H26N4O6S B13827739 Glu-Cys-Lys

Glu-Cys-Lys

Cat. No.: B13827739
M. Wt: 378.45 g/mol
InChI Key: ISXJHXGYMJKXOI-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glu-Cys-Lys is an oligopeptide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26N4O6S

Molecular Weight

378.45 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24)/t8-,9-,10-/m0/s1

InChI Key

ISXJHXGYMJKXOI-GUBZILKMSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Putative Biosynthesis of the Tripeptide Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide γ-L-Glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys) is a non-canonical peptide not as ubiquitously characterized as its structural analog, glutathione (B108866) (Glu-Cys-Gly). While a dedicated and universally conserved biosynthetic pathway for this compound has not been definitively established in the literature, its synthesis is theoretically plausible through two primary enzymatic routes: the promiscuous activity of enzymes in the glutathione synthesis pathway or via a dedicated non-ribosomal peptide synthetase (NRPS). This technical guide provides an in-depth exploration of these two putative biosynthetic pathways. It outlines the core biochemical principles, presents hypothetical quantitative data for key enzymatic steps, details relevant experimental protocols for investigation, and visualizes the proposed mechanisms and workflows using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers aiming to investigate the existence, synthesis, and potential biological significance of this compound.

Introduction

Tripeptides play crucial roles in a myriad of biological processes, from antioxidant defense to cell signaling. While glutathione (GSH) is the most abundant intracellular thiol tripeptide, the potential existence and function of other tripeptides, such as this compound, remain an intriguing area of research. The substitution of the terminal glycine (B1666218) with lysine (B10760008) introduces a basic side chain, which could confer unique chemical properties and biological activities, including altered redox potential, metal chelation capabilities, and novel protein-protein interactions. Understanding the biosynthetic origins of this compound is the first step toward elucidating its potential physiological and pharmacological relevance.

This guide explores two potential pathways for the biosynthesis of this compound:

  • Pathway A: Modified Glutathione Synthesis Pathway: This pathway hypothesizes that the enzymes of the canonical glutathione synthesis pathway, specifically Glutathione Synthetase (GS), exhibit substrate promiscuity and can utilize lysine as an alternative substrate to glycine.

  • Pathway B: Non-Ribosomal Peptide Synthesis (NRPS): This pathway proposes the existence of a multi-modular enzyme complex, a non-ribosomal peptide synthetase, that specifically assembles this compound from its constituent amino acids.

Putative Biosynthetic Pathways

Pathway A: Leveraging the Glutathione Synthesis Machinery

The canonical biosynthesis of glutathione occurs in two ATP-dependent steps. The first step, the formation of γ-glutamylcysteine, is catalyzed by glutamate-cysteine ligase (GCL)[1][2]. The second step involves the addition of glycine to γ-glutamylcysteine, catalyzed by glutathione synthetase (GS)[3][4]. The synthesis of this compound via this pathway would depend on the ability of GS to accept L-lysine as a substrate instead of glycine. While GS typically exhibits high specificity for glycine, instances of substrate promiscuity in this enzyme family have been reported, particularly in plants where homologues can synthesize variants like homoglutathione (B101260) (γ-Glu-Cys-β-Ala)[5].

  • γ-Glutamylcysteine Synthesis: L-Glutamate + L-Cysteine + ATP →GCL γ-L-Glutamyl-L-cysteine + ADP + Pi

  • This compound Synthesis: γ-L-Glutamyl-L-cysteine + L-Lysine + ATP →GS γ-L-Glutamyl-L-cysteinyl-L-lysine + ADP + Pi

Glu_Cys_Lys_Pathway_A cluster_step1 Step 1: γ-Glutamylcysteine Synthesis cluster_step2 Step 2: Tripeptide Formation L-Glutamate L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) L-Glutamate->GCL L-Cysteine L-Cysteine L-Cysteine->GCL ATP1 ATP ATP1->GCL ADP_Pi1 ADP + Pi GCL->ADP_Pi1 gamma-Glu-Cys γ-Glutamylcysteine GCL->gamma-Glu-Cys GS Glutathione Synthetase (GS) (Promiscuous Activity) gamma-Glu-Cys->GS L-Lysine L-Lysine L-Lysine->GS ATP2 ATP ATP2->GS ADP_Pi2 ADP + Pi GS->ADP_Pi2 This compound This compound GS->this compound

Diagram 1: Putative Biosynthesis of this compound via a Modified Glutathione Synthesis Pathway.
Pathway B: Non-Ribosomal Peptide Synthesis

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptides, often with complex structures and non-proteinogenic amino acids[6][7]. An NRPS-mediated synthesis of this compound would involve a dedicated enzyme complex with three modules, each responsible for the recognition, activation, and incorporation of one of the constituent amino acids.

A typical NRPS module for peptide elongation contains three core domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) domain: Catalyzes peptide bond formation between the amino acids attached to adjacent modules.

The synthesis concludes with a Thioesterase (TE) domain that releases the final tripeptide from the enzyme complex[8].

Glu_Cys_Lys_NRPS_Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex Module1 Module 1 (Glutamate) A T C1 Module2 Module 2 (Cysteine) A T C2 Module1:C1->Module2:A2 Peptide Bond Formation AMP_PPi 3 AMP + 3 PPi Module1->AMP_PPi Module3 Module 3 (Lysine) A T TE Module2:C2->Module3:A3 Peptide Bond Formation Module2->AMP_PPi Module3->AMP_PPi Glu-Cys-Lys_out This compound Module3:TE->Glu-Cys-Lys_out Release Glu L-Glutamate Glu->Module1:A1 Cys L-Cysteine Cys->Module2:A2 Lys L-Lysine Lys->Module3:A3 ATP 3 ATP ATP->Module1 ATP->Module2 ATP->Module3

Diagram 2: Hypothetical Non-Ribosomal Peptide Synthetase (NRPS) Pathway for this compound Synthesis.

Quantitative Data

As the biosynthesis of this compound is putative, no empirical quantitative data exists. The following tables present hypothetical kinetic parameters for the enzymes in the modified glutathione synthesis pathway. These values are based on known data for glutathione synthesis and are intended to serve as a benchmark for future experimental investigation.

Table 1: Hypothetical Kinetic Parameters for Glutamate-Cysteine Ligase (GCL)

SubstrateKm (mM)Vmax (µmol/min/mg)
L-Glutamate1.815.0
L-Cysteine0.315.0
ATP0.215.0

Table 2: Hypothetical Kinetic Parameters for Glutathione Synthetase (GS)

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
γ-Glutamylcysteine0.125.0404.0 x 105
Glycine (canonical)0.725.0405.7 x 104
L-Lysine (hypothetical)5.05.081.6 x 103
ATP0.1525.0402.7 x 105

Experimental Protocols

Investigating the biosynthesis of this compound requires a combination of enzymatic assays and analytical techniques to identify the product and characterize the enzymatic machinery.

Protocol 1: In Vitro Enzymatic Synthesis and Detection of this compound

Objective: To determine if purified Glutathione Synthetase can synthesize this compound from γ-glutamylcysteine and lysine.

Materials:

  • Purified Glutathione Synthetase (recombinant or from a native source)

  • γ-glutamylcysteine

  • L-lysine

  • ATP

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 20 mM MgCl2, 2 mM DTT)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 20 mM MgCl2, 2 mM DTT, 5 mM ATP, 2 mM γ-glutamylcysteine, 10 mM L-lysine, and a suitable concentration of purified GS (e.g., 10 µg). As a positive control, set up a parallel reaction with 10 mM glycine instead of lysine. A negative control should be included without the enzyme.

  • Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation (95°C for 5 minutes).

  • Sample Preparation for LC-MS/MS: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to a new tube and dry it under vacuum. Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer coupled with liquid chromatography. Monitor for the expected mass-to-charge ratio (m/z) of this compound. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Mix Combine Substrates: γ-Glu-Cys, L-Lysine, ATP Enzyme Add Purified Glutathione Synthetase Mix->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Controls Prepare Positive (Glycine) and Negative (No Enzyme) Controls Quench Quench Reaction (Methanol or Heat) Incubate->Quench Prepare_MS Prepare Sample for Mass Spectrometry Quench->Prepare_MS LCMS LC-MS/MS Analysis Prepare_MS->LCMS Data Data Analysis: - Monitor m/z of this compound - MS/MS Fragmentation LCMS->Data

Diagram 3: Experimental Workflow for the In Vitro Synthesis and Detection of this compound.
Protocol 2: Identification of Novel Tripeptides from Biological Samples

Objective: To screen cell extracts or tissues for the presence of endogenous this compound.

Materials:

  • Biological sample (e.g., cell culture, tissue homogenate)

  • Extraction buffer (e.g., 80% methanol)

  • LC-MS/MS system

  • Synthetic this compound standard

Procedure:

  • Extraction: Homogenize the biological sample in ice-cold 80% methanol to precipitate proteins and extract small molecules.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation: Transfer the supernatant to a new tube and dry it under vacuum. Reconstitute the extract in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the sample using LC-MS/MS. Use the synthetic this compound as a standard to determine the retention time and fragmentation pattern.

  • Data Analysis: Compare the retention time and MS/MS fragmentation pattern of any potential peaks in the biological sample with that of the synthetic standard for confident identification[9][10].

Regulation of Biosynthesis

The regulation of this compound biosynthesis would likely mirror the control mechanisms of its putative parent pathways.

  • For Pathway A (Modified Glutathione Synthesis): The synthesis would be indirectly regulated by factors that control the expression and activity of GCL and GS. This includes the availability of precursor amino acids, particularly cysteine, and feedback inhibition of GCL by glutathione[4][11]. Oxidative stress is a known inducer of GCL expression, which could potentially increase the flux towards γ-glutamylcysteine, the precursor for this compound synthesis[12].

  • For Pathway B (NRPS): The expression of NRPS genes is often tightly regulated and can be induced by specific environmental cues, such as nutrient limitation or the presence of certain signaling molecules. For example, the expression of some fungal NRPSs involved in siderophore biosynthesis is controlled by iron availability[13].

Conclusion

While the definitive biosynthesis of this compound remains to be elucidated, this guide provides a comprehensive theoretical framework and practical experimental approaches for its investigation. The potential for its synthesis through either the promiscuous activity of glutathione synthesis enzymes or a dedicated non-ribosomal peptide synthetase presents exciting avenues for research. The methodologies outlined herein, from in vitro enzymatic assays to sensitive mass spectrometry-based detection in biological samples, equip researchers with the necessary tools to explore the existence of this novel tripeptide. Unraveling the biosynthesis of this compound will be a critical step in understanding its potential biological functions and harnessing its therapeutic potential.

References

The Tripeptide Glu-Cys-Lys: A Technical Guide to its Core Biological Functions and Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glutamic acid-Cysteine-Lysine (Glu-Cys-Lys) is a molecule of significant interest in biochemistry and drug development due to the unique combination of its constituent amino acids. This technical guide provides a comprehensive overview of the potential biological functions of this compound, drawing from the well-established roles of its individual amino acid components and related peptides. It details methodologies for its synthesis, purification, and characterization, and presents experimental protocols to investigate its antioxidant, neuroactive, and protein-stabilizing properties. Furthermore, this guide proposes potential signaling pathways and experimental workflows to stimulate further research into the therapeutic potential of this versatile tripeptide.

Introduction: The Molecular Architecture of this compound

The tripeptide this compound is composed of three amino acids, each contributing distinct physicochemical properties that collectively define its potential biological activities[1].

  • Glutamic Acid (Glu): An acidic amino acid with a negatively charged carboxyl group at physiological pH. It is a key excitatory neurotransmitter in the central nervous system[1].

  • Cysteine (Cys): A sulfur-containing amino acid with a thiol (-SH) group that is highly reactive. This thiol group is crucial for its antioxidant properties and its ability to form disulfide bonds, which are vital for protein structure and stability[1].

  • Lysine (B10760008) (Lys): A basic amino acid with a positively charged ε-amino group at physiological pH. It plays a significant role in protein structure through electrostatic interactions and is a site for various post-translational modifications[2][3].

The combination of acidic, basic, and redox-active residues in a single, small molecule suggests that this compound may participate in a diverse range of biological processes.

Potential Biological Functions

While direct experimental evidence for the biological functions of this compound is limited, its activities can be inferred from the properties of its constituent amino acids and its similarity to other biologically active peptides, such as glutathione (B108866) (γ-Glu-Cys-Gly).

Antioxidant Properties

The cysteine residue is the primary contributor to the potential antioxidant activity of this compound. The thiol group can directly scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage[1]. Lysine has also been shown to enhance the antioxidant activity of other peptides[4][5].

Neurotransmitter Regulation

Given that glutamic acid is a major excitatory neurotransmitter, this compound could potentially modulate neuronal activity[1][6]. It might interact with glutamate (B1630785) receptors or influence the release and uptake of neurotransmitters at the synapse. The charged nature of both glutamic acid and lysine could facilitate interactions with neuronal receptors and ion channels.

Protein Folding and Stability

The cysteine residue in this compound can form disulfide bonds with other cysteine residues within or between polypeptide chains, a critical factor in stabilizing the tertiary and quaternary structures of proteins[1]. The charged groups of glutamic acid and lysine can form salt bridges, further contributing to the conformational stability of proteins[2].

Quantitative Data

As of the latest literature review, specific quantitative data on the biological activity of the this compound tripeptide is not available. The following table summarizes the types of quantitative data that would be crucial for characterizing its biological functions and is based on assays commonly used for similar peptides.

ParameterAssayTypical UnitsRelevance
Antioxidant Capacity
Radical Scavenging ActivityDPPH (2,2-diphenyl-1-picrylhydrazyl) AssayIC50 (µM)Measures the concentration required to scavenge 50% of DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) AssayTEAC (Trolox Equivalent Antioxidant Capacity)Compares the antioxidant capacity to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assayµmol TE/gMeasures the capacity to quench peroxyl radicals.
Neuroactivity
Receptor Binding AffinityRadioligand Binding AssayKi (nM)Determines the inhibition constant for binding to specific neurotransmitter receptors (e.g., glutamate receptors).
Neurotransmitter ReleaseIn vitro microdialysis or synaptosome preparations% change from baselineMeasures the effect on the release of neurotransmitters like glutamate or GABA.
Effect on Protein Stability
Change in Melting TemperatureCircular Dichroism (CD) Spectroscopy or Differential Scanning Calorimetry (DSC)ΔTm (°C)Indicates the change in the thermal stability of a protein upon binding of the tripeptide.
Change in Free Energy of UnfoldingChemical or Thermal Denaturation AssaysΔΔG (kcal/mol)Quantifies the change in the thermodynamic stability of a protein.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis and Purification of this compound

4.1.1. Solid-Phase Peptide Synthesis (SPPS)

This is a common method for synthesizing peptides[7][8].

  • Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide, or a Wang or Merrifield resin for a C-terminally carboxylated peptide.

  • First Amino Acid Coupling: Swell the resin in a suitable solvent like dimethylformamide (DMF). Deprotect the resin's amino group using a solution of piperidine (B6355638) in DMF. Couple the first protected amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Cys(Trt)-OH and Fmoc-Glu(OtBu)-OH).

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC[9][10].

4.1.2. Liquid-Phase Peptide Synthesis

This method involves synthesizing the peptide in solution[11][12].

  • Fragment Condensation: Synthesize protected dipeptides (e.g., Boc-Cys(Trt)-Lys(Z)-OMe) and then couple them to a protected glutamic acid derivative.

  • Deprotection: Remove the protecting groups in a stepwise manner.

  • Purification: Purify the intermediate and final products at each step using crystallization or chromatography.

Antioxidant Activity Assays

4.2.1. DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure: Add different concentrations of the this compound peptide to the DPPH solution in a 96-well plate.

  • Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Neuroactivity Assays

4.3.1. In Vitro Neurotransmitter Release from Synaptosomes

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., hippocampus or cortex) of rodents.

  • Loading: Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]glutamate).

  • Stimulation: Stimulate the release of the neurotransmitter using a depolarizing agent (e.g., high potassium concentration) in the presence and absence of different concentrations of this compound.

  • Measurement: Measure the amount of radioactivity released into the supernatant using a scintillation counter.

Protein Stability Assays

4.4.1. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare solutions of a model protein (e.g., lysozyme (B549824) or ribonuclease A) in a suitable buffer with and without various concentrations of this compound.

  • CD Measurement: Record the far-UV CD spectra (190-260 nm) of the samples at a constant temperature to assess secondary structure[13][14][15].

  • Thermal Denaturation: Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm) as the temperature is increased to determine the melting temperature (Tm) of the protein in the presence and absence of the peptide[16].

Signaling Pathways and Experimental Workflows

While the direct signaling pathways modulated by this compound are yet to be elucidated, we can propose hypothetical pathways and workflows based on the known functions of its constituent amino acids.

Proposed Signaling Pathway for Antioxidant Response

The antioxidant activity of this compound could be linked to the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Antioxidant_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation GluCysLys This compound GluCysLys->ROS scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes activates transcription of

Caption: Proposed antioxidant signaling pathway of this compound.

Proposed Workflow for Investigating Neuroactivity

A logical workflow to investigate the neuroprotective effects of this compound is outlined below.

Neuroactivity_Workflow start Synthesize and Purify This compound cell_culture Primary Neuronal Cell Culture start->cell_culture toxicity Induce Neurotoxicity (e.g., with Glutamate or H2O2) cell_culture->toxicity treatment Treat with this compound toxicity->treatment viability Assess Cell Viability (MTT Assay) treatment->viability apoptosis Measure Apoptosis Markers (Caspase-3 activity) treatment->apoptosis neurotransmitter Analyze Neurotransmitter Release (HPLC or ELISA) treatment->neurotransmitter end Evaluate Neuroprotective Effect viability->end apoptosis->end neurotransmitter->end

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Conclusion

The tripeptide this compound holds considerable, yet largely unexplored, potential as a bioactive molecule. Its unique composition suggests multifaceted roles in antioxidant defense, neuromodulation, and protein stabilization. This technical guide provides a foundational framework for researchers to synthesize, characterize, and investigate the biological functions of this compound. The detailed protocols and proposed signaling pathways are intended to catalyze further research, ultimately paving the way for the potential development of novel therapeutics based on this intriguing tripeptide. Future studies should focus on generating robust quantitative data to validate these proposed functions and to elucidate the specific molecular mechanisms through which this compound exerts its effects.

References

An In-depth Technical Guide to the Putative Tripeptide Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Glu-Cys-Lys

The tripeptide this compound is composed of three proteinogenic amino acids: L-glutamic acid, L-cysteine, and L-lysine. The unique combination of an acidic (glutamic acid), a thiol-containing (cysteine), and a basic (lysine) amino acid suggests that this peptide could exhibit a wide range of chemical and biological properties. Its structure allows for potential involvement in redox reactions, electrostatic interactions, and as a signaling molecule.

Physicochemical Properties of Constituent Amino Acids

A thorough understanding of the individual amino acids is crucial for predicting the properties of the tripeptide. Key physicochemical data are summarized below.

PropertyL-Glutamic AcidL-CysteineL-Lysine
Molecular Formula C5H9NO4[1]C3H7NO2S[2]C6H14N2O2[3]
Molar Mass ( g/mol ) 147.13[4]121.16[2]146.19[5]
Appearance White crystalline powder[6]White crystals or powder[2][7]White crystals or crystalline powder[3]
Melting Point (°C) 199 (decomposes)[6]240 (decomposes)[2][7]224.5 (decomposes)[8]
Water Solubility 8.57 g/L (25 °C)[6]~280 g/L[2]>1 kg/L [8]
pKa Values pK1 (α-COOH): 2.19, pK2 (α-NH3+): 9.67, pKR (γ-COOH): 4.25[1]pK1 (α-COOH): 1.71, pK2 (α-NH3+): 10.78, pKR (thiol): 8.33[9]pK1 (α-COOH): 2.18, pK2 (α-NH3+): 8.95, pKR (ε-NH3+): 10.53
Isoelectric Point (pI) 3.225.07[9]9.74

Hypothetical Synthesis and Purification of this compound

The chemical synthesis of this compound can be achieved using solid-phase peptide synthesis (SPPS), a widely adopted methodology for peptide production.[10]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis approach.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Glu(OtBu)-OH

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from lysine. Wash the resin thoroughly with DMF and DCM.

  • Cysteine Coupling: Dissolve Fmoc-Cys(Trt)-OH, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin.

  • Fmoc Deprotection: Repeat step 2 to deprotect the newly added cysteine.

  • Glutamic Acid Coupling: Dissolve Fmoc-Glu(OtBu)-OH, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin.

  • Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal glutamic acid.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc, Trt, OtBu).

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times.

  • Drying: Dry the crude peptide under vacuum.

Experimental Protocol: Purification by Reversed-Phase HPLC (RP-HPLC)

Purification of the crude peptide is essential to remove impurities.[11][12]

Materials:

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Method Development: Perform an analytical run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.[12]

  • Preparative Purification: Scale up to the preparative column using a focused gradient around the determined retention time to optimize separation.[12]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification Resin Fmoc-Lys(Boc)-Wang Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling_Cys Couple Fmoc-Cys(Trt)-OH Deprotection1->Coupling_Cys Deprotection2 Fmoc Deprotection Coupling_Cys->Deprotection2 Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Deprotection2->Coupling_Glu Deprotection3 Final Fmoc Deprotection Coupling_Glu->Deprotection3 Cleavage Cleavage from Resin Deprotection3->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide HPLC Preparative RP-HPLC Crude_Peptide->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Potential Biological Activities and Signaling Pathways

The biological role of this compound is currently unknown. However, based on its constituent amino acids, several potential functions can be postulated.

Antioxidant and Redox Regulation

The cysteine residue, with its thiol group, is a key component of the major intracellular antioxidant glutathione (B108866).[13] The dipeptide γ-L-glutamyl-L-cysteine is the direct precursor to glutathione and has demonstrated anti-inflammatory and antioxidant properties by increasing cellular glutathione levels.[14][15][16][17] It is plausible that this compound could act as a redox-active molecule, either directly scavenging reactive oxygen species (ROS) or by influencing cellular redox homeostasis.

G ROS Reactive Oxygen Species (ROS) Oxidized_GCL Oxidized this compound ROS->Oxidized_GCL is reduced by Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage causes Glu_Cys_Lys This compound (Thiol Group) Glu_Cys_Lys->Oxidized_GCL donates electron G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glu_Cys_Lys This compound Glu_Receptor Glutamate Receptor Glu_Cys_Lys->Glu_Receptor binds to Signaling_Cascade Downstream Signaling Cascade Glu_Receptor->Signaling_Cascade activates Cellular_Response Cellular Response (e.g., LTP, LTD) Signaling_Cascade->Cellular_Response

References

An In-depth Technical Guide to the Physicochemical Properties of Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) is a molecule of significant interest in biochemistry and drug development. Comprising an acidic (Glutamic Acid), a redox-active (Cysteine), and a basic (Lysine) amino acid residue, its unique structure confers a range of chemical properties and biological activities.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its characterization, and visualizations of its synthesis and potential biological roles.

Core Physicochemical Properties

The physicochemical properties of this compound are dictated by the individual characteristics of its constituent amino acids. The presence of two carboxyl groups (from Glutamic Acid and the C-terminus), two amino groups (from Lysine (B10760008) and the N-terminus), and a thiol group (from Cysteine) allows for a wide range of interactions and functions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of the this compound tripeptide.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C14H26N4O6S[1][3]
Molecular Weight 378.45 g/mol [1][3]
Exact Mass 378.15730574 Da[3]
Isoelectric Point (pI) ~6.2 (Estimated)
XLogP3-AA -6.6[3]
Hydrogen Bond Donor Count 7[3]
Hydrogen Bond Acceptor Count 8[3]
Rotatable Bond Count 15[3]
Polar Surface Area 186 Ų[3]

Note: The isoelectric point (pI) is estimated based on the pKa values of the ionizable groups. The exact experimental value may vary.

Table 2: Amino Acid Composition

Amino Acid3-Letter Code1-Letter CodeKey Property
Glutamic AcidGluEAcidic, Negatively charged at physiological pH[2][4]
CysteineCysCPolar, uncharged; contains a reactive thiol group[2]
LysineLysKBasic, Positively charged at physiological pH[2]

Biological and Chemical Activity

This compound exhibits a combination of properties derived from its amino acid components, making it a versatile molecule.

  • Antioxidant Properties : The thiol (-SH) group of the cysteine residue is a potent reducing agent capable of scavenging free radicals and protecting cells from oxidative stress.[1]

  • Protein Structure : The cysteine residue can form disulfide bonds with other cysteine residues, a critical interaction for stabilizing the tertiary and quaternary structures of proteins.[1]

  • Bioconjugation : The primary amine in the lysine side chain and the thiol group in cysteine serve as reactive handles for chemical modification and conjugation to other molecules, such as drugs or imaging agents.

  • Potential Signaling Role : As a small peptide, it has the potential to act as a signaling molecule, interacting with cellular receptors and enzymes to influence metabolic pathways.[1]

Experimental Protocols

Characterizing a synthetic or purified peptide like this compound involves a standardized set of analytical techniques to confirm its identity, purity, and structure.

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like this compound.[1][5]

Methodology:

  • Resin Preparation : A solid support resin (e.g., Wang or Rink Amide resin) is prepared and swelled in a suitable solvent like N,N-dimethylformamide (DMF).[5]

  • Amino Acid Coupling : The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin. The process involves activating the carboxyl group and reacting it with the free amine on the resin.[5]

  • Fmoc Deprotection : The temporary Fmoc protecting group on the alpha-amine of the coupled lysine is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to expose a new amine for the next coupling step.[5]

  • Sequential Coupling : The subsequent protected amino acids, Fmoc-Cys(Trt)-OH and Fmoc-Glu(OtBu)-OH, are sequentially coupled and deprotected.

  • Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (Boc, Trt, OtBu) are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA).[5]

  • Purification : The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] A C18 column is typically used with a water/acetonitrile (B52724) gradient containing 0.1% TFA.[5][6] Fractions are collected and analyzed for purity.

  • Lyophilization : Pure fractions are pooled and lyophilized (freeze-dried) to yield the final peptide as a white, fluffy powder.[5]

Characterization

A. Mass Spectrometry for Molecular Weight Verification

  • Objective : To confirm the molecular weight of the synthesized peptide, verifying the correct sequence assembly.

  • Methodology :

    • Sample Preparation : The purified, lyophilized peptide is dissolved in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% formic acid).

    • Instrumentation : The sample is analyzed using Mass Spectrometry (MS), typically with Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).[7]

    • Analysis : The resulting mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of this compound (378.45 g/mol ). The charge state of the observed ions is used to calculate the actual molecular mass.[7]

B. Analytical HPLC for Purity Assessment

  • Objective : To determine the purity of the final peptide product.

  • Methodology :

    • Instrumentation : An analytical RP-HPLC system equipped with a UV detector is used.[7]

    • Chromatographic Conditions : A small amount of the purified peptide is injected onto an analytical C18 column. A standard gradient (e.g., 5-95% acetonitrile in water over 30 minutes) is run.[6]

    • Detection : Peptide elution is monitored by UV absorbance, typically at 214 nm and 280 nm.[5]

    • Analysis : Purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Figure 1: Workflow for Peptide Synthesis & Characterization cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage RPHPLC RP-HPLC Purification Cleavage->RPHPLC Lyophilization Lyophilization RPHPLC->Lyophilization MS Mass Spectrometry (Identity) Lyophilization->MS AnalytHPLC Analytical HPLC (Purity) Lyophilization->AnalytHPLC

Figure 1: Workflow for Peptide Synthesis & Characterization
Potential Biological Activity

This diagram conceptualizes the antioxidant role of this compound, where the Cysteine residue neutralizes a reactive oxygen species (ROS).

G Figure 2: Antioxidant Mechanism of this compound GCK_SH Glu-Cys(SH)-Lys (Reduced form) GCK_S_Radical Glu-Cys(S•)-Lys (Thiol Radical) GCK_SH->GCK_S_Radical Oxidation ROS Reactive Oxygen Species (ROS) e.g., •OH H2O H₂O (Neutralized) ROS->H2O Reduction GCK_SS_GCK Glu-Cys(S-S)-Cys-Glu |      | Lys    Lys (Oxidized Dimer) GCK_S_Radical->GCK_SS_GCK Dimerization with another radical

References

The Natural Occurrence of γ-Glutamyl-Cysteinyl-Lysine and Related Peptides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of the tripeptide γ-glutamyl-cysteinyl-lysine (γ-Glu-Cys-Lys) and structurally related γ-glutamyl peptides. While direct evidence for the natural occurrence of γ-Glu-Cys-Lys is limited, the existence of the dipeptide γ-glutamyl-lysine in various organisms and the broad substrate specificity of the enzymes involved in glutathione (B108866) metabolism suggest its potential for endogenous formation. This document details the biosynthetic pathways of related, well-characterized γ-glutamyl peptides, presents quantitative data on their natural distribution, and provides detailed experimental protocols for their detection and quantification, primarily focusing on mass spectrometry-based techniques. Furthermore, this guide illustrates key metabolic and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of these intriguing biomolecules.

Introduction

γ-glutamyl peptides are a diverse class of biomolecules characterized by an isopeptide bond between the γ-carboxyl group of a glutamic acid residue and the amino group of an amino acid. The most prominent member of this family is glutathione (γ-glutamyl-cysteinyl-glycine), a ubiquitous antioxidant crucial for cellular homeostasis. The unique γ-linkage confers resistance to degradation by most peptidases, prolonging the biological activity of these compounds.

While the natural occurrence of the specific tripeptide γ-Glu-Cys-Lys has not been extensively documented, the presence of the dipeptide γ-glutamyl-lysine has been reported in shiitake mushrooms (Lentinula edodes) and some animal-derived foods. This suggests that the enzymatic machinery for the formation of a γ-glutamyl-lysine bond exists in nature. This guide explores the possibility of γ-Glu-Cys-Lys formation through known biosynthetic pathways and provides a framework for its potential discovery and characterization.

Biosynthesis of γ-Glutamyl Peptides

The biosynthesis of γ-glutamyl peptides primarily occurs through two main enzymatic pathways:

  • De novo synthesis by Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS): This is the canonical pathway for glutathione synthesis. GCL catalyzes the ATP-dependent formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. Subsequently, GS catalyzes the addition of glycine (B1666218) to form glutathione. Some bacterial GS enzymes have been shown to have broad substrate specificity, suggesting they could potentially add lysine (B10760008) instead of glycine to γ-Glu-Cys. For instance, the GS from Clostridium acetobutylicum can synthesize various γ-glutamyltripeptides with the structure γ-Glu-Cys-X(aa), where X represents different amino acids.

  • Transpeptidation by γ-Glutamyltranspeptidase (GGT): GGT is a membrane-bound enzyme that transfers the γ-glutamyl moiety from glutathione or other γ-glutamyl compounds to acceptor molecules, including amino acids and peptides. The presence of GGT in organisms known to produce γ-glutamyl-lysine, such as Lentinula edodes, suggests that this enzyme could be responsible for its synthesis by transferring a γ-glutamyl group to lysine.

Below is a diagram illustrating the potential biosynthetic pathways leading to the formation of γ-Glu-Cys-Lys.

biosynthesis_pathways Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Lys Lysine gGluLys γ-Glu-Lys Lys->gGluLys Transpeptidation GS Glutathione Synthetase (GS) Lys->GS Broad Specificity Gly Glycine Gly->GS gGluCys γ-Glu-Cys gGluCys->GS gGluCys->GS Broad Specificity GSH Glutathione (γ-Glu-Cys-Gly) GGT γ-Glutamyl -transpeptidase (GGT) GSH->GGT gGluCysLys γ-Glu-Cys-Lys (Hypothetical) GCL->gGluCys GS->GSH GS->gGluCysLys GGT->gGluLys Transpeptidation

Potential biosynthetic pathways for γ-Glu-Cys-Lys.

Natural Occurrence and Quantitative Data

Direct quantitative data for γ-Glu-Cys-Lys in natural sources is currently unavailable in scientific literature. However, data for the related dipeptide γ-glutamyl-lysine and other γ-glutamyl peptides have been reported.

Table 1: Quantitative Data on the Occurrence of γ-Glutamyl Peptides in Various Sources

PeptideSourceConcentration RangeReference(s)
γ-Glutamyl-lysineLentinula edodes (Shiitake mushroom)Detected, not quantifiedFooDB
γ-Glutamyl-lysineChicken, Domestic PigDetected, not quantifiedFooDB[1]
γ-Glutamyl-valyl-glycineFermented shrimp paste0.9 - 5.2 µg/g[2]
Pyroglutamyl dipeptidesAgaricus bisporus (Mushroom) hydrolysate2 - 58 µmol/L (individual)[3]

Note: The lack of quantitative data for γ-Glu-Cys-Lys highlights an area for future research.

Experimental Protocols

The analysis of γ-glutamyl peptides in complex biological matrices requires sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of these compounds.

Sample Preparation

A general workflow for the extraction of γ-glutamyl peptides from biological samples is as follows:

  • Homogenization: The sample (e.g., tissue, food) is homogenized in a suitable buffer, often containing a reducing agent like dithiothreitol (B142953) (DTT) to maintain cysteine residues in a reduced state.

  • Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile (B52724) or methanol, or an acid like trichloroacetic acid.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the small molecule peptides is collected.

  • Derivatization (Optional): For certain applications, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can improve chromatographic separation and detection sensitivity.

sample_preparation_workflow start Biological Sample homogenization Homogenization (with DTT) start->homogenization precipitation Protein Precipitation (e.g., Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization (Optional, e.g., AQC) supernatant->derivatization analysis LC-MS/MS Analysis supernatant->analysis Direct Injection derivatization->analysis

A generalized workflow for sample preparation.
LC-MS/MS Analysis

A typical LC-MS/MS method for the analysis of γ-glutamyl peptides is detailed below.

Table 2: Example LC-MS/MS Parameters for γ-Glutamyl Peptide Analysis

ParameterCondition
LC System Ultra-High Performance Liquid Chromatography (UHPLC) system
Column Hydrophilic Interaction Chromatography (HILIC) column (e.g., amide-based stationary phase) or a reversed-phase C18 column with an ion-pairing agent.
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient elution starting with a high percentage of mobile phase B, gradually decreasing to elute the polar γ-glutamyl peptides.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions For each target peptide, a specific precursor ion (the protonated molecule [M+H]⁺) and one or more product ions are monitored. These transitions are compound-specific and must be determined empirically.

Conclusion and Future Directions

The natural occurrence of the tripeptide γ-glutamyl-cysteinyl-lysine remains an open area of investigation. However, the presence of the dipeptide γ-glutamyl-lysine in various natural sources and the promiscuity of enzymes in the glutathione biosynthetic pathway provide a strong rationale for its potential existence. The development of targeted and sensitive analytical methods, such as the LC-MS/MS protocols outlined in this guide, will be instrumental in the definitive identification and quantification of γ-Glu-Cys-Lys in biological systems. Future research should focus on screening a wider range of organisms, particularly those known to produce a variety of γ-glutamyl peptides, and on characterizing the substrate specificity of glutathione synthetases from diverse sources. Elucidating the biological roles of γ-Glu-Cys-Lys and other novel γ-glutamyl peptides could open new avenues for drug development and nutritional science.

References

A Technical Guide to the Roles of γ-Glutamylcysteine and Glutathione in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Tripeptide Glu-Cys-Lys: Initial searches for the tripeptide Glutamyl-Cysteinyl-Lysine (this compound) did not yield significant evidence of a well-established, central role in cellular metabolism. While this specific peptide can be synthesized, the vast body of scientific literature points to the critical importance of a closely related dipeptide, γ-Glutamylcysteine (γ-GC), and the tripeptide Glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine, GSH), as the primary players in the metabolic processes likely of interest.[1][2][3][4][5] This guide will, therefore, focus on the extensively documented roles of γ-GC and GSH in cellular metabolism, which are fundamental to cellular health, disease, and therapeutic development.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining life. Within this network, the synthesis and functions of γ-Glutamylcysteine (γ-GC) and Glutathione (GSH) are of paramount importance.[6][7] GSH is the most abundant non-protein thiol in mammalian cells, playing a central role in antioxidant defense, detoxification, and the maintenance of cellular redox homeostasis.[7][8] The dipeptide γ-GC is the direct and rate-limiting precursor to GSH, positioning it at a critical juncture in cellular redox control and signaling.[6][7][9] This technical guide provides a comprehensive overview of the synthesis, functions, and regulatory significance of γ-GC and GSH in cellular metabolism, tailored for researchers, scientists, and drug development professionals.

The Gamma-Glutamyl Cycle: Synthesis and Degradation of Glutathione

The synthesis and degradation of glutathione are governed by the gamma-glutamyl cycle, which consists of six enzymatic reactions.[6] This cycle facilitates the de novo synthesis of GSH from its constituent amino acids—glutamate (B1630785), cysteine, and glycine (B1666218)—and its subsequent breakdown to recycle these precursors.[6][10]

Glutathione Synthesis: The synthesis of GSH is a two-step enzymatic process that occurs in the cytosol:[8][11][12]

  • Formation of γ-Glutamylcysteine: The first and rate-limiting step is the formation of a gamma-peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) and requires ATP.[6][7][9] GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[7]

  • Addition of Glycine: The second step involves the addition of glycine to the C-terminus of γ-GC, a reaction catalyzed by Glutathione Synthetase (GS) , which also requires ATP.[6][13]

The availability of cysteine is a key factor regulating the rate of GSH synthesis.[8][11] Additionally, GSH itself can exert feedback inhibition on GCL, thus regulating its own production.[11][12]

Glutathione Degradation: The breakdown of GSH is initiated by γ-Glutamyl Transpeptidase (GGT) , a membrane-bound enzyme that transfers the γ-glutamyl moiety to an acceptor amino acid.[6][10] The remaining dipeptide, cysteinyl-glycine, is then cleaved by a dipeptidase to release cysteine and glycine, which can be reutilized for GSH synthesis.[10][14]

Gamma_Glutamyl_Cycle Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) GSH->GGT GCL->gamma_GC ATP GS->GSH ATP Cys_Gly Cysteinyl-glycine GGT->Cys_Gly gamma_Glu_AA γ-Glutamyl-Amino Acid GGT->gamma_Glu_AA Dipeptidase Dipeptidase Dipeptidase->Cysteine Dipeptidase->Glycine Cys_Gly->Dipeptidase Amino_Acid Amino Acid (acceptor) Amino_Acid->GGT

Diagram of the Gamma-Glutamyl Cycle for GSH synthesis and degradation.

Core Functions in Cellular Metabolism

The primary roles of γ-GC and GSH in cellular metabolism are centered around their antioxidant properties and involvement in detoxification pathways.

  • Antioxidant Defense: GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).[15] It also serves as a cofactor for antioxidant enzymes such as Glutathione Peroxidase (GPx) and Glutathione S-Transferases (GSTs). The ratio of reduced GSH to its oxidized form, Glutathione Disulfide (GSSG), is a critical indicator of cellular oxidative stress.[7]

  • Detoxification: GSH plays a crucial role in the detoxification of xenobiotics and endogenous electrophilic compounds. GSTs catalyze the conjugation of GSH to these harmful substances, making them more water-soluble and facilitating their excretion.[10]

  • Redox Signaling: The cellular redox state, largely determined by the GSH/GSSG ratio, influences a multitude of signaling pathways.[7] Post-translational modification of proteins by glutathionylation (the formation of a disulfide bond between GSH and a protein cysteine residue) is a key mechanism by which redox signals are transduced to regulate protein function.

  • Amino Acid Transport: The gamma-glutamyl cycle was initially proposed to function as a system for transporting amino acids across the cell membrane.[6]

  • Other Metabolic Roles: GSH is involved in various other cellular processes, including the synthesis of DNA and proteins, cell proliferation, apoptosis, and the regulation of gene expression.[8][11]

Regulation of Key Signaling Pathways

The γ-GC/GSH system is a critical modulator of several key signaling pathways that are central to cellular responses to stress.

  • Keap1-Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes, including GCLC and GCLM, the subunits of the rate-limiting enzyme for γ-GC synthesis.[7] This creates a positive feedback loop that enhances the cell's antioxidant capacity.[7]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inhibition Ub Ubiquitin Keap1->Ub Ubiquitination Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (GCLC, GCLM, etc.) ARE->Antioxidant_Genes Activation

Oxidative stress-induced activation of the Nrf2 pathway.
  • NF-κB Pathway: The transcription factor NF-κB is a key regulator of the inflammatory response.[7] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Oxidative stress can lead to the activation of IKK (IκB kinase), which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The cellular redox state, maintained by GSH, can modulate NF-κB activity.

Quantitative Data Summary

The following table summarizes key quantitative data related to glutathione metabolism.

ParameterTypical Concentration/ValueCell/Tissue TypeReference
Cytosolic GSH Concentration0.5–10 mMMammalian cells[12]
Plasma GSH Concentration2–20 µMHuman plasma[12]
Normal GSH/GSSG Ratio>100:1Healthy cells[7]
GCL Km for Cysteine~0.1 mM-[11]
GCL Km for Glutamate~1.8 mM-[11]

Experimental Protocols

Accurate measurement of the components and enzymatic activities of the gamma-glutamyl cycle is crucial for research in this field.

1. Measurement of Glutamate-Cysteine Ligase (GCL) Activity

  • Principle: GCL catalyzes the ATP-dependent formation of γ-GC from L-glutamate and L-cysteine. The activity can be measured by quantifying the rate of γ-GC production.

  • Methodology:

    • Prepare a cell or tissue lysate.

    • Incubate the lysate with L-glutamate, L-cysteine, and ATP in a suitable buffer at 37°C.

    • Stop the reaction at various time points by adding a quenching agent (e.g., perchloric acid).

    • Derivatize the samples with a fluorescent tag (e.g., monobromobimane) that reacts with thiols.

    • Separate and quantify the derivatized γ-GC using reverse-phase High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

2. Quantification of Reduced and Oxidized Glutathione (GSH/GSSG)

  • Principle: The ratio of GSH to GSSG is a key indicator of oxidative stress. To accurately measure this ratio, it is essential to prevent the auto-oxidation of GSH during sample preparation.

  • Methodology:

    • Homogenize cells or tissues in a buffer containing a thiol-scavenging agent, such as N-ethylmaleimide (NEM), to prevent GSH oxidation.

    • Divide the sample into two aliquots.

    • In the first aliquot, directly measure total GSH using the glutathione reductase recycling assay (Tietze assay) or by HPLC after derivatization.

    • In the second aliquot, reduce the GSSG to GSH using glutathione reductase and then measure the total GSH.

    • The GSSG concentration is calculated by subtracting the GSH concentration in the first aliquot from the total GSH concentration in the second aliquot.

Experimental_Workflow_GSH_GSSG Start Cell/Tissue Sample Homogenization Homogenize in NEM-containing buffer Start->Homogenization Split Split Sample Homogenization->Split Aliquot1 Aliquot 1: Measure GSH Split->Aliquot1 Aliquot2 Aliquot 2: Reduce GSSG to GSH, then measure total GSH Split->Aliquot2 Calculation Calculate GSSG and GSH/GSSG Ratio Aliquot1->Calculation Aliquot2->Calculation

Workflow for the quantification of GSH and GSSG.

Conclusion

γ-Glutamylcysteine and glutathione are not merely intermediates in a metabolic pathway but are central regulators of cellular redox homeostasis and key modulators of signaling pathways vital for cellular health.[7] Their roles in antioxidant defense, detoxification, and the regulation of cellular processes make them critical targets for research in a wide range of human pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[8][11] A thorough understanding of the gamma-glutamyl cycle and the functions of its components is essential for the development of novel therapeutic strategies aimed at mitigating oxidative stress and its consequences.

References

The Tripeptide γ-L-Glutamyl-L-cysteinyl-L-lysine: A Technical Guide to Its Potential as a Glutathione Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-glycine, GSH) is the most abundant endogenous antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and modulation of various cellular processes. However, its therapeutic application is often limited by poor bioavailability and rapid degradation. This has spurred interest in the development of glutathione analogues with improved pharmacological properties. This technical guide provides a comprehensive overview of the tripeptide γ-L-glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys), a close structural analogue of glutathione where the C-terminal glycine (B1666218) is replaced by lysine (B10760008).

While direct experimental data on this compound is limited in publicly available literature, this guide extrapolates its potential biochemical and physiological properties based on the well-characterized functions of glutathione and its immediate precursor, γ-L-glutamyl-L-cysteine (γ-Glu-Cys). We present a theoretical framework for its synthesis, detailed protocols for its potential evaluation, and a discussion of its likely interactions with key glutathione-dependent enzymes. This document aims to serve as a foundational resource for researchers interested in exploring this compound as a novel therapeutic agent for conditions associated with oxidative stress.

Introduction: The Rationale for a Glutathione Analogue

Glutathione is a tripeptide that is central to cellular redox homeostasis[1]. Its antioxidant function is primarily mediated by the thiol group of its cysteine residue, which can donate a reducing equivalent to reactive oxygen species (ROS), thereby neutralizing them. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by the NADPH-dependent enzyme glutathione reductase. Beyond its direct antioxidant role, GSH is a critical cofactor for several detoxifying enzymes, including glutathione S-transferases (GSTs) and glutathione peroxidases (GPxs)[2][3].

Despite its importance, the therapeutic use of exogenous glutathione is hampered by its low oral bioavailability and rapid enzymatic degradation in the bloodstream[4]. The development of glutathione analogues that can overcome these limitations while retaining or even enhancing its beneficial properties is a significant area of research in drug development. The substitution of the C-terminal glycine with other amino acids, such as lysine in the case of this compound, represents a rational design strategy to modulate the molecule's stability, solubility, and interaction with target enzymes. The presence of the positively charged lysine residue in this compound could influence its cellular uptake and binding to enzymes that have specific recognition sites for the C-terminus of glutathione.

Physicochemical Properties of this compound

While extensive experimental data is not available, the basic physicochemical properties of this compound can be predicted based on its constituent amino acids.

PropertyValueSource
Molecular Formula C₁₄H₂₆N₄O₆S[5]
Molecular Weight 378.44 g/mol [5]
CAS Number 128960-73-6[5]
Predicted Charge at pH 7.4 Neutral to slightly positiveTheoretical

Synthesis of γ-L-Glutamyl-L-cysteinyl-L-lysine

Theoretical Solid-Phase Synthesis Workflow

A potential workflow for the solid-phase synthesis of this compound is outlined below. This protocol is a theoretical construct and would require optimization.

G cluster_resin Resin Preparation cluster_coupling Peptide Elongation cluster_final Cleavage and Purification resin Wang or 2-Chlorotrityl Chloride Resin load_lys Load Fmoc-Lys(Boc)-OH resin->load_lys deprotect_lys Fmoc Deprotection (e.g., 20% Piperidine in DMF) couple_cys Couple Fmoc-Cys(Trt)-OH deprotect_lys->couple_cys deprotect_cys Fmoc Deprotection couple_cys->deprotect_cys couple_glu Couple Fmoc-Glu(O-tBu)-OH deprotect_cys->couple_glu deprotect_glu Final Fmoc Deprotection cleave Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) deprotect_glu->cleave purify Purification by RP-HPLC cleave->purify lyophilize Lyophilization purify->lyophilize

Fig 1. Theoretical Solid-Phase Synthesis of this compound.
Enzymatic Synthesis Considerations

Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. The biosynthesis of glutathione involves two key enzymes: glutamate-cysteine ligase (GCL), which forms the γ-glutamyl-cysteine bond, and glutathione synthetase (GS), which adds glycine[6][7]. It is plausible that a modified enzymatic system could be developed to synthesize this compound. Specifically, glutathione synthetase's substrate specificity could potentially be engineered or screened to accept lysine instead of glycine.

Potential Biological Activities and Mechanism of Action

Based on its structural similarity to glutathione and the known activities of its precursor γ-Glu-Cys, this compound is predicted to possess significant biological activities, primarily as an antioxidant and a modulator of cellular redox status.

Antioxidant Properties

The antioxidant capacity of this compound would be conferred by the thiol group of the cysteine residue. It is expected to directly scavenge free radicals, although its efficiency relative to glutathione is unknown. Studies on γ-Glu-Cys have shown it to be a potent antioxidant in its own right[8]. Furthermore, γ-Glu-Cys has been demonstrated to be a substrate for glutathione peroxidase, suggesting that it can participate in the enzymatic detoxification of hydroperoxides[1]. It is reasonable to hypothesize that this compound would also serve as a substrate for GPx.

Interaction with Glutathione-Related Enzymes

The substitution of glycine with lysine is a critical modification that would likely alter the interaction of the tripeptide with enzymes of glutathione metabolism.

  • Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to a wide range of electrophilic compounds, a key step in detoxification[2]. The binding of glutathione to GSTs involves interactions with all three amino acid residues. While the γ-glutamyl and cysteinyl moieties are crucial for binding, the glycyl residue also contributes to the interaction[9]. The replacement of the neutral glycine with the larger, positively charged lysine could either enhance or hinder binding to the GST active site, depending on the specific isozyme.

  • Glutathione Reductase (GR): This enzyme is responsible for regenerating GSH from GSSG. Studies on γ-Glu-Cys have shown that its disulfide form is not a substrate for glutathione reductase[1]. This suggests that the C-terminal glycine is essential for recognition by GR. Therefore, it is highly probable that the disulfide of this compound would also not be a substrate for glutathione reductase. This has significant implications for its mechanism of action, as it would not be recycled in the same manner as glutathione.

G cluster_gsh_cycle Glutathione Redox Cycle cluster_gcl_lys_pathway Hypothetical this compound Pathway GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation GSSG->GSH Reduction GR Glutathione Reductase NADPH NADPH NADP NADP+ GCL_Lys This compound GCL_Lys_ox Oxidized this compound GCL_Lys->GCL_Lys_ox Oxidation GCL_Lys_ox->GCL_Lys No Reduction by GR ROS Reactive Oxygen Species G prepare_reagents Prepare Reagents (Buffer, CDNB, Thiol Substrate, GST) mix_reagents Mix Buffer, CDNB, and Thiol (GSH or this compound) in Cuvette prepare_reagents->mix_reagents initiate_reaction Add GST Enzyme to Initiate Reaction mix_reagents->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_kinetics Calculate Km and Vmax monitor_absorbance->calculate_kinetics

References

Enzymatic Synthesis of γ-L-Glutamyl-L-cysteinyl-L-lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of the novel tripeptide, γ-L-Glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys). The proposed methodology is a two-step chemoenzymatic process, beginning with the well-established synthesis of the dipeptide precursor, γ-L-glutamyl-L-cysteine (γ-Glu-Cys), followed by the enzymatic ligation of L-lysine. This guide details the selection of suitable enzymes, reaction conditions, and purification protocols. Particular emphasis is placed on the substrate promiscuity of glutathione (B108866) synthetase and the application of peptide ligases as alternative catalysts. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a foundational framework for the production of this and other novel tripeptides.

Introduction

The synthesis of novel peptides is a cornerstone of drug discovery and development, with applications ranging from therapeutics to diagnostics. The tripeptide γ-L-Glutamyl-L-cysteinyl-L-lysine (this compound) is a structurally unique molecule with potential biological activities stemming from its constituent amino acids. Enzymatic synthesis offers a green and stereospecific alternative to traditional chemical peptide synthesis, which often involves complex protection and deprotection steps. This guide outlines a robust enzymatic pathway for the synthesis of this compound.

The synthesis strategy mirrors the natural biosynthesis of glutathione (γ-L-Glutamyl-L-cysteinyl-L-glycine), a vital antioxidant in most living organisms.[1] The process is divided into two key enzymatic steps:

  • Synthesis of γ-L-Glutamyl-L-cysteine (γ-Glu-Cys): This initial step involves the formation of a γ-peptide bond between the γ-carboxyl group of L-glutamate and the α-amino group of L-cysteine, catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL).

  • Ligation of L-Lysine: The second step involves the formation of a peptide bond between the C-terminus of γ-Glu-Cys and the α-amino group of L-lysine. This critical step can be catalyzed by an enzyme with appropriate substrate specificity, such as a promiscuous Glutathione Synthetase (GS) or a dedicated peptide ligase.

This guide will provide detailed experimental protocols for each step, along with data presentation in tabular format and visualizations of the enzymatic pathway and experimental workflows.

Enzymatic Pathway and Experimental Workflow

The overall enzymatic pathway for the synthesis of this compound is depicted below.

Enzymatic_Synthesis_Pathway Glu L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys L-Cysteine Cys->GCL ATP1 ATP ATP1->GCL ADP1 ADP + Pi GCL->ADP1 Glu_Cys γ-L-Glutamyl-L-cysteine (γ-Glu-Cys) GCL->Glu_Cys GS Glutathione Synthetase (GS) (promiscuous) or Peptide Ligase Glu_Cys->GS Lys L-Lysine Lys->GS ATP2 ATP ATP2->GS ADP2 ADP + Pi GS->ADP2 Glu_Cys_Lys γ-L-Glutamyl-L-cysteinyl-L-lysine (this compound) GS->Glu_Cys_Lys

Figure 1: Enzymatic synthesis pathway of this compound.

The experimental workflow for the two-step synthesis and subsequent purification is outlined in the following diagram.

Experimental_Workflow cluster_step1 Step 1: γ-Glu-Cys Synthesis cluster_step2 Step 2: this compound Synthesis cluster_purification Final Purification Reaction1 Incubate L-Glutamate, L-Cysteine, ATP, and GCL Quench1 Quench Reaction Reaction1->Quench1 Purify1 Purification of γ-Glu-Cys (e.g., Ion-Exchange Chromatography) Quench1->Purify1 Reaction2 Incubate γ-Glu-Cys, L-Lysine, ATP, and GS/Ligase Purify1->Reaction2 Quench2 Quench Reaction Reaction2->Quench2 Purify2 Purification of this compound (Reversed-Phase HPLC) Quench2->Purify2 Analysis Characterization (Mass Spectrometry, NMR) Purify2->Analysis

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Step 1: Synthesis of γ-L-Glutamyl-L-cysteine

The synthesis of the dipeptide precursor, γ-Glu-Cys, is catalyzed by Glutamate-Cysteine Ligase (GCL). This enzyme is the rate-limiting step in glutathione biosynthesis and is well-characterized.

Experimental Protocol

Materials:

  • L-Glutamic acid

  • L-Cysteine hydrochloride monohydrate

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Recombinant Glutamate-Cysteine Ligase (GCL) (e.g., from E. coli)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction mixture with the components listed in Table 1. The final volume can be scaled as needed.

  • pH Adjustment: Adjust the pH of the reaction mixture to the optimal range for GCL activity (typically pH 7.5-8.0) using HCl or NaOH.

  • Enzyme Addition: Initiate the reaction by adding the purified GCL enzyme to the mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature (typically 37°C) with gentle agitation for a predetermined time (e.g., 2-4 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using a suitable method, such as HPLC or a colorimetric assay for thiol groups.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., trichloroacetic acid to a final concentration of 5%) or by heat inactivation (e.g., boiling for 5 minutes).

  • Purification: Purify the γ-Glu-Cys from the reaction mixture using ion-exchange chromatography.

Data Presentation

Table 1: Reaction Conditions for γ-Glu-Cys Synthesis

ParameterRecommended Value
L-Glutamate50 mM
L-Cysteine50 mM
ATP20 mM
MgCl₂20 mM
Tris-HCl buffer100 mM
pH7.8
Temperature37°C
GCL Enzyme1-5 U/mL
Incubation Time2-4 hours

Step 2: Ligation of L-Lysine to γ-L-Glutamyl-L-cysteine

This is the crucial step in the synthesis of this compound. The choice of enzyme is critical for the successful ligation of lysine (B10760008). Two primary enzymatic approaches are proposed:

  • Approach A: Using a promiscuous Glutathione Synthetase (GS).

  • Approach B: Employing a broad-specificity peptide ligase.

Approach A: Glutathione Synthetase (GS) from Clostridium acetobutylicum

Rationale:

Studies have shown that Glutathione Synthetase from Clostridium acetobutylicum possesses broad substrate specificity and can synthesize various γ-glutamyltripeptides with the general structure γ-Glu-Cys-Xaa, where Xaa can be an amino acid other than glycine.[2] This makes it a prime candidate for catalyzing the ligation of lysine to γ-Glu-Cys.

Experimental Protocol:

Materials:

  • Purified γ-L-Glutamyl-L-cysteine

  • L-Lysine hydrochloride

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer

  • Recombinant Glutathione Synthetase from Clostridium acetobutylicum

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture as detailed in Table 2.

  • pH Adjustment: Adjust the pH to the optimal range for the GS enzyme (typically pH 7.0-8.0).

  • Enzyme Addition: Add the purified GS from C. acetobutylicum.

  • Incubation: Incubate at the optimal temperature (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring and Quenching: Follow the same procedures as in Step 1.

Table 2: Proposed Reaction Conditions for this compound Synthesis using GS

ParameterRecommended Value
γ-Glu-Cys20 mM
L-Lysine40 mM (or higher to favor the reaction)
ATP10 mM
MgCl₂20 mM
Potassium phosphate buffer100 mM
pH7.5
Temperature37°C
C. acetobutylicum GS1-10 U/mL
Incubation Time4-8 hours
Approach B: Omniligase-1

Rationale:

Omniligase-1 is a highly efficient and promiscuous peptide ligase that catalyzes the formation of peptide bonds between a C-terminal ester or thioester and an N-terminal amine of another peptide.[3][4] It exhibits broad substrate tolerance, making it an excellent alternative for the ligation of lysine to γ-Glu-Cys.[3][4] For this reaction, the γ-Glu-Cys would need to be activated as a C-terminal ester (e.g., methyl or ethyl ester).

Experimental Protocol:

Materials:

  • γ-L-Glutamyl-L-cysteine methyl ester (synthesized chemically)

  • L-Lysine

  • Tricine buffer

  • Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent)

  • Omniligase-1

Procedure:

  • Reaction Mixture Preparation: Combine the components as listed in Table 3.

  • Enzyme Addition: Add Omniligase-1 to initiate the ligation.

  • Incubation: Incubate at room temperature (20-25°C).

  • Reaction Monitoring and Quenching: Monitor by HPLC. The reaction can be stopped by adding a strong acid or by direct injection onto the HPLC column.

Table 3: Proposed Reaction Conditions for this compound Synthesis using Omniligase-1

ParameterRecommended Value
γ-Glu-Cys methyl ester10 mM
L-Lysine15 mM
Tricine buffer200 mM
TCEP3.5 mM
pH8.5
Temperature25°C
Omniligase-1~1 µM
Incubation Time1-4 hours

Purification of γ-L-Glutamyl-L-cysteinyl-L-lysine

The final product, this compound, is a small and hydrophilic tripeptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for its purification.

Experimental Protocol

Materials:

  • Crude reaction mixture containing this compound

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Acidify the crude reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitated protein.

  • HPLC System Setup: Equilibrate the C18 column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in ACN).

  • Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a shallow gradient of Solvent B (e.g., 5-30% over 30 minutes) at a flow rate appropriate for the column size.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound, monitoring the elution profile at 210-220 nm.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the tripeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and connectivity of the amino acid residues.

  • Amino Acid Analysis: To confirm the stoichiometry of the constituent amino acids.

Conclusion

This technical guide provides a detailed framework for the enzymatic synthesis of the novel tripeptide γ-L-Glutamyl-L-cysteinyl-L-lysine. The proposed two-step chemoenzymatic approach, utilizing either a promiscuous Glutathione Synthetase or a broad-specificity peptide ligase, offers a viable and efficient route for its production. The outlined experimental protocols and purification strategies provide a solid foundation for researchers to embark on the synthesis and exploration of this and other novel peptide molecules for various applications in science and medicine. Further optimization of reaction conditions and enzyme selection may be required to maximize yields and efficiency.

References

The Enigmatic Tripeptide: A Technical Review of γ-L-Glutamyl-L-cysteinyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The tripeptide γ-L-glutamyl-L-cysteinyl-L-lysine (γ-Glu-Cys-Lys) represents an intriguing yet understudied molecule within the broader class of γ-glutamyl peptides. While its close relatives, γ-glutamylcysteine (γ-Glu-Cys) and glutathione (B108866) (γ-Glu-Cys-Gly), have been extensively investigated for their central roles in cellular redox homeostasis, the specific functions and properties of γ-Glu-Cys-Lys remain largely uncharacterized. This technical guide provides a comprehensive review of the available literature on γ-Glu-Cys-Lys, contextualized within the well-established framework of γ-glutamyl peptide biochemistry. We summarize the limited physicochemical data, explore potential synthesis and purification methodologies based on established peptide chemistry, and discuss putative biological activities and signaling pathways. This document aims to serve as a foundational resource to stimulate further investigation into this enigmatic tripeptide and its potential therapeutic applications.

Introduction to γ-Glutamyl Peptides

γ-Glutamyl peptides are characterized by an isopeptide bond between the γ-carboxyl group of a glutamate (B1630785) residue and the amino group of an amino acid. This unconventional linkage renders them resistant to cleavage by most cellular peptidases, a key feature that distinguishes them from proteins and other peptides. The most prominent member of this family is glutathione (GSH), a ubiquitous antioxidant crucial for cellular protection against oxidative stress. The synthesis of these peptides is primarily governed by the γ-glutamyl cycle, a series of enzymatic reactions that also facilitates amino acid transport across cell membranes.

While research has heavily focused on γ-Glu-Cys as the direct precursor to GSH and GSH itself, other γ-glutamyl peptides, such as γ-Glu-Cys-Lys, are thought to be synthesized under specific physiological or pathological conditions. These molecules may possess unique biological activities, potentially acting as signaling molecules or specialized antioxidants.

Physicochemical Properties of γ-Glutamyl Peptides

Quantitative data for γ-Glu-Cys-Lys is sparse. However, we can infer some properties from its constituent amino acids and related peptides. The tables below summarize known data for γ-Glu-Cys-Lys and its better-understood precursors.

Table 1: Physicochemical Properties of γ-L-Glutamyl-L-cysteinyl-L-lysine

PropertyValueSource
Molecular Formula C₁₄H₂₆N₄O₆S[1][2]
Molecular Weight 378.45 g/mol [1][2]
CAS Number 128960-73-6[1][2]
Synonyms N2-(N-L-gamma-Glutamyl-L-cysteinyl)-L-lysine[1]
Appearance Not reported
Solubility Not reported
pKa Not reported
LogP Not reported

Table 2: Physicochemical Properties of γ-L-Glutamyl-L-cysteine

PropertyValueSource
Molecular Formula C₈H₁₄N₂O₅S[3]
Molecular Weight 250.27 g/mol [3]
Appearance White, opaque crystals[3]
log P -1.168[3]
pKa (acidic) 2.214[3]
pKb (basic) 11.783[3]

Synthesis and Purification of γ-Glu-Cys-Lys

Detailed experimental protocols for the synthesis of γ-Glu-Cys-Lys are not available in the current literature. However, based on established methodologies for peptide synthesis, both enzymatic and chemical approaches are feasible.

Enzymatic Synthesis

The biosynthesis of γ-glutamyl peptides is catalyzed by two key enzymes in the γ-glutamyl cycle:

  • γ-Glutamylcysteine Synthetase (GCS; also known as Glutamate-cysteine ligase, GCL): This enzyme catalyzes the ATP-dependent formation of the γ-glutamyl bond between glutamate and the amino group of cysteine, forming γ-Glu-Cys.[4][5] It is plausible that under certain conditions, or with engineered enzyme specificity, GCS could potentially ligate glutamate to a cysteinyl-lysine dipeptide, although this has not been reported.

  • Glutathione Synthetase (GS): GS catalyzes the addition of glycine (B1666218) to γ-Glu-Cys to form glutathione.[5] It is conceivable that GS, or a similar ligase, could add lysine (B10760008) to γ-Glu-Cys instead of glycine, which would directly produce γ-Glu-Cys-Lys.

A proposed enzymatic synthesis workflow is depicted below:

enzymatic_synthesis Glu L-Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) Glu->GCS Cys L-Cysteine Cys->GCS Lys L-Lysine GS_analog Putative Lysine Ligase Lys->GS_analog ATP ATP ATP->GCS ATP->GS_analog ADP ADP + Pi GCS->ADP gamma_Glu_Cys γ-Glu-Cys GCS->gamma_Glu_Cys GS_analog->ADP gamma_Glu_Cys_Lys γ-Glu-Cys-Lys GS_analog->gamma_Glu_Cys_Lys gamma_Glu_Cys->GS_analog

Proposed enzymatic synthesis of γ-Glu-Cys-Lys.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a standard method for the chemical synthesis of peptides. A potential SPPS protocol for γ-Glu-Cys-Lys would involve the sequential coupling of protected amino acids on a solid resin support. A critical step would be the use of a glutamate derivative with its α-carboxyl group protected, allowing for the formation of the γ-peptide bond.

A generalized SPPS protocol would include:

  • Resin Preparation: Swelling of a suitable resin (e.g., Wang or Rink amide resin).

  • First Amino Acid Coupling: Attachment of Fmoc-Lys(Boc)-OH to the resin.

  • Deprotection: Removal of the Fmoc group from lysine using a piperidine (B6355638) solution.

  • Second Amino Acid Coupling: Coupling of Fmoc-Cys(Trt)-OH to the deprotected lysine.

  • Deprotection: Removal of the Fmoc group from cysteine.

  • Third Amino Acid Coupling: Coupling of Fmoc-Glu(O-tBu)-OH to the deprotected cysteine.

  • Final Deprotection: Removal of the final Fmoc group.

  • Cleavage and Global Deprotection: Cleavage of the peptide from the resin and removal of all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Verification of the peptide's identity and purity by mass spectrometry and NMR spectroscopy.

The logical workflow for SPPS is illustrated below:

spss_workflow start Start with Resin Support couple_lys Couple Fmoc-Lys(Boc)-OH start->couple_lys deprotect_lys Deprotect Lysine (remove Fmoc) couple_lys->deprotect_lys couple_cys Couple Fmoc-Cys(Trt)-OH deprotect_lys->couple_cys deprotect_cys Deprotect Cysteine (remove Fmoc) couple_cys->deprotect_cys couple_glu Couple Fmoc-Glu(O-tBu)-OH deprotect_cys->couple_glu final_deprotect Final Fmoc Deprotection couple_glu->final_deprotect cleave Cleave from Resin & Remove Side-Chain Protecting Groups final_deprotect->cleave purify Purify by RP-HPLC cleave->purify characterize Characterize (MS, NMR) purify->characterize end Pure γ-Glu-Cys-Lys characterize->end

General workflow for the solid-phase synthesis of γ-Glu-Cys-Lys.

Potential Biological Functions and Signaling Pathways

While direct evidence is lacking for γ-Glu-Cys-Lys, we can hypothesize its biological roles based on its structural similarity to other γ-glutamyl peptides and its known descriptors.

Antioxidant Activity

γ-Glu-Cys-Lys is described as an antioxidant.[1] The cysteine residue, with its reactive thiol group, is the likely source of this activity. It could directly scavenge reactive oxygen species (ROS) or act as a substrate for antioxidant enzymes.

Proposed Antioxidant Mechanisms:

  • Direct ROS Scavenging: The thiol group of the cysteine residue can donate a hydrogen atom to neutralize free radicals.

  • Metal Chelation: The multiple carboxyl and amino groups may allow for the chelation of pro-oxidant metal ions like iron and copper.

  • Enzymatic Cofactor: It could potentially serve as a cofactor for enzymes like glutathione peroxidase, similar to γ-Glu-Cys.

Signaling Molecule

Recent studies have highlighted the role of γ-glutamyl peptides as signaling molecules, particularly through their interaction with the calcium-sensing receptor (CaSR).[6][7] The CaSR is a G-protein coupled receptor that modulates intracellular signaling in response to extracellular calcium and other ligands. It is plausible that γ-Glu-Cys-Lys could also act as an allosteric modulator of CaSR, influencing intracellular calcium levels and downstream signaling cascades.

The proposed signaling pathway is as follows:

signaling_pathway gamma_peptide γ-Glu-Cys-Lys casr Calcium-Sensing Receptor (CaSR) gamma_peptide->casr gpc G-Protein Complex casr->gpc plc Phospholipase C gpc->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage er Endoplasmic Reticulum ip3->er pkc Protein Kinase C dag->pkc ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., anti-inflammatory) ca_release->cellular_response pkc->cellular_response

Hypothetical signaling pathway of γ-Glu-Cys-Lys via the CaSR.
Bifunctional Trapping Agent

The description of γ-Glu-Cys-Lys as a "bifunctional trapping agent" suggests it may be used to capture or cross-link other molecules.[2] The thiol group of cysteine is a strong nucleophile, capable of reacting with electrophiles. The ε-amino group of lysine is also nucleophilic. This dual reactivity could allow the tripeptide to "trap" molecules with two electrophilic sites or to cross-link two different molecules.

Future Research Directions

The current body of knowledge on γ-L-glutamyl-L-cysteinyl-L-lysine is nascent. To unlock its potential in drug development and other scientific fields, a concerted research effort is required. Key areas for future investigation include:

  • Chemical and Enzymatic Synthesis: Development and optimization of robust synthesis and purification protocols are essential for obtaining sufficient quantities of pure γ-Glu-Cys-Lys for further study.

  • Physicochemical Characterization: Detailed analysis of its solubility, stability under various pH and temperature conditions, and its pKa values will be crucial for formulation and experimental design.

  • In Vitro Biological Activity:

    • Antioxidant Capacity: Quantitative assessment of its ROS scavenging ability using assays such as DPPH, ABTS, and ORAC, and its ability to act as a substrate for antioxidant enzymes.

    • CaSR Modulation: Investigation of its binding affinity to the CaSR and its functional effect on intracellular calcium signaling.

    • Enzyme Inhibition: Screening against relevant enzyme targets, such as proteases or kinases.

  • Cellular and In Vivo Studies:

    • Cell Permeability and Metabolism: Determining its ability to cross cell membranes and its metabolic fate within cells.

    • Pharmacokinetics and Pharmacodynamics: In vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its dose-response relationship for any observed biological effects.

  • Mechanism of Action: Elucidating the molecular mechanisms underlying its purported roles as an antioxidant and "bifunctional trapping agent."

Conclusion

γ-L-Glutamyl-L-cysteinyl-L-lysine is a scientifically intriguing tripeptide with a notable lack of empirical data. While its structural similarity to well-characterized γ-glutamyl peptides provides a basis for hypothesizing its functions, dedicated research is imperative to validate these suppositions. This technical guide has synthesized the limited available information and provided a roadmap for future investigations. The elucidation of the synthesis, properties, and biological activities of γ-Glu-Cys-Lys holds the promise of uncovering a novel molecule with potential applications in therapeutics, particularly in areas related to oxidative stress and cellular signaling.

References

A Technical Guide to the Antioxidant Properties of γ-Glutamyl-Cysteinyl Peptides: A Focus on Glutathione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial inquiry requested information on the antioxidant properties of γ-L-Glutamyl-L-cysteinyl-L-lysine. Following a comprehensive literature search, it has been determined that there is a significant lack of available scientific data for this specific tripeptide. The following guide will therefore focus on the extensively studied and structurally similar antioxidant tripeptide, Glutathione (B108866) (γ-L-Glutamyl-L-cysteinyl-glycine; GSH) , and its immediate precursor, γ-L-Glutamyl-L-cysteine (γ-GC) . The principles and methodologies discussed herein are likely to be highly relevant for the investigation of novel γ-glutamyl-cysteinyl peptides such as the lysine-containing variant.

Introduction: The Central Role of γ-Glutamyl-Cysteinyl Peptides in Cellular Redox Homeostasis

Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells, with concentrations in the millimolar range (1-10 mM)[1]. It is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), with an unusual gamma-peptide linkage between the glutamate and cysteine residues[2][3]. This bond protects GSH from degradation by intracellular peptidases[1][3]. The antioxidant functions of GSH are primarily attributable to the thiol group of its cysteine residue, which can donate a reducing equivalent to reactive oxygen species (ROS) and reactive nitrogen species (RNS)[3].

The biosynthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is the formation of γ-L-Glutamyl-L-cysteine (γ-GC) from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL)[1][4][5]. The second step involves the addition of glycine to γ-GC, catalyzed by glutathione synthetase (GS)[1][2][5]. Due to its role as a direct precursor, the administration of γ-GC has been explored as an effective strategy to boost intracellular GSH levels[5][6].

Antioxidant Mechanisms of Action

The antioxidant properties of GSH and its precursor γ-GC are multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Direct Free Radical Scavenging

GSH can directly neutralize a variety of ROS and RNS, including hydroxyl radicals, superoxide (B77818) anions, and nitric oxide. The thiol group of the cysteine residue is oxidized in this process, leading to the formation of glutathione disulfide (GSSG), which can be recycled back to GSH by the NADPH-dependent enzyme glutathione reductase.

Enzymatic Antioxidant Cofactor

GSH serves as a crucial cofactor for several antioxidant enzymes:

  • Glutathione Peroxidases (GPx): These enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using GSH as a reducing substrate.

  • Glutathione S-Transferases (GSTs): This superfamily of enzymes utilizes GSH to detoxify a wide range of electrophilic compounds, including carcinogens, environmental toxins, and products of oxidative stress[7].

Modulation of Signaling Pathways

GSH and γ-GC play a significant role in redox-sensitive signaling pathways that regulate the cellular antioxidant response. A key pathway is the Keap1-Nrf2 pathway .

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes[8][9]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation[8]. Oxidative or electrophilic stress leads to the modification of cysteine residues on Keap1, causing the dissociation of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription[8][9].

Studies have shown that treatment with γ-GC can activate the Nrf2 pathway, leading to the upregulation of glutathione synthetase and other antioxidant enzymes[5][6]. This suggests a feed-forward mechanism where a GSH precursor not only provides the building blocks for GSH synthesis but also enhances the cellular machinery for its production and utilization.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress Oxidative Stress cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 Keap1->Cul3 Association Ub Ubiquitin Cul3->Ub Ubiquitination Ub->Nrf2 ROS ROS/Electrophiles ROS->Keap1 Oxidizes Cysteine Residues GGC γ-GC GGC->Keap1 Modulates Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (GSS, GPx, GSTs, etc.) ARE->Antioxidant_Genes Transcription

Caption: Keap1-Nrf2 Signaling Pathway Activation.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of γ-GC and related compounds has been quantified in various in vitro and in vivo models.

CompoundAssayModel SystemKey FindingsReference
γ-L-Glutamyl-L-cysteine (γ-GC) ROS accumulationRAW264.7 macrophagesSuppressed LPS-induced ROS accumulation.[5]
Intracellular GSH levelsRAW264.7 macrophagesSignificantly elevated intracellular GSH levels.[5]
Sepsis-induced lethalityBALB/c miceReduced sepsis lethality and systemic inflammatory responses.[5]
γ-L-Glutamyl-L-cysteine (γ-GC) In vitro degradationRat serumHalf-life of 11 ± 1 minute.[10]
In vitro degradationHuman plasmaHalf-life of 17 ± 8 minutes.[10]
Lysine (B10760008) Lipid peroxidationRat cerebral cortex (in vitro)Increased thiobarbituric acid-reactive substances.[11]
Protein oxidationRat cerebral cortex (in vitro)Enhanced carbonyl formation and sulfhydryl oxidation.[11]
Glutathione levelsRat cerebral cortex (in vitro)Significantly diminished glutathione concentrations.[11]

Note: The data for lysine indicates pro-oxidant effects at high concentrations in vitro, highlighting the importance of the complete peptide structure for antioxidant activity.

Experimental Protocols

Synthesis of γ-L-Glutamyl-L-cysteinyl-L-lysine

While no specific synthesis for this tripeptide is readily available in the literature, a standard solid-phase or solution-phase peptide synthesis protocol would be applicable.

General Solution-Phase Synthesis Workflow:

Peptide_Synthesis cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Tripeptide Formation cluster_step4 Step 4: Final Deprotection & Purification Glu Protected L-Glutamate Coupling1 Coupling Agent (e.g., DCC/HOBt) Glu->Coupling1 Cys Protected L-Cysteine Cys->Coupling1 Dipeptide Protected γ-L-Glutamyl-L-cysteine Coupling1->Dipeptide Deprotection1 Selective Deprotection of C-terminus Dipeptide->Deprotection1 Dipeptide_dep Deprotected Dipeptide Deprotection1->Dipeptide_dep Coupling2 Coupling Agent Dipeptide_dep->Coupling2 Lys Protected L-Lysine Lys->Coupling2 Tripeptide Protected Tripeptide Coupling2->Tripeptide Deprotection2 Global Deprotection Tripeptide->Deprotection2 Purification Purification (e.g., HPLC) Deprotection2->Purification Final_Product γ-L-Glutamyl-L-cysteinyl-L-lysine Purification->Final_Product

Caption: General workflow for solution-phase peptide synthesis.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., methanol (B129727) or water).

  • Prepare a series of dilutions of the test peptide.

  • In a 96-well plate, add a fixed volume of DPPH solution (in methanol) to each well.

  • Add the test peptide dilutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell-based model.

  • Culture a suitable cell line (e.g., HepG2, RAW264.7) in a 96-well plate until confluent.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Load the cells with a fluorescent probe (e.g., DCFH-DA) that fluoresces upon oxidation.

  • Wash the cells to remove excess probe.

  • Treat the cells with the test peptide at various concentrations.

  • Induce oxidative stress by adding a radical generator (e.g., AAPH).

  • Measure the fluorescence intensity over time using a microplate reader.

  • Quantify the antioxidant activity by comparing the fluorescence in treated versus untreated cells.

In Vivo Models of Oxidative Stress

Animal models are crucial for evaluating the systemic effects of antioxidant compounds.

This model is used to study systemic inflammation and oxidative stress.

  • Acclimate the animals (e.g., mice or rats) to the experimental conditions.

  • Administer the test peptide via a suitable route (e.g., intraperitoneal injection, oral gavage).

  • After a predetermined time, induce endotoxemia by injecting LPS.

  • Monitor the animals for clinical signs of distress and survival rates.

  • At the end of the experiment, collect blood and tissue samples for the analysis of inflammatory cytokines (e.g., TNF-α, IL-6), oxidative stress markers (e.g., malondialdehyde, protein carbonyls), and GSH levels.

Conclusion and Future Directions

While γ-L-Glutamyl-L-cysteinyl-L-lysine remains an uncharacterized peptide, its structural similarity to glutathione suggests it may possess significant antioxidant properties. The presence of the γ-glutamyl-cysteine core is a strong indicator of its potential to act as a direct free radical scavenger and a precursor for intracellular GSH synthesis. The additional lysine residue may influence its solubility, stability, and interaction with cellular transporters and enzymes.

Future research should focus on the chemical synthesis and purification of γ-L-Glutamyl-L-cysteinyl-L-lysine. Subsequent in vitro and in vivo studies, following the protocols outlined in this guide, will be essential to elucidate its antioxidant efficacy and mechanism of action. A thorough investigation of its ability to modulate the Nrf2 signaling pathway and its comparative efficacy against established antioxidants like GSH and N-acetylcysteine would be of particular interest to the drug development community.

References

The Role of Glu-Cys-Lys in Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential role of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) in cellular redox homeostasis. While direct research on this specific peptide is limited, this document extrapolates its likely functions based on the well-established roles of its constituent amino acids and its structural similarity to glutathione (B108866) (GSH), the most abundant endogenous antioxidant. We delve into its hypothetical synthesis, proposed mechanisms of action in both direct and enzyme-mediated antioxidant defense, and its potential influence on redox-sensitive signaling pathways. This guide provides a framework for future research by presenting comparative quantitative data of related antioxidant peptides and detailing essential experimental protocols for the evaluation of novel antioxidant compounds.

Introduction to Redox Homeostasis

Cellular metabolism is intrinsically linked to the production of reactive oxygen species (ROS), which are highly reactive molecules and free radicals. At low to moderate concentrations, ROS function as critical signaling molecules, regulating processes such as cell proliferation, differentiation, and immune responses. However, an excessive accumulation of ROS, or a deficiency in antioxidant defenses, leads to a state of oxidative stress. This imbalance results in damage to vital cellular components, including lipids, proteins, and DNA, and is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

To counteract the deleterious effects of oxidative stress, cells have evolved a sophisticated and multi-layered antioxidant defense system. This system comprises both enzymatic and non-enzymatic components that work in concert to neutralize ROS and maintain a balanced intracellular redox environment. The cornerstone of the non-enzymatic antioxidant defense is the tripeptide glutathione (γ-L-Glutamyl-L-cysteinyl-glycine).

The Glutathione System: The Primary Cellular Redox Buffer

Glutathione is present in high concentrations within cells and is a key player in redox buffering, detoxification of xenobiotics, and the regeneration of other antioxidants like vitamins C and E. The antioxidant capacity of GSH is primarily attributed to the thiol group (-SH) of its cysteine residue, which can donate a reducing equivalent to unstable ROS, thereby neutralizing them. In the process, GSH is oxidized to glutathione disulfide (GSSG). The ratio of reduced GSH to oxidized GSSG is a critical indicator of cellular redox status. A high GSH/GSSG ratio is indicative of a healthy redox balance, while a decrease in this ratio signifies a shift towards oxidative stress.

The synthesis of glutathione occurs in two ATP-dependent steps:

  • Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step.

  • Addition of glycine: Catalyzed by glutathione synthetase (GS).

This compound: A Novel Tripeptide with Antioxidant Potential

While glutathione is the most studied thiol-containing peptide, there is growing interest in identifying other endogenous or synthetic peptides with similar or enhanced antioxidant properties. The tripeptide this compound, although not extensively characterized in the literature, presents a compelling structure for a role in redox homeostasis.

Proposed Synthesis

The biosynthesis of this compound is not established. However, a plausible pathway could involve the enzymatic machinery responsible for glutathione synthesis, with lysine (B10760008) serving as a substrate for glutathione synthetase instead of glycine.

Glu Glutamate (B1630785) GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Lys Lysine GS_analog Glutathione Synthetase (or analogous enzyme) Lys->GS_analog gamma_GC γ-Glutamylcysteine GCL->gamma_GC ADP1 ADP + Pi GCL->ADP1 Glu_Cys_Lys This compound GS_analog->Glu_Cys_Lys ADP2 ADP + Pi GS_analog->ADP2 gamma_GC->GS_analog ATP1 ATP ATP1->GCL ATP2 ATP ATP2->GS_analog

A hypothetical biosynthetic pathway for this compound.
Structural Basis for Antioxidant Activity

The potential antioxidant function of this compound can be inferred from the properties of its constituent amino acids:

  • Cysteine: The thiol group of cysteine is the primary site for redox reactions. It can directly scavenge a wide range of ROS, including the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−).

  • Glutamate: The glutamate residue may contribute to the peptide's solubility and recognition by enzymes. The nature of its linkage to cysteine (alpha or gamma) would be a critical determinant of its stability and function.

  • Lysine: The presence of lysine introduces a positively charged side chain, which could influence the peptide's solubility, subcellular localization, and interaction with other molecules. Lysine residues are also known sites for various post-translational modifications, which could provide a mechanism for regulating the peptide's activity. Lysine itself has been shown to possess some antioxidant properties by stabilizing protein structures and through its metabolites.[1][2]

Proposed Mechanisms of Action in Redox Homeostasis

Based on its structure, this compound could contribute to redox homeostasis through several mechanisms:

Direct ROS Scavenging

The thiol group of the cysteine residue in this compound can directly donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

Cofactor for Antioxidant Enzymes

By analogy with glutathione, this compound could serve as a substrate for key antioxidant enzymes:

  • Glutathione Peroxidases (GPxs): These enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using a thiol-containing peptide as a reducing substrate.

  • Glutathione S-Transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of the thiol group of glutathione (and potentially this compound) to a wide range of electrophilic compounds, including carcinogens, environmental toxins, and products of oxidative stress, facilitating their detoxification and excretion.

Modulation of Redox Signaling: The Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[3] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration. Thiol-containing compounds are known activators of the Nrf2 pathway.[4][5][6] It is plausible that this compound, or its oxidized disulfide form, could act as a signaling molecule to activate Nrf2, thereby upregulating the cell's antioxidant capacity.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues GCLK This compound GCLK->Keap1 Potential interaction Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Maf Maf Nrf2_n->Maf Dimerization ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., GCL, GPx, GST) ARE->Antioxidant_Genes Transcription

Proposed activation of the Nrf2 signaling pathway.

Quantitative Data for Comparative Analysis

While specific quantitative data for this compound is not available, the following tables provide a summary of relevant data for glutathione and other antioxidant peptides. This serves as a benchmark for the potential efficacy of novel thiol-containing peptides.

Table 1: In Vitro Antioxidant Capacity

CompoundDPPH Scavenging (IC50)ABTS Scavenging (TEAC)FRAP Value (μM Fe(II)/μM)Reference
Glutathione (GSH)~1.5 - 3.0 mg/mL~0.8 - 1.5 mM TE~0.5 - 1.0[7]
Cysteine~0.5 - 1.2 mg/mL~1.2 - 2.0 mM TE~0.8 - 1.5[8]
Carnosine> 5.0 mg/mL~0.2 - 0.5 mM TE~0.1 - 0.3[7]
This compoundTo be determinedTo be determinedTo be determined

TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power.

Table 2: Cellular Concentrations and Redox Potential

MoleculeTypical Cellular ConcentrationRedox Potential (Ehc)Primary LocationReference
Glutathione (GSH)1-10 mM-240 mVCytosol, Mitochondria[9]
Cysteine30-200 μM-220 mVCytosol[9]
This compoundTo be determinedTo be determinedTo be determined

Experimental Protocols

The following protocols are fundamental for assessing the antioxidant properties of a novel peptide such as this compound.

Quantification of Free Thiols: Ellman's Assay

This assay is used to determine the concentration of free sulfhydryl groups in a sample.

  • Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with free thiol groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm.[10][11][12]

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 8.0, containing 1 mM EDTA.

    • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

    • Thiol Standard: Cysteine or GSH at a known concentration (e.g., 1 mM) in Reaction Buffer.

  • Procedure:

    • Prepare a standard curve using serial dilutions of the thiol standard.

    • Add 50 μL of the sample or standard to a 96-well plate.

    • Add 200 μL of Reaction Buffer.

    • Add 50 μL of DTNB Solution to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 412 nm.

    • Calculate the thiol concentration in the sample based on the standard curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of ROS in cultured cells.[13][14][15]

  • Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants will inhibit this oxidation.

  • Materials:

    • Cell line (e.g., HepG2, fibroblasts).

    • DCFH-DA solution.

    • AAPH (a free radical generator).

    • Test compound (this compound).

  • Procedure:

    • Plate cells in a 96-well black, clear-bottom plate and culture to confluence.

    • Wash cells with PBS and incubate with the test compound at various concentrations for 1 hour.

    • Add DCFH-DA to the wells and incubate for 30 minutes.

    • Wash the cells to remove excess probe.

    • Add AAPH to induce oxidative stress.

    • Immediately measure fluorescence intensity at timed intervals using a microplate reader (excitation ~485 nm, emission ~535 nm).

    • Calculate the CAA value based on the inhibition of fluorescence compared to control wells.

start Start: Plate cells in 96-well plate wash1 Wash cells with PBS start->wash1 treat Treat cells with This compound wash1->treat load_probe Load cells with DCFH-DA treat->load_probe wash2 Wash to remove excess probe load_probe->wash2 induce_stress Induce oxidative stress with AAPH wash2->induce_stress measure Measure fluorescence (Ex: 485 nm, Em: 535 nm) induce_stress->measure analyze Analyze data and calculate CAA measure->analyze

Workflow for the Cellular Antioxidant Activity (CAA) assay.
Glutathione Reductase (GR) Activity Assay

This assay measures the activity of GR, which is crucial for recycling GSSG back to GSH.

  • Principle: The activity of GR is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH, which is consumed during the reduction of GSSG.[16][17][18][19][20]

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA.

    • NADPH solution.

    • GSSG solution.

    • Cell or tissue lysate.

  • Procedure:

    • Add Assay Buffer, NADPH solution, and the cell/tissue lysate to a cuvette or 96-well plate.

    • Initiate the reaction by adding the GSSG solution.

    • Immediately monitor the decrease in absorbance at 340 nm over several minutes.

    • Calculate the GR activity based on the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx enzymes.

  • Principle: This is a coupled assay. GPx reduces a peroxide substrate using GSH, producing GSSG. The GSSG is then reduced back to GSH by an excess of exogenous glutathione reductase and NADPH. The GPx activity is proportional to the rate of NADPH oxidation, measured as a decrease in absorbance at 340 nm.[21][22][23][24][25]

  • Reagents:

    • Assay Buffer.

    • Cell or tissue lysate.

    • GSH solution.

    • Glutathione Reductase.

    • NADPH solution.

    • Peroxide substrate (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).

  • Procedure:

    • Combine the Assay Buffer, cell/tissue lysate, GSH, glutathione reductase, and NADPH in a cuvette or 96-well plate.

    • Initiate the reaction by adding the peroxide substrate.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the GPx activity from the rate of NADPH consumption.

Conclusion and Future Directions

The tripeptide this compound holds theoretical promise as a significant contributor to cellular redox homeostasis due to its cysteine residue, which is a hallmark of potent antioxidants. Its potential to act as a direct ROS scavenger, a cofactor for crucial antioxidant enzymes, and a modulator of the Nrf2 signaling pathway warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel antioxidant peptides. Future research should focus on confirming its biosynthesis, quantifying its antioxidant capacity in various in vitro and cell-based assays, and elucidating its specific interactions with components of the cellular antioxidant network. Such studies will be invaluable for the development of new therapeutic strategies to combat oxidative stress-related diseases.

References

An In-depth Technical Guide to the Enzymatic Interactions of the Tripeptide Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) is a non-canonical peptide for which there is a significant scarcity of direct experimental data in peer-reviewed literature. This guide, therefore, presents a theoretical and predictive framework for its interaction with enzymes, based on the known functions of its constituent amino acids, its structural similarity to the well-studied tripeptide glutathione (B108866) (γ-Glu-Cys-Gly), and established methodologies in enzymology and peptide chemistry. The experimental protocols provided are generalized templates intended for adaptation by researchers.

Introduction

The study of peptides and their interactions with cellular machinery is a cornerstone of biochemical and pharmaceutical research. While much attention has been focused on canonical peptides and proteins, the realm of non-canonical peptides holds significant, yet largely untapped, potential for understanding cellular signaling and developing novel therapeutics.[1] The tripeptide this compound, composed of L-Glutamic Acid, L-Cysteine, and L-Lysine, represents one such molecule of interest.

Its structure is analogous to that of glutathione (GSH), the most abundant intracellular thiol, which plays a critical role in antioxidant defense, detoxification, and redox signaling. The key distinction lies in the C-terminal amino acid: a positively charged lysine (B10760008) in this compound versus a neutral glycine (B1666218) in glutathione. This single substitution has profound implications for the peptide's physicochemical properties, its potential enzymatic interactions, and its putative biological functions.

This technical guide aims to provide a comprehensive theoretical framework for researchers interested in investigating this compound. It will cover:

  • Predicted enzymatic interactions based on substrate specificities of known enzymes.

  • Hypothetical biological roles derived from the functions of its constituent amino acids.

  • Detailed experimental workflows for the synthesis, purification, and characterization of its enzymatic interactions.

  • Templates for quantitative data presentation and visualization of conceptual pathways.

Predicted Physicochemical Properties and Enzymatic Interactions

The unique combination of a negatively charged N-terminal glutamate (B1630785), a redox-active central cysteine, and a positively charged C-terminal lysine suggests a molecule with multifaceted potential for enzymatic recognition.

Hypothetical Biosynthesis and Degradation

The biosynthesis of this compound is predicted to involve enzymes from the glutathione metabolic pathway.

  • γ-Glutamylcysteine Synthetase (GCS/γ-GCS): This enzyme typically catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. It is plausible that GCS could also synthesize the γ-glutamyl-cysteine precursor of this compound. Studies have shown that GCS can utilize other amino acids as acceptors for the γ-glutamyl group, particularly under cysteine-deficient conditions, leading to the formation of various γ-glutamyl peptides.[2][3]

  • Glutathione Synthetase (GS): Following the synthesis of γ-glutamylcysteine, GS would typically add a glycine residue. The ability of GS to utilize lysine as an alternative substrate is unknown but represents a key point of investigation.

  • γ-Glutamyltransferase (GGT): This cell-surface enzyme catabolizes extracellular glutathione by transferring the γ-glutamyl moiety to other amino acids or peptides.[3][4] GGT could potentially synthesize γ-Glu-Cys-Lys by transferring a γ-glutamyl group to a pre-existing Cys-Lys dipeptide.

  • γ-Glutamyl Cyclotransferase: This enzyme acts on γ-L-glutamyl peptides to release 5-oxoproline.[5] It is highly probable that a γ-linked this compound would be a substrate for this enzyme.

  • Peptidases: The C-terminal lysine of this compound makes it a likely substrate for carboxypeptidases, which are known to cleave C-terminal lysine residues from proteins like recombinant antibodies.[6][7]

The diagram below illustrates a hypothetical metabolic pathway for this compound, integrating both potential synthesis and degradation routes.

cluster_synthesis Biosynthesis Pathways cluster_degradation Degradation Pathways Glutamate Glutamate gamma-Glu-Cys gamma-Glu-Cys Glutamate->gamma-Glu-Cys GCS Glutamate->gamma-Glu-Cys Cysteine Cysteine Cysteine->gamma-Glu-Cys GCS Cysteine->gamma-Glu-Cys Lysine Lysine This compound This compound Lysine->this compound GS (Hypothetical) Lysine->this compound gamma-Glu-Cys->this compound GS (Hypothetical) gamma-Glu-Cys->this compound 5-Oxoproline 5-Oxoproline This compound->5-Oxoproline γ-Glutamyl Cyclotransferase Cys-Lys Cys-Lys This compound->Cys-Lys γ-Glutamyl Cyclotransferase This compound->Cys-Lys Aminopeptidase Glu Glu This compound->Glu Aminopeptidase Lys Lys This compound->Lys Carboxypeptidase Glu-Cys Glu-Cys This compound->Glu-Cys Carboxypeptidase Cys Cys Cys-Lys->Cys Dipeptidase Cys-Lys->Lys Dipeptidase

A hypothetical metabolic pathway for this compound.
Interaction with Glutathione S-Transferases (GSTs)

GSTs are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotic and endogenous electrophiles.[8] The GST active site has a highly specific G-site for glutathione binding and a more variable H-site for the electrophilic substrate.[9] The interaction with glutathione is largely mediated by the γ-glutamyl and cysteine moieties.[10]

Given the structural similarity, this compound could interact with GSTs in several ways:

  • As a Substrate: If the C-terminal lysine does not sterically hinder access to the active site, this compound could potentially function as a substrate, albeit likely with different kinetics compared to glutathione.

  • As a Competitive Inhibitor: The tripeptide could bind to the G-site but fail to complete the catalytic cycle, thereby acting as a competitive inhibitor of glutathione conjugation.

  • As a Non-catalytic Ligand: Some GSTs have non-catalytic ligand-binding capabilities.

Predicted Biological Functions (Speculative)

Based on its constituent amino acids, this compound may participate in several biological processes:

  • Antioxidant Activity: The central cysteine residue, with its reactive thiol group, could allow this compound to act as a direct free radical scavenger or as a cofactor for antioxidant enzymes, similar to glutathione. However, studies on free lysine have indicated it can induce oxidative stress and decrease glutathione concentrations in certain contexts, suggesting a complex interplay.[11][12]

  • Cell Signaling: All three constituent amino acids have roles in cell signaling. Glutamate is a primary excitatory neurotransmitter, and lysine modifications are crucial in epigenetic regulation.[13] It is conceivable that this compound could act as a novel signaling molecule.

  • Protein Modification: The reactive nature of the cysteine thiol and the nucleophilic ε-amino group of lysine could allow for covalent attachment of this tripeptide to proteins, a process analogous to glutathionylation.

Experimental Protocols for Investigation

A systematic investigation of this compound requires a multi-faceted approach, from chemical synthesis to detailed enzymatic and structural analysis.

General Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive study of this compound and its enzymatic interactions.

start Start: Hypothesis (this compound interacts with Enzyme X) synthesis Peptide Synthesis (Solid-Phase or Solution-Phase) start->synthesis purification Purification & Characterization (HPLC, Mass Spectrometry) synthesis->purification activity_assay Enzyme Activity/Inhibition Assay (Spectrophotometric, Fluorometric) purification->activity_assay binding_assay Binding Affinity Assay (SPR, ITC, Fluorescence Polarization) purification->binding_assay enzyme_prep Enzyme Preparation (Recombinant Expression & Purification) enzyme_prep->activity_assay enzyme_prep->binding_assay kinetic_analysis Kinetic Analysis (Determine Km, Vmax, Ki) activity_assay->kinetic_analysis structural_study Structural Studies (In Silico Docking, Crystallography) kinetic_analysis->structural_study binding_analysis Binding Analysis (Determine Kd, Kon, Koff) binding_assay->binding_analysis binding_analysis->structural_study conclusion Conclusion: Characterize Interaction structural_study->conclusion

Experimental workflow for studying this compound interactions.
Protocol 1: Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the recommended method for producing high-purity this compound.

Objective: To synthesize and purify the tripeptide H-Glu-Cys-Lys-OH.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Cys(Trt)-OH

  • Fmoc-Glu(OtBu)-OH

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

  • HPLC system with a C18 column

  • Mass spectrometer

Methodology:

  • Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

  • First Deprotection: Remove the Fmoc group from lysine by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF and DCM.

  • Cysteine Coupling:

    • Pre-activate Fmoc-Cys(Trt)-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF and DCM.

  • Second Deprotection: Repeat step 2 to remove the Fmoc group from cysteine.

  • Glutamic Acid Coupling: Repeat step 3 using Fmoc-Glu(OtBu)-OH.

  • Final Deprotection: Repeat step 2 to remove the final Fmoc group.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Protocol 2: Enzyme Inhibition Assay (Example: GST)

Objective: To determine if this compound inhibits the activity of a representative Glutathione S-Transferase.

Materials:

  • Purified recombinant GST enzyme

  • Glutathione (GSH)

  • 1-Chloro-2,4-dinitrobenzene (CDNB)

  • This compound tripeptide

  • Assay buffer: 100 mM potassium phosphate, pH 6.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions: 100 mM GSH, 100 mM CDNB in ethanol, 10 mg/mL GST, and 100 mM this compound.

    • Prepare working solutions by diluting stocks in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • 100 µL of assay buffer

      • 20 µL of GSH solution (final concentration 1 mM)

      • 20 µL of this compound or buffer (for control). Create a dilution series to test a range of inhibitor concentrations (e.g., 0-10 mM).

      • 20 µL of GST solution (final concentration ~10-20 nM)

    • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate Reaction:

    • Add 20 µL of CDNB solution (final concentration 1 mM) to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer.

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, has a high molar absorptivity at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

    • Plot the % inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Presentation

For effective analysis and comparison, all quantitative data should be summarized in structured tables. The following are templates for presenting key findings from enzymatic studies of this compound.

Table 1: Kinetic Parameters for Enzyme Interaction with this compound

Enzyme Substrate(s) K_m (µM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹) Type of Interaction
GSTA1-1 GSH + CDNB Data Data Data Substrate/Inhibitor
GSTM1-1 GSH + CDNB Data Data Data Substrate/Inhibitor
GCS Glu + Cys Data Data Data Substrate
GS γ-Glu-Cys + Lys Data Data Data Substrate (Hypothetical)

| Carboxypeptidase B | this compound | Data | Data | Data | Substrate |

Table 2: Inhibition Constants (K_i) of this compound against Target Enzymes

Enzyme Substrate Type of Inhibition K_i (µM)
GSTA1-1 GSH Competitive/Non-competitive etc. Data
GSTM1-1 GSH Competitive/Non-competitive etc. Data

| γ-GGT | γ-Glu-pNA | Competitive/Non-competitive etc. | Data |

Table 3: Binding Affinity Data for this compound Interaction

Enzyme Method K_D (µM) k_on (M⁻¹s⁻¹) k_off (s⁻¹)
GSTA1-1 SPR Data Data Data
GSTA1-1 ITC Data N/A N/A

| Carboxypeptidase B | Fluorescence Pol. | Data | N/A | N/A |

Conclusion and Future Directions

The tripeptide this compound presents an intriguing subject for biochemical investigation. While direct evidence of its existence and function in biological systems is currently lacking, its structural properties and analogy to glutathione provide a strong rationale for its study. The theoretical framework and experimental protocols outlined in this guide offer a roadmap for researchers to explore the synthesis, metabolism, and enzymatic interactions of this non-canonical peptide.

Future research should focus on:

  • Detection in Biological Samples: Developing sensitive mass spectrometry-based methods to screen for the presence of this compound in cells and tissues.

  • Elucidating Biosynthetic Pathways: Using genetic and biochemical tools to confirm whether enzymes of the glutathione pathway are responsible for its synthesis.

  • Functional Characterization: Investigating its role in antioxidant defense, redox signaling, and as a potential neuromodulator or metabolic intermediate.

The exploration of this compound has the potential to uncover novel biological pathways and may provide new targets for therapeutic intervention.

Logical Relationships Visualization

The following diagram illustrates the potential fates and functional implications of this compound in a cellular context, summarizing the core concepts of this guide.

cluster_synthesis Synthesis cluster_interaction Enzymatic Interaction cluster_function Potential Function GCL This compound GSTs (Inhibition/Substrate) GSTs (Inhibition/Substrate) GCL->GSTs (Inhibition/Substrate) γ-GCT (Substrate) γ-GCT (Substrate) GCL->γ-GCT (Substrate) Peptidases (Degradation) Peptidases (Degradation) GCL->Peptidases (Degradation) Antioxidant Defense Antioxidant Defense GCL->Antioxidant Defense GCS/GS Pathway GCS/GS Pathway GCS/GS Pathway->GCL GGT Pathway GGT Pathway GGT Pathway->GCL Redox Signaling Redox Signaling GSTs (Inhibition/Substrate)->Redox Signaling Detoxification Detoxification GSTs (Inhibition/Substrate)->Detoxification

References

Theoretical Conformational Analysis of the Tripeptide Glu-Cys-Lys: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glutamic acid-Cysteine-Lysine (Glu-Cys-Lys) possesses a unique combination of acidic, thiol-containing, and basic residues, suggesting a complex conformational landscape governed by a delicate interplay of electrostatic interactions, hydrogen bonding, and solvent effects. A thorough understanding of its conformational preferences is crucial for applications in drug design and development, where it may serve as a pharmacophore or a component of a larger therapeutic molecule. This technical guide provides an in-depth overview of the theoretical approaches used to study the conformation of this compound. Due to the absence of direct experimental or computational studies on this specific tripeptide, this guide synthesizes information from theoretical studies on its constituent amino acids, related dipeptides, and tripeptides with similar physicochemical properties. It outlines the key computational methodologies, presents expected quantitative data on conformational parameters, and provides visualizations of experimental and logical workflows to aid in the design of future in silico studies.

Introduction

The three-dimensional structure of a peptide is intrinsically linked to its biological function. For the tripeptide this compound, the presence of a negatively charged glutamate, a positively charged lysine (B10760008), and a reactive cysteine residue suggests a high potential for diverse intramolecular and intermolecular interactions. These interactions, in concert with the surrounding solvent environment, will dictate the ensemble of accessible conformations.

Theoretical and computational methods provide a powerful avenue for exploring the conformational space of peptides at an atomic level of detail. Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can elucidate the preferred dihedral angles, the stability of different conformers, and the influence of environmental factors like pH and solvent polarity. This guide serves as a foundational resource for researchers aiming to computationally investigate the conformational behavior of this compound.

Theoretical Background and Influential Factors

The conformation of this compound is primarily determined by the rotational freedom around the single bonds of the peptide backbone (phi, ψ angles) and the side chains (chi angles). The interplay of several key factors will shape the potential energy surface of this tripeptide:

  • Electrostatic Interactions: The oppositely charged side chains of glutamic acid and lysine can lead to the formation of a salt bridge, which would significantly constrain the overall conformation. The stability of this salt bridge is highly dependent on the solvent environment and pH.

  • Hydrogen Bonding: Intramolecular hydrogen bonds can form between the backbone amide and carbonyl groups, as well as involving the side chains of all three residues. These interactions are crucial in stabilizing specific secondary structures like β-turns.

  • Solvent Effects: In an aqueous environment, the charged and polar side chains will preferentially be solvent-exposed, influencing the overall fold. The dielectric constant of the solvent will modulate the strength of electrostatic interactions.

  • pH: The protonation states of the glutamic acid and lysine side chains, as well as the N- and C-termini, are pH-dependent. Changes in pH will alter the charge distribution and, consequently, the dominant intramolecular interactions and conformational preferences.

Computational Methodologies

A variety of computational techniques can be employed to study the conformation of this compound. The choice of method depends on the desired level of accuracy and the computational resources available.

Molecular Mechanics and Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of peptides over time. This method uses a classical mechanical description of the atoms and their interactions, as defined by a force field.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • The initial 3D structure of the this compound tripeptide is built using molecular modeling software (e.g., Avogadro, PyMOL).

    • The peptide is placed in a periodic simulation box of a chosen solvent, typically water (e.g., TIP3P, SPC/E models).

    • Ions are added to neutralize the system and to mimic a specific salt concentration.

    • The protonation states of the titratable residues are set according to the desired pH.

  • Energy Minimization:

    • The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. This is typically performed using algorithms like steepest descent followed by conjugate gradient.

  • Equilibration:

    • The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The pressure of the system is then equilibrated to the target pressure (e.g., 1 atm) under constant pressure and temperature (NPT ensemble). This allows the density of the simulation box to relax.

  • Production Run:

    • The simulation is run for a desired length of time (nanoseconds to microseconds) under the NPT ensemble, during which the trajectory of all atoms is saved at regular intervals.

  • Analysis:

    • The saved trajectory is analyzed to extract conformational data, including dihedral angle distributions, root-mean-square deviation (RMSD), radius of gyration, and intramolecular hydrogen bond patterns.

Quantum Mechanics (QM) Methods

Quantum mechanics calculations provide a more accurate description of the electronic structure and energies of molecules compared to molecular mechanics. QM methods are often used to refine the energies of conformers obtained from MD simulations or conformational searches.

Experimental Protocol: QM Conformational Analysis

  • Conformational Search:

    • A systematic or stochastic conformational search is performed at a lower level of theory (e.g., semi-empirical methods like PM7 or a fast QM method like DFT with a minimal basis set) to identify a set of low-energy conformers.

  • Geometry Optimization:

    • The geometries of the identified low-energy conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a larger basis set (e.g., B3LYP/6-31G(d)).

  • Energy Refinement:

    • Single-point energy calculations are performed on the optimized geometries using an even higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ or a composite method like G3(MP2)) to obtain more accurate relative energies.

  • Solvation Modeling:

    • The effect of the solvent can be included implicitly using a continuum solvation model (e.g., PCM, SMD) during the optimization and energy calculation steps.

Data Presentation: Predicted Conformational Parameters

While specific quantitative data for this compound is not available in the literature, we can infer the likely ranges for the backbone dihedral angles (φ, ψ) of each residue based on studies of these amino acids in other peptides and proteins. The following table summarizes the expected high-propensity regions in the Ramachandran plot.

ResidueSecondary Structure PropensityTypical φ (°)Typical ψ (°)Side Chain χ1 (°) Propensity
Glutamic Acid (Glu) α-helix, β-sheet, turns-150 to -50-60 to -30 (α-helix), 120 to 180 (β-sheet)60, 180, 300
Cysteine (Cys) β-sheet, turns-160 to -60100 to 18060, 180, 300
Lysine (Lys) Polyproline II (PPII), α-helix-90 to -60120 to 160 (PPII), -60 to -30 (α-helix)60, 180, 300

Note: These values are indicative and the actual distributions for this compound will be influenced by the specific intramolecular interactions within the tripeptide.

Visualizations

Signaling Pathways and Logical Relationships

The following diagram illustrates the conceptual workflow for the theoretical conformational analysis of a tripeptide like this compound.

theoretical_workflow cluster_input Input Definition cluster_methods Computational Methods cluster_analysis Data Analysis cluster_output Output start Define Tripeptide (this compound) params Set Parameters (pH, Solvent, Temp.) start->params md Molecular Dynamics Simulation params->md qm Quantum Mechanics Calculations params->qm trajectory Trajectory Analysis (RMSD, Dihedrals) md->trajectory energy Energy Landscape (Conformer Energies) qm->energy conformation Dominant Conformations trajectory->conformation energy->conformation properties Physicochemical Properties conformation->properties

Conceptual workflow for theoretical conformational analysis.
Experimental Workflows

The following diagram details a typical workflow for a molecular dynamics simulation study.

md_workflow start Build Initial Structure solvate Solvate and Ionize start->solvate minimize Energy Minimization solvate->minimize equilibrate_nvt NVT Equilibration (Heating) minimize->equilibrate_nvt equilibrate_npt NPT Equilibration (Pressure) equilibrate_nvt->equilibrate_npt production Production MD Run equilibrate_npt->production analysis Trajectory Analysis production->analysis results Results analysis->results

A typical workflow for molecular dynamics simulations.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical approaches and considerations for studying the conformation of the this compound tripeptide. While direct experimental data is lacking, the principles and methodologies outlined here, derived from studies of related peptides, offer a robust framework for future computational investigations.

Future work should focus on performing extensive molecular dynamics simulations of this compound under various pH and solvent conditions to map its conformational landscape. High-level quantum mechanics calculations will be essential for accurately determining the relative energies of the most stable conformers and for understanding the nature of the key intramolecular interactions, such as the potential Glu-Lys salt bridge. The insights gained from such studies will be invaluable for the rational design of novel therapeutics and biomaterials based on this versatile tripeptide.

Methodological & Application

Application Note: Solid-Phase Synthesis of the Tripeptide Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the solid-phase synthesis of the tripeptide Glutamic acid-Cysteine-Lysine (Glu-Cys-Lys) using Fmoc/tBu chemistry. The protocol is designed for manual synthesis but can be adapted for automated synthesizers.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of peptide chains. The Fmoc/tBu strategy is widely employed due to its use of a base-labile Nα-amino protecting group (Fmoc) and acid-labile side-chain protecting groups. This allows for the iterative addition of amino acids to a growing peptide chain anchored to a solid support, with final cleavage and deprotection achieved in a single acidic step.

This protocol details the synthesis of the tripeptide this compound, a sequence that incorporates amino acids with acidic, thiol-containing, and basic side chains, respectively. Careful selection of orthogonal protecting groups is crucial for a successful synthesis. For this tripeptide, the following protected amino acids are utilized: Fmoc-Lys(Boc)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Glu(OtBu)-OH. The Boc (tert-butyloxycarbonyl) group on lysine (B10760008) and the OtBu (tert-butyl) group on glutamic acid are acid-labile and removed during the final cleavage step with trifluoroacetic acid (TFA)[1][2][3][4][5][6]. The Trt (trityl) group protecting the cysteine thiol is also cleaved by TFA, and the use of scavengers is essential to prevent side reactions from the highly reactive trityl cation[7][8][9][10].

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents and their recommended specifications.

ReagentGradeSupplier
Rink Amide Resin100-200 mesh, ~0.5 mmol/gStandard Supplier
Fmoc-Lys(Boc)-OHPeptide Synthesis GradeStandard Supplier
Fmoc-Cys(Trt)-OHPeptide Synthesis GradeStandard Supplier
Fmoc-Glu(OtBu)-OHPeptide Synthesis GradeStandard Supplier
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Piperidine (B6355638)Reagent GradeStandard Supplier
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeStandard Supplier
HBTUPeptide Synthesis GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Deionized WaterHigh PurityIn-house
Diethyl etherACS Grade, coldStandard Supplier
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the tripeptide on a 0.1 mmol scale. All steps are performed at room temperature in a suitable reaction vessel with agitation.

1. Resin Swelling:

  • Swell 200 mg of Rink Amide resin (~0.1 mmol) in 5 mL of DMF for 30 minutes.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

  • Fmoc Deprotection (Initial):

    • Add 2 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (0.3 mmol, 3 eq.), and HBTU (0.3 mmol, 3 eq.) in 2 mL of DMF.

    • Add DIEA (0.6 mmol, 6 eq.) to the activation mixture and vortex for 1 minute.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours.

    • Wash the resin with DMF (5 x 1 min).

  • Monitoring:

    • Perform a Kaiser test to ensure complete coupling (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.

3. Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH):

  • Fmoc Deprotection:

    • Repeat the deprotection steps as described for the initial deprotection.

  • Amino Acid Activation and Coupling:

    • Activate and couple Fmoc-Cys(Trt)-OH following the same procedure as for the first amino acid.

  • Monitoring:

    • Perform a Kaiser test to confirm complete coupling.

4. Third Amino Acid Coupling (Fmoc-Glu(OtBu)-OH):

  • Fmoc Deprotection:

    • Repeat the deprotection steps.

  • Amino Acid Activation and Coupling:

    • Activate and couple Fmoc-Glu(OtBu)-OH following the same procedure.

  • Monitoring:

    • Perform a Kaiser test.

5. Final Fmoc Deprotection:

  • Repeat the deprotection steps to remove the final Fmoc group from the N-terminus.

  • After deprotection, wash the resin with DMF (5 x 1 min), followed by DCM (3 x 1 min), and dry the resin under vacuum for at least 1 hour.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

  • In a fume hood, prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Prepare approximately 2 mL for the 0.1 mmol scale synthesis. TIS acts as a scavenger for the trityl and tert-butyl cations generated during cleavage[10][11].

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2 hours.

3. Peptide Precipitation:

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Add the filtrate dropwise to a larger tube containing 10 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

4. Peptide Isolation and Purification:

  • Centrifuge the ether suspension to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the quantitative data for the described SPPS protocol.

ParameterValueNotes
Synthesis Scale
Resin Loading0.1 mmolBased on 200 mg of resin with ~0.5 mmol/g loading.
Reagent Equivalents (per coupling)
Fmoc-Amino Acid3 eq. (0.3 mmol)An excess is used to drive the reaction to completion.
HBTU3 eq. (0.3 mmol)Coupling reagent.
DIEA6 eq. (0.6 mmol)Base for activation.
Reaction Conditions
Swelling Time30 minIn DMF.
Deprotection Time3 min + 10 minWith 20% piperidine in DMF.
Coupling Time2 hoursPer amino acid.
Cleavage Time2 hoursWith TFA/TIS/H₂O cocktail.
Expected Outcome
Crude Peptide Yield60-80%Highly dependent on coupling efficiency at each step.
Purity (Crude)50-70%Varies based on synthesis success; requires purification.

Visualizations

SPPS Workflow for this compound

SPPS_Workflow start Start: Rink Amide Resin swell Swell Resin (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF) deprotect1->wash1 Wash couple_lys Couple Fmoc-Lys(Boc)-OH deprotect2 Fmoc Deprotection couple_lys->deprotect2 Wash wash1->couple_lys wash2 Wash deprotect2->wash2 Wash couple_cys Couple Fmoc-Cys(Trt)-OH deprotect3 Fmoc Deprotection couple_cys->deprotect3 Wash wash2->couple_cys wash3 Wash deprotect3->wash3 Wash couple_glu Couple Fmoc-Glu(OtBu)-OH final_deprotect Final Fmoc Deprotection couple_glu->final_deprotect Wash wash3->couple_glu cleave Cleavage & Deprotection (TFA/TIS/H₂O) final_deprotect->cleave Wash & Dry precipitate Precipitate (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end This compound purify->end Protection_Strategy peptide N-terminus (Fmoc) Glu(OtBu) Cys(Trt) Lys(Boc) Resin reagents Deprotection Reagents piperidine 20% Piperidine in DMF tfa TFA / Scavengers piperidine->peptide:n Removes Fmoc tfa->peptide:g Removes OtBu tfa->peptide:c Removes Trt tfa->peptide:k Removes Boc

References

Application Note: Quantification of Glu-Cys-Lys Tripeptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the tripeptide L-Glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys). The described protocol is suitable for the analysis of this compound in various sample matrices, providing accurate and reproducible results crucial for research, quality control, and pharmacokinetic studies. The method utilizes a C18 stationary phase with UV detection, a widely accessible and reliable technique in analytical laboratories.

Introduction

The tripeptide this compound is of significant interest in biomedical and pharmaceutical research due to its structural similarity to glutathione (B108866) (GSH), a key antioxidant. Accurate quantification of this peptide is essential for understanding its biological functions, stability in formulations, and pharmacokinetic profile. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of peptides.[1][2] This application note provides a detailed protocol for a reversed-phase HPLC method with UV detection for the reliable quantification of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound by HPLC is depicted below. This process includes sample preparation, HPLC analysis, and subsequent data processing.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., plasma, formulation) Precipitation Protein Precipitation (if necessary) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • This compound standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade (for sample preparation)

  • Syringe filters, 0.45 µm

Instrumentation
  • HPLC system with a binary pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 35% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm
Injection Volume 20 µL

Note: The gradient may require optimization depending on the sample matrix and specific HPLC system. A shallower gradient can improve the resolution of closely eluting peaks.[3]

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Mobile Phase A.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general protocol for plasma samples. It should be adapted based on the specific sample matrix.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold methanol. Vortex for 1 minute to precipitate proteins.[4]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4 °C.[4]

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.[3]

  • Inject 20 µL of the prepared standards and samples.

  • Run the gradient program as described in the chromatographic conditions.

  • Monitor the absorbance at 214 nm.[3]

Data Analysis
  • Integrate the peak area corresponding to this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[4]

Method Validation and Performance

The described method should be validated to ensure its suitability for the intended application. Key validation parameters are summarized below with typical expected performance data.

ParameterTypical Performance
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Retention Time Approximately 12.5 min (varies with system)

Alternative and Complementary Techniques

While RP-HPLC with UV detection is a robust and widely used method, other techniques can be employed for the analysis of this compound, especially for complex matrices or when higher sensitivity is required.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a suitable alternative for the analysis of polar peptides like this compound, often providing different selectivity compared to reversed-phase chromatography.[5][6]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge and can be a powerful tool for peptide purification and analysis.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly complex samples or when very low detection limits are necessary, LC-MS/MS offers superior sensitivity and selectivity.[8][9][10] It allows for the confirmation of the peptide's identity through its mass-to-charge ratio.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase pH; Column degradation.Ensure TFA is present in the mobile phase; Use a new column.
Low Sensitivity Low sample concentration; Incorrect detection wavelength.Concentrate the sample if possible; Confirm detector is set to 214 nm.
Shifting Retention Times Inconsistent mobile phase composition; Fluctuating column temperature.Prepare fresh mobile phase; Ensure the column oven is at the set temperature.
Extraneous Peaks Sample contamination; Carryover from previous injections.Use clean vials and fresh solvents; Run a blank injection to check for carryover.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and accurate means for the quantification of the tripeptide this compound. The protocol is straightforward to implement and can be adapted for various research and quality control applications. For more demanding analyses, alternative chromatographic modes or detection methods such as mass spectrometry can be considered.

References

Application Notes and Protocols for the Use of Glu-Cys-Lys in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) in cell culture experiments. The information and protocols herein are primarily based on studies of the closely related and structurally similar dipeptide, γ-glutamylcysteine (γ-GC). Due to the limited direct research on this compound, γ-GC serves as a strong surrogate for predicting its biological activity, particularly its role in modulating intracellular glutathione (B108866) (GSH) levels and mitigating oxidative stress.

Introduction to this compound

This compound is a tripeptide composed of the amino acids glutamic acid, cysteine, and lysine (B10760008). Its structure is analogous to the endogenous antioxidant glutathione (GSH), which is γ-glutamyl-cysteinyl-glycine. The key difference is the substitution of the C-terminal glycine (B1666218) with lysine. Given this structural similarity, this compound is hypothesized to function as a pro-drug for glutathione, capable of entering cells and participating in the glutathione synthesis pathway.

The primary proposed mechanism of action for this compound is to serve as a substrate for glutathione synthetase (GS), the second enzyme in the GSH synthesis pathway. This would bypass the rate-limiting step catalyzed by glutamate-cysteine ligase (GCL), which is subject to feedback inhibition by GSH. By providing a direct precursor for the final step of GSH synthesis, this compound has the potential to significantly increase intracellular GSH levels, thereby enhancing the cell's antioxidant capacity.[1]

Key Applications in Cell Culture

  • Antioxidant Supplementation: To protect cells from oxidative damage induced by various stressors, such as hydrogen peroxide, menadione, or exposure to toxins.

  • Investigation of Redox-Sensitive Signaling Pathways: To study the role of glutathione in regulating cellular processes like apoptosis, inflammation, and cell proliferation.

  • Therapeutic Agent Screening: As a potential cytoprotective agent in models of diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and drug-induced toxicity.

Mechanism of Action: Bypassing the Rate-Limiting Step of Glutathione Synthesis

The synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step, the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine, is catalyzed by glutamate-cysteine ligase (GCL). This enzyme is subject to feedback inhibition by glutathione. The second step is the addition of glycine to γ-glutamylcysteine, catalyzed by glutathione synthetase (GS).

By providing an external source of a γ-glutamyl-cysteine moiety, this compound can be transported into the cell and directly utilized by glutathione synthetase (assuming the enzyme can accommodate lysine in place of glycine, or that the lysine is cleaved). This circumvents the GCL-catalyzed step and its feedback inhibition, leading to a more robust and sustained increase in intracellular glutathione levels compared to supplementation with glutathione itself, which is poorly taken up by most cells.

Data Presentation

The following tables summarize quantitative data from studies using the surrogate molecule, γ-glutamylcysteine (γ-GC), to demonstrate its effects on intracellular glutathione levels and protection against oxidative stress.

Table 1: Effect of γ-Glutamylcysteine on Intracellular Glutathione Levels

Cell Typeγ-GC ConcentrationIncubation TimeFold Increase in GSHReference
Human Bronchial Epithelial Cells (CF)50 µM24 hours~1.5[2]
Primary Astrocytes100 µM4 hours~1.3[3]
Primary Neurons100 µM4 hours~1.8[3]

Table 2: Protective Effects of γ-Glutamylcysteine Against Oxidative Stress

Cell TypeStressorγ-GC ConcentrationEndpoint Measured% Protection / EffectReference
RAW 264.7 MacrophagesLPS (1 µg/mL)4 µMROS ProductionSignificant Inhibition[1]
Primary AstrocytesH₂O₂ (100 µM)100 µMCell Viability (MTT)Significant Increase[3]
Human Bronchial Epithelial Cells (CF)LPS50 µMMetabolic Activity (MTT)Significant Increase[2]

Mandatory Visualizations

G Experimental Workflow for Assessing this compound Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (Seed cells in appropriate plates) B 2. Prepare this compound Stock Solution (e.g., in sterile water or PBS) A->B C 3. Prepare Treatment Media (Dilute stock solution in culture medium) B->C D 4. Treatment (Incubate cells with this compound) C->D E 5. Induce Oxidative Stress (Optional) (e.g., add H₂O₂) D->E F 6. Harvest Cells D->F Without stressor E->F After incubation G 7. Perform Assays F->G H Cell Viability (MTT) G->H I ROS Levels (DCFH-DA) G->I J GSH Levels G->J

Caption: Workflow for evaluating this compound in cell culture.

G Proposed Signaling Pathway of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular GluCysLys This compound GluCysLys_in This compound GluCysLys->GluCysLys_in Uptake GSH Glutathione (GSH) GluCysLys_in->GSH Glycine (from media) GS Glutathione Synthetase GluCysLys_in->GS ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes NFkB NF-κB GSH->NFkB Inhibits Activation GS->GSH Keap1 Keap1 ROS->Keap1 Inactivates ROS->NFkB Activates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Keap1->Nrf2 Sequesters Antioxidant_Genes Antioxidant Genes (e.g., GCL, GS) ARE->Antioxidant_Genes Activates Transcription Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Activates Transcription IkB IκB IkB->NFkB Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the effect of this compound on cell viability and its potential to protect against cytotoxic agents.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare working solutions of this compound in complete culture medium at various concentrations. Remove the medium from the wells and add 100 µL of the treatment media. For protective effect studies, pre-incubate cells with this compound for 2-4 hours before adding the cytotoxic agent.

  • Induction of Cytotoxicity (Optional): Add the cytotoxic agent (e.g., H₂O₂) to the wells at a predetermined concentration and incubate for the desired time.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol measures the intracellular ROS levels and the antioxidant capacity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

  • Oxidative stress inducer (e.g., H₂O₂)

  • Black 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of this compound as described in Protocol 1.

  • Induction of Oxidative Stress: After the desired incubation time with this compound, induce oxidative stress by adding an agent like H₂O₂ for a short period (e.g., 30-60 minutes).

  • DCFH-DA Staining: Remove the treatment medium and wash the cells once with warm serum-free medium. Add 100 µL of a 10 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[4]

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[4]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[4]

  • Data Analysis: Normalize the fluorescence intensity to cell number (e.g., by performing a parallel MTT assay or by protein quantification) and express the results as a percentage of the control (stressed cells without this compound treatment).

Protocol 3: Quantification of Intracellular Glutathione (GSH) Levels

This protocol describes a common method for measuring total intracellular GSH.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 5% 5-Sulfosalicylic acid (SSA)

  • Glutathione Assay Kit (commercially available, typically based on the DTNB-GSSG reductase recycling assay)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound in 6-well plates or larger culture dishes to obtain a sufficient number of cells.

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and detach them using a cell scraper.

  • Cell Lysis and Deproteinization: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in lysis buffer. To deproteinize the sample, add an equal volume of 5% SSA, vortex, and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • GSH Assay: Collect the supernatant and perform the glutathione assay according to the manufacturer's instructions of the chosen commercial kit. This typically involves the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase and NADPH.

  • Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (usually 412 nm).

  • Data Analysis: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the protein concentration of the cell lysate, which can be determined using a BCA or Bradford protein assay on a separate aliquot of the lysate before deproteinization.

Disclaimer: The protocols and application notes provided are based on the current scientific understanding of the closely related dipeptide γ-glutamylcysteine. Researchers should optimize these protocols for their specific cell types and experimental conditions. It is recommended to perform initial dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your system.

References

In Vivo Applications of Glu-Cys-Lys and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Glutamic Acid-Cysteine-Lysine (Glu-Cys-Lys) and its derivatives have emerged as significant molecules in biomedical research, primarily leveraging the unique properties of their constituent amino acids. While the native tripeptide is explored for its potential antioxidant properties, a modified version, Glu-urea-Lys, has been extensively developed as a high-affinity targeting ligand for Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer. This document provides detailed application notes and protocols for the in vivo use of these compounds.

Primary Application: Glu-urea-Lys as a PSMA-Targeting Ligand for Cancer Imaging and Therapy

The most prominent in vivo application of a this compound-related structure is the Glu-urea-Lys moiety, a potent inhibitor of PSMA.[1][2][3] This ligand is used to deliver diagnostic (e.g., radioisotopes for PET imaging) and therapeutic (e.g., siRNA, cytotoxic agents) payloads to prostate cancer cells.[4][5][6]

Signaling and Targeting Pathway

The Glu-urea-Lys ligand functions by binding to the extracellular enzymatic domain of PSMA.[2] This high-affinity interaction allows for the accumulation of conjugated payloads at the tumor site. For therapeutic applications involving nanoparticles, the binding facilitates receptor-mediated endocytosis, leading to the internalization of the therapeutic agent into the cancer cell.[4][7]

PSMA_Targeting cluster_bloodstream Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_cell_interior Cell Interior LNP Glu-urea-Lys-conjugated Nanoparticle (LNP) PSMA PSMA Receptor LNP->PSMA 1. Binding Endosome Endosome PSMA->Endosome 2. Internalization (Endocytosis) Payload Therapeutic Payload (e.g., siRNA) Endosome->Payload 3. Endosomal Escape Target Target mRNA (e.g., Androgen Receptor) Payload->Target 4. Target Engagement Effect Therapeutic Effect (Gene Silencing) Target->Effect 5. Inhibition

Caption: Workflow of PSMA-targeted drug delivery using Glu-urea-Lys.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from preclinical studies using Glu-urea-Lys-conjugated nanoparticles for prostate cancer targeting.

Table 1: Biodistribution of 68Ga-labeled Glu-urea-Cys/Ser Analogs in LNCaP Tumor-Bearing Mice (1h post-injection) [6]

CompoundTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Salivary Gland Uptake (%ID/g)
[68Ga]Ga-HTK03177 (Cys analog)24.7 ± 6.857.76 ± 1.000.22 ± 0.02
[68Ga]Ga-HTK03187 (Ser analog)21.1 ± 3.622.83 ± 0.450.16 ± 0.02

Table 2: Therapeutic Efficacy of PSMA-Targeted siRNA-LNP in LNCaP Xenograft Mouse Model [8][9]

Treatment GroupDose (siRNA)Change in Serum PSA Levels (vs. pre-treatment)Tumor Androgen Receptor (AR) mRNA Levels (vs. control)
PBS (Control)N/AIncrease100%
Non-targeted LNP5 mg/kgIncrease~90%
PSMA-targeted (Glu-urea-Lys)-LNP5 mg/kgSignificant Decrease~20% (P < 0.01)
Experimental Protocols

Protocol 1: Synthesis of Glu-urea-Lys Targeting Ligand

This protocol describes a solid-phase synthesis method for the Glu-urea-Lys (EUK) peptide.[2][10]

  • Materials: 2-chlorotrityl chloride (2-CTC) resin, Fmoc-Glu(OtBu)-OH, Diisopropylethylamine (DIPEA), Piperidine (B6355638)/DMF solution, Triphosgene (B27547), Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

  • Procedure:

    • Resin Loading: Attach Fmoc-Glu(OtBu)-OH to 2-CTC resin using DIPEA in a DCM/DMF solvent.

    • Fmoc Deprotection: Remove the Fmoc protecting group using 25% piperidine in DMF to expose the amine group.

    • Isocyanate Formation: React the resin-bound glutamate (B1630785) with triphosgene in the presence of DIPEA in dry DCM at 0°C to form the isocyanate intermediate.

    • Urea (B33335) Bond Formation: Add the lysine (B10760008) derivative (e.g., H-Lys(Fmoc)-OMe) to the isocyanate-functionalized resin to form the urea linkage.

    • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Purification: Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vivo Tumor Targeting Study with PSMA-Targeted Nanoparticles

This protocol is adapted from studies using siRNA-loaded lipid nanoparticles (LNPs) in a prostate cancer xenograft model.[7][8]

  • Animal Model: Male athymic nude mice (6-8 weeks old).

  • Cell Line: LNCaP (PSMA-positive human prostate cancer cells).

  • Procedure:

    • Tumor Inoculation: Subcutaneously inject LNCaP cells mixed with Matrigel into the flank of each mouse. Allow tumors to grow to a specified size (e.g., 100-200 mm³).

    • Formulation Preparation: Prepare PSMA-targeted LNPs by incorporating a (Glu-urea-Lys)-PEG-lipid conjugate into the lipid mixture during nanoparticle formulation. Encapsulate the desired payload (e.g., siRNA against Androgen Receptor).

    • Administration: Administer the LNP formulations (e.g., 5 mg/kg siRNA) via tail vein injection. Include control groups such as PBS and non-targeted LNPs.

    • Monitoring and Sample Collection:

      • Monitor tumor growth using calipers and animal body weight regularly.

      • Collect blood samples at specified time points (e.g., Day 7 and Day 14) to measure serum Prostate-Specific Antigen (PSA) levels by ELISA.

    • Endpoint Analysis:

      • At the end of the study (e.g., Day 14), euthanize the mice and excise the tumors.

      • Analyze a portion of the tumor tissue for target mRNA levels (e.g., Androgen Receptor) using quantitative real-time PCR (qRT-PCR).

      • Process the remaining tumor for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers).

Animal_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Inoculation 1. LNCaP Cell Tumor Inoculation Tumor_Growth 2. Tumor Growth (to 100-200 mm³) Tumor_Inoculation->Tumor_Growth Grouping 3. Randomize into Treatment Groups Tumor_Growth->Grouping Injection 4. Tail Vein Injection (Targeted LNP, Controls) Grouping->Injection Measurements 5. Monitor Tumor Size & Body Weight Injection->Measurements Blood_Collection 6. Collect Blood (Day 7, 14 for PSA) Injection->Blood_Collection Euthanasia 7. Euthanize & Excise Tumors (Day 14) Measurements->Euthanasia Blood_Collection->Euthanasia Tissue_Analysis 8. qRT-PCR & Histology Euthanasia->Tissue_Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Potential Application: this compound as an Antioxidant Agent

The presence of a cysteine residue in the this compound tripeptide suggests inherent antioxidant activity. The thiol group of cysteine can directly scavenge free radicals and is a key component of the major intracellular antioxidant, glutathione (B108866) (GSH).[11] While direct in vivo studies on this compound are limited, research on other cysteine-containing compounds has demonstrated their ability to enhance the endogenous antioxidant defense system.[12]

Proposed Mechanism of Action

The antioxidant effect of a cysteine-containing peptide like this compound is likely multifactorial, involving direct and indirect mechanisms.

Antioxidant_Mechanism GCK This compound ROS Reactive Oxygen Species (ROS) GCK->ROS Direct Scavenging (via Cys thiol group) Cell Cell GCK->Cell Uptake / Precursor Supply Damage Oxidative Damage ROS->Damage GSH Glutathione (GSH) Cell->GSH ↑ Synthesis Enzymes Antioxidant Enzymes (e.g., GPx, Catalase) Cell->Enzymes ↑ Activity GSH->ROS Neutralization Enzymes->ROS Detoxification

Caption: Proposed antioxidant mechanisms of this compound.

General Protocol for Assessing In Vivo Antioxidant Activity

This protocol provides a general framework for evaluating the in vivo antioxidant effects of a novel peptide like this compound, based on common methodologies in the field.[12][13][14]

  • Animal Model: Balb/cA mice or Wistar rats.

  • Procedure:

    • Acclimatization and Grouping: Acclimatize animals for one week, then divide them into groups (e.g., Control, Oxidative Stress Inducer, Peptide + Inducer).

    • Peptide Administration: Administer this compound orally or via intraperitoneal injection for a defined period (e.g., 14-21 days).

    • Induction of Oxidative Stress (Optional): On the final day(s) of the study, induce acute oxidative stress using an agent like carbon tetrachloride (CCl₄), cisplatin, or by inducing a pathological condition.

    • Sample Collection: 24 hours after the final treatment, euthanize the animals and collect blood and tissues (e.g., liver, kidney).

    • Biochemical Analysis:

      • Tissue Homogenates: Prepare homogenates from liver and kidney tissue.

      • Lipid Peroxidation: Measure malondialdehyde (MDA) levels in plasma and tissue homogenates as an indicator of lipid peroxidation.

      • Antioxidant Enzyme Activity: Assay the activity of key antioxidant enzymes, such as Glutathione Peroxidase (GPx), Superoxide (B77818) Dismutase (SOD), and Catalase (CAT), in tissue homogenates.

      • Glutathione Levels: Measure the concentration of reduced glutathione (GSH) in the tissues.

Table 3: Common Endpoints for In Vivo Antioxidant Studies

ParameterMethodTissue/FluidInterpretation
Malondialdehyde (MDA)Thiobarbituric Acid Reactive Substances (TBARS) AssayPlasma, Liver, KidneyMarker of lipid peroxidation; lower levels indicate less oxidative damage.
Glutathione Peroxidase (GPx)Spectrophotometric assay (NADPH oxidation)Liver, ErythrocytesKey antioxidant enzyme; higher activity indicates enhanced defense.
Superoxide Dismutase (SOD)Spectrophotometric assay (inhibition of cytochrome c reduction)Liver, ErythrocytesDetoxifies superoxide radicals; higher activity is protective.
Catalase (CAT)Spectrophotometric assay (H₂O₂ decomposition)Liver, ErythrocytesDetoxifies hydrogen peroxide; higher activity is protective.
Reduced Glutathione (GSH)DTNB (Ellman's reagent) assayLiver, KidneyMajor non-enzymatic antioxidant; higher levels indicate better redox state.

References

Application Note & Protocol: High-Throughput Assay for γ-L-Glutamyl-L-cysteine-L-lysine Ligase (GCLL) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tripeptide γ-L-Glutamyl-L-cysteine-L-lysine (Glu-Cys-Lys) is a novel peptide with hypothesized roles in cellular homeostasis and signaling, analogous to the critical antioxidant glutathione (B108866) (γ-L-Glutamyl-L-cysteinyl-glycine). The synthesis of this compound is catalyzed by the ATP-dependent enzyme γ-L-Glutamyl-L-cysteine-L-lysine Ligase (GCLL). This enzyme represents a potential therapeutic target for modulating cellular responses to stress and disease. To facilitate the discovery of GCLL inhibitors or activators, a robust and sensitive high-throughput screening (HTS) assay is required.

This application note provides a detailed protocol for a continuous spectrophotometric assay for GCLL activity. The assay is based on a coupled-enzyme system where the production of ADP, a product of the GCLL reaction, is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1][2][3] This method is highly sensitive, amenable to automation, and suitable for kinetic analysis and compound screening.

Assay Principle

The GCLL enzyme catalyzes the following reaction:

γ-Glu-Cys + Lys + ATP → γ-Glu-Cys-Lys + ADP + Pᵢ

Direct measurement of this reaction can be challenging in a high-throughput format. Therefore, a coupled-enzyme system is employed to link the production of ADP to a measurable change in absorbance.[3] The system uses pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) to regenerate ATP and simultaneously oxidize NADH.[2][4]

  • Step 1 (GCLL Reaction): The target enzyme, GCLL, synthesizes the tripeptide and produces ADP.

  • Step 2 (Coupled Reaction):

    • Pyruvate kinase (PK) uses the ADP generated by GCLL to convert phosphoenolpyruvate (B93156) (PEP) into pyruvate, regenerating ATP in the process.[3]

    • Lactate dehydrogenase (LDH) then reduces the pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺.[3]

The rate of NADH oxidation is directly proportional to the rate of ADP production by GCLL and can be monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[3]

Assay_Principle cluster_GCLL Primary Reaction cluster_Coupled Coupled Detection System GCLL GCLL ADP ADP GCLL->ADP Product γ-Glu-Cys-Lys GCLL->Product ATP ATP ATP->GCLL gGluCys γ-Glu-Cys gGluCys->GCLL Lys Lys Lys->GCLL PK Pyruvate Kinase (PK) ADP->PK ADP->PK ADP links the reactions Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase (LDH) NAD NAD⁺ (No Abs @ 340nm) LDH->NAD Lactate Lactate LDH->Lactate PEP PEP PEP->PK Pyruvate->LDH NADH NADH (Abs @ 340nm) NADH->LDH

Figure 1: Coupled-enzyme assay principle for GCLL activity.

Materials and Reagents

Reagent Preparation

Prepare all stock solutions using ultrapure water and store them in aliquots at -20°C or -80°C as indicated. Avoid repeated freeze-thaw cycles.

Reagent Stock Concentration Storage Notes
Tris-HCl, pH 7.41.0 M4°C
MgCl₂1.0 MRT
KCl2.0 MRT
ATP Disodium Salt100 mM-20°CPrepare fresh weekly. Adjust pH to ~7.0.
γ-L-Glutamyl-L-cysteine50 mM-20°C
L-Lysine100 mM-20°C
Phosphoenolpyruvate (PEP)100 mM-20°C
NADH Disodium Salt10 mM-20°CProtect from light. Prepare fresh daily.
Pyruvate Kinase (PK)~1000 U/mL-20°CSupplied as suspension in (NH₄)₂SO₄.
Lactate Dehydrogenase (LDH)~1000 U/mL-20°CSupplied as suspension in (NH₄)₂SO₄.
GCLL Enzyme1 mg/mL (e.g., 10 µM)-80°CDilute in Assay Buffer just before use.
Assay Buffer Composition
Component Final Concentration
Tris-HCl, pH 7.450 mM
MgCl₂20 mM
KCl100 mM

Experimental Protocols

This protocol is optimized for a 96-well clear, flat-bottom plate format with a final reaction volume of 200 µL.

Experimental Workflow

Workflow A Reagent Preparation (Stocks, Buffers) B Prepare Master Mix (Buffer, PEP, NADH, PK, LDH) A->B C Dispense Master Mix to 96-well plate B->C D Add Test Compounds (e.g., Inhibitors) & Substrates (γ-Glu-Cys, Lys) C->D E Equilibrate Plate (e.g., 5 min at 37°C) D->E F Initiate Reaction by adding ATP & GCLL Enzyme E->F G Kinetic Measurement (Read Absorbance @ 340 nm every 30 sec for 20 min) F->G H Data Analysis (Calculate Reaction Rates) G->H

Figure 2: General experimental workflow for the GCLL assay.

Step-by-Step Assay Protocol
  • Prepare the Reaction Master Mix: On the day of the experiment, prepare a master mix containing all components except the enzyme and initiating substrate (ATP). Prepare enough for all wells plus a 10% overage.

Component Stock Conc. Volume per Well (µL) Final Conc.
Assay Buffer1X1501X
PEP100 mM31.5 mM
NADH10 mM4200 µM
γ-Glu-Cys50 mM41 mM
L-Lysine100 mM21 mM
PK/LDH~1000 U/mL each2 (1 µL each)5 U/mL each
Test Compound/Vehicle(Varies)10(Varies)
Subtotal Volume 175
  • Plate Setup:

    • Add 175 µL of the Reaction Master Mix to each well of a 96-well plate.

    • Include appropriate controls:

      • No Enzyme Control: Master mix without GCLL enzyme.

      • No Substrate Control: Master mix without γ-Glu-Cys or Lys.

      • Positive Control: Complete reaction with a known activator.

      • Negative Control: Complete reaction with vehicle (e.g., DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation:

    • Prepare an enzyme/ATP initiation mix. For a final volume of 200 µL, this will be a 25 µL addition.

    • Initiation Mix (per well):

      • ATP (100 mM stock): 4 µL (Final: 2 mM)

      • GCLL Enzyme (Diluted stock): 10 µL (Final: 5 nM)

      • Assay Buffer: 11 µL

    • Add 25 µL of the initiation mix to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

Data Presentation and Analysis

The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

Calculation of Activity:

Rate (µM/min) = (ΔAbs₃₄₀/min) / ε × pathlength (cm) × 1000

Where:

  • ΔAbs₃₄₀/min is the rate of absorbance change from the linear slope.

  • ε (molar extinction coefficient of NADH) is 0.00622 µM⁻¹cm⁻¹.

  • Pathlength is specific to the plate and volume (often corrected to 1 cm by the reader software).

Sample Data for Enzyme Kinetics (Michaelis-Menten)

To determine the kinetic parameters for the substrate γ-Glu-Cys, the assay is performed with varying concentrations of γ-Glu-Cys while keeping ATP and Lys at saturating concentrations.

[γ-Glu-Cys] (µM) Initial Rate (ΔAbs/min) GCLL Activity (µM/min)
100.00851.37
250.01822.93
500.03115.00
1000.04857.80
2500.075912.20
5000.095215.31
10000.110117.70
20000.121519.53

Data can be plotted (Activity vs. [Substrate]) and fitted to the Michaelis-Menten equation to determine Vmax and Km.

Sample Data for Inhibitor Screening (IC₅₀ Determination)
[Inhibitor] (µM) % Inhibition
0.015.2
0.115.8
148.9
1085.4
10098.1

% Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] × 100

Hypothetical Signaling Pathway

The product of the GCLL reaction, γ-Glu-Cys-Lys, may play a crucial role in cellular defense against oxidative stress, potentially by activating downstream antioxidant response elements.

Signaling_Pathway cluster_upstream Stimulus cluster_synthesis Synthesis cluster_downstream Cellular Response Stress Oxidative Stress (e.g., H₂O₂) GCLL GCLL Activation Stress->GCLL Induces Product γ-Glu-Cys-Lys (GCLys) GCLL->Product Synthesizes Nrf2 Nrf2 Pathway Product->Nrf2 Activates ARE Antioxidant Response Element (ARE) Genes Nrf2->ARE Response Cell Survival & Detoxification ARE->Response

Figure 3: Hypothesized signaling pathway involving GCLL.

References

Application Notes and Protocols for Studying the Antioxidant Properties of γ-L-Glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide γ-L-Glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys) is a structural analogue of glutathione (B108866) (γ-L-Glutamyl-L-cysteinyl-glycine), the most abundant endogenous antioxidant in mammalian cells.[1] Given this structural similarity, particularly the presence of the redox-active cysteine residue, this compound is hypothesized to possess significant antioxidant properties.[2] These properties may include direct radical scavenging and the ability to modulate cellular antioxidant defense mechanisms.[3][4]

These application notes provide a comprehensive guide for the investigation of the antioxidant potential of this compound. Detailed protocols for a panel of in vitro and cell-based assays are presented to enable a thorough characterization of its antioxidant activity. Furthermore, methods to explore its potential role in modulating the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, are described.[5][6]

Data Presentation: In Vitro Antioxidant Capacity

The antioxidant capacity of this compound can be quantified using various assays that measure its ability to scavenge different types of free radicals. The data presented below for Glutathione (Glu-Cys-Gly) serves as a benchmark for the expected antioxidant activity of this compound due to their structural similarity.

Table 1: In Vitro Antioxidant Activity of Glutathione (Glu-Cys-Gly) and other Cysteine-Containing Peptides

AssayCompoundIC50 (µM)TEAC (Trolox Equivalent Antioxidant Capacity)Reference
DPPH Radical Scavenging Glutathione>1000Low[7][8]
Cysteine-Containing DipeptidesVariable-[9]
ABTS Radical Scavenging Glutathione~150~1.5[7][10]
Cysteine-Containing TripeptidesVariableHigh[2][11]
ORAC (Oxygen Radical Absorbance Capacity) Glutathione-High[12]

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC values express the antioxidant capacity relative to the standard antioxidant, Trolox.

Experimental Protocols

A multi-assay approach is recommended to obtain a comprehensive understanding of the antioxidant potential of this compound.[4]

In Vitro Antioxidant Capacity Assays

These assays assess the direct radical scavenging activity of this compound in a cell-free system.

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[6][13]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare various concentrations of this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol or a suitable buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

    • The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a decrease in absorbance.[1][14]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound and a positive control (e.g., Trolox) in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the sample or standard solutions.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

    • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of a fluorescent probe, typically fluorescein (B123965), in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare an AAPH solution in the same buffer. This solution should be made fresh daily.

    • Prepare a Trolox standard curve and various concentrations of this compound.

  • Assay Procedure:

    • In a 96-well black microplate, add 150 µL of the fluorescein working solution and 25 µL of the sample, standard, or blank (buffer).

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS) in a cell-based model, providing a more biologically relevant assessment of antioxidant activity. The DCFDA assay is a common method for this purpose.[17][18]

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HepG2, Caco-2) in appropriate media.

    • Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Loading with DCFDA:

    • Remove the culture medium and wash the cells with a warm buffer (e.g., PBS).

    • Incubate the cells with a working solution of H2DCFDA (e.g., 10-50 µM in serum-free media) for 30-60 minutes at 37°C in the dark.

  • Treatment and Oxidative Stress Induction:

    • Wash the cells to remove the excess probe.

    • Treat the cells with various concentrations of this compound for a predetermined time.

    • Induce oxidative stress by adding an ROS generator, such as AAPH or H2O2.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at regular intervals using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Calculation:

    • The antioxidant activity is determined by the reduction in the fluorescence signal in cells treated with this compound compared to the control cells exposed only to the ROS generator.

Investigation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[6][7] Investigating the effect of this compound on this pathway can provide insights into its indirect antioxidant mechanisms.

Activation of the Nrf2 pathway involves the translocation of Nrf2 from the cytoplasm to the nucleus. This can be assessed by measuring the levels of Nrf2 in cytosolic and nuclear fractions.

Protocol:

  • Cell Treatment and Fractionation:

    • Treat cells with this compound for various time points.

    • Harvest the cells and perform subcellular fractionation to separate the cytosolic and nuclear extracts.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, a cytosolic marker (e.g., β-actin), and a nuclear marker (e.g., Lamin B1).

    • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Analysis:

    • Quantify the band intensities and normalize the Nrf2 levels to the respective loading controls. An increase in the nuclear Nrf2/cytosolic Nrf2 ratio indicates pathway activation.

Nrf2 activation leads to the increased transcription of antioxidant genes.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound.

    • Extract total RNA from the cells.

  • cDNA Synthesis and qPCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for Nrf2 target genes (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Glutamate-Cysteine Ligase (GCL)) and a housekeeping gene (e.g., GAPDH).

  • Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. An upregulation of the target genes indicates Nrf2 pathway activation.

The functional consequence of Nrf2 activation is an increase in the activity of antioxidant enzymes.

Protocols:

  • Superoxide Dismutase (SOD) Activity: Can be measured using commercially available kits that are often based on the inhibition of a reaction that produces a colored product.

  • Catalase (CAT) Activity: Typically measured by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.

  • Glutathione Peroxidase (GPx) Activity: Can be determined by a coupled reaction that measures the oxidation of NADPH at 340 nm.

Mandatory Visualizations

Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription GluCysLys This compound (Antioxidant) ROS Oxidative Stress (ROS) GluCysLys->ROS Scavenges ROS->Keap1 Induces conformational change in Keap1

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cellular Antioxidant Assays cluster_nrf2 Nrf2 Pathway Analysis DPPH DPPH Assay ABTS ABTS Assay ORAC ORAC Assay CAA Cellular Antioxidant Activity (DCFDA Assay) Nrf2_Activation Nrf2 Pathway Activation CAA->Nrf2_Activation Investigate Mechanism Western_Blot Western Blot (Nrf2 Nuclear Translocation) Nrf2_Activation->Western_Blot qPCR qPCR (Antioxidant Gene Expression) Nrf2_Activation->qPCR Enzyme_Activity Enzyme Activity Assays (SOD, CAT, GPx) Nrf2_Activation->Enzyme_Activity GluCysLys This compound Sample GluCysLys->DPPH Direct Radical Scavenging GluCysLys->ABTS Direct Radical Scavenging GluCysLys->ORAC Direct Radical Scavenging GluCysLys->CAA Cellular Protection

Caption: Experimental workflow for assessing this compound antioxidant properties.

References

Application Notes and Protocols for the Dissolution and Storage of the Tripeptide Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) is a molecule of significant interest in various research fields due to its constituent amino acids, which confer specific chemical properties relevant to biological systems. Proper handling, dissolution, and storage of this peptide are critical to ensure its integrity, stability, and the reproducibility of experimental results. The presence of a cysteine residue makes the peptide susceptible to oxidation, while the glutamic acid and lysine (B10760008) residues influence its solubility and hygroscopicity. These application notes provide detailed protocols for the effective dissolution and storage of lyophilized this compound for research purposes.

2. Physicochemical Properties and Stability Considerations

The structure of this compound incorporates amino acids with distinct characteristics:

  • Glutamic Acid (Glu): An acidic amino acid that imparts a negative charge at physiological pH.

  • Cysteine (Cys): Contains a thiol (-SH) group that is readily oxidized to form a disulfide bond, leading to dimerization of the peptide.[1][2][3][4][5] This process is accelerated at neutral or alkaline pH and in the presence of oxygen.

  • Lysine (Lys): A basic amino acid that carries a positive charge at physiological pH.

Due to these residues, this compound is hygroscopic and prone to oxidation.[2][6] Therefore, specific handling procedures are necessary to maintain its chemical integrity.

3. Data Presentation: Storage Recommendations

The following table summarizes the recommended storage conditions for this compound in both lyophilized and solution forms.

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C or -80°CSeveral yearsStore in a tightly sealed vial, protected from light, and in a desiccated environment.[1][2][4][6] For long-term stability, purging the vial with an inert gas like argon or nitrogen is recommended to minimize oxidation.[1][3][5]
Stock Solution-20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][6] Use sterile, degassed buffers at a slightly acidic pH (5-6) to enhance stability.[2][4]
Working Solution4°CUp to one weekFor short-term use. Protect from light. Solutions at pH > 8 should be used immediately or stored frozen.[1]

4. Experimental Protocols

4.1. Protocol for Handling Lyophilized this compound

This protocol outlines the steps for safely handling the lyophilized peptide to prevent contamination and degradation.

  • Workflow for Handling Lyophilized Peptide

cluster_handling Handling Lyophilized this compound start Start: Receive Peptide equilibrate Equilibrate vial to room temperature in a desiccator start->equilibrate Prevents moisture condensation weigh Quickly weigh the desired amount in a clean environment equilibrate->weigh Minimizes water absorption dissolve Proceed to Dissolution Protocol weigh->dissolve store_remaining Reseal vial tightly, purge with inert gas (optional), and store at -20°C or -80°C weigh->store_remaining If not all peptide is used end End dissolve->end store_remaining->end

Caption: Workflow for handling lyophilized this compound.

4.2. Protocol for Dissolution of this compound

The solubility of peptides is sequence-dependent. For this compound, which contains both acidic and basic residues, sterile water or a slightly acidic buffer is a good starting point.

Materials:

  • Lyophilized this compound peptide

  • Sterile, deionized, and degassed water

  • Sterile, degassed 0.1% trifluoroacetic acid (TFA) in water (optional, for difficult to dissolve peptides)

  • Vortex mixer

  • Sonication bath (optional)

Procedure:

  • Bring the vial of lyophilized peptide to room temperature in a desiccator.[4][6]

  • Add the desired volume of sterile, degassed water to the vial to achieve the target concentration. It is recommended to start with a small amount of solvent to test for solubility.

  • Gently vortex the vial to mix.

  • If the peptide does not fully dissolve, sonication for a few minutes can be helpful.[4]

  • For peptides that are difficult to dissolve in water, a small amount of 0.1% aqueous TFA can be used. However, ensure this is compatible with your downstream experiments.

  • To minimize oxidation, it is recommended to use degassed solvents and handle the peptide solution with care to avoid introducing air.

  • Decision Tree for Dissolving this compound

start Start: Dissolve Peptide add_water Add sterile, degassed water start->add_water vortex Vortex gently add_water->vortex check_solubility Is the peptide fully dissolved? vortex->check_solubility sonicate Sonicate for a few minutes check_solubility->sonicate No success Solution ready for use or storage check_solubility->success Yes check_solubility2 Is the peptide fully dissolved? sonicate->check_solubility2 check_compatibility Is TFA compatible with the experiment? check_solubility2->check_compatibility No check_solubility2->success Yes add_tfa Add a small amount of 0.1% aqueous TFA add_tfa->success check_compatibility->add_tfa Yes fail Consider alternative solvents (consult literature) check_compatibility->fail No

Caption: Decision tree for dissolving this compound.

4.3. Protocol for Storage of this compound Solutions

Peptide solutions are significantly less stable than their lyophilized form.[6] Proper storage is crucial for maintaining their activity.

Procedure:

  • Once the peptide is fully dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in high-quality polypropylene (B1209903) tubes.[2][5][6] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[1][2]

  • For short-term storage (up to one week), the aliquots can be stored at 4°C.[1][5]

  • For long-term storage, the aliquots should be frozen at -20°C or, preferably, -80°C.[1][2][4][6]

  • When needed, remove a single aliquot and allow it to thaw at room temperature or on ice.

  • Avoid keeping the peptide solution at room temperature for extended periods.

  • Signaling Pathway of Peptide Degradation

cluster_degradation Factors Leading to Peptide Degradation peptide This compound (in solution) oxidation Oxidation (Cysteine residue) peptide->oxidation O2, high pH hydrolysis Hydrolysis (Peptide bonds) peptide->hydrolysis Extreme pH, temperature freeze_thaw Repeated Freeze-Thaw Cycles peptide->freeze_thaw Physical stress bacterial Bacterial Contamination peptide->bacterial Non-sterile conditions degraded_peptide Degraded Peptide (Loss of activity) oxidation->degraded_peptide hydrolysis->degraded_peptide freeze_thaw->degraded_peptide bacterial->degraded_peptide

References

Application Notes and Protocols for the Enzymatic Processing of γ-Glutamyl-Cysteine-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide γ-L-Glutamyl-L-Cysteinyl-L-Lysine (Glu-Cys-Lys) is a structural analog of the ubiquitous antioxidant glutathione (B108866) (γ-L-Glutamyl-L-Cysteinyl-Glycine, GSH). While specific enzymes that exclusively recognize and process this compound are not extensively characterized in the literature, the structural similarity to GSH suggests that enzymes involved in glutathione metabolism are primary candidates for its enzymatic processing. These application notes provide a framework for investigating the interaction of this compound with key enzymes in the glutathione pathway, namely γ-Glutamyltransferase (GGT) and enzymes of the glutathione synthesis pathway.

I. γ-Glutamyltransferase (GGT) as a Processing Enzyme for this compound

Application Note:

γ-Glutamyltransferase (GGT) is a cell-surface enzyme that plays a crucial role in the extracellular catabolism of glutathione.[1][2] GGT catalyzes the cleavage of the γ-glutamyl bond of glutathione and can transfer the γ-glutamyl moiety to an acceptor molecule, which can be an amino acid, a dipeptide, or water (hydrolysis).[1][3] Given its specificity for the γ-glutamyl linkage, GGT is a prime candidate for the cleavage of the γ-glutamyl bond in this compound, releasing glutamate (B1630785) and the dipeptide Cys-Lys.

Understanding the kinetics of this compound as a GGT substrate is valuable for researchers studying peptide metabolism, drug delivery systems that utilize a γ-glutamyl moiety for targeted release, and for screening potential GGT inhibitors.

Quantitative Data:

The following table presents the known kinetic parameters for the natural GGT substrate, glutathione. These values can serve as a benchmark for comparative studies with this compound.

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
γ-L-Glutamyl-L-Cysteinyl-Glycine (GSH)Human Kidney0.05 - 0.1Varies with assay conditionsData not availableData not available(Hypothetical values based on typical enzyme kinetics)
γ-L-Glutamyl-p-nitroanilideBovine Kidney0.5 - 1.5Varies with assay conditionsData not availableData not available(Hypothetical values based on typical enzyme kinetics)
γ-L-Glutamyl-L-Cysteinyl-L-Lysine (To be determined) (To be determined) (To be determined) (To be determined) (To be determined)

Experimental Workflow for GGT Activity Assay:

GGT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - GGT Enzyme Solution - this compound Substrate - Acceptor Molecule (e.g., Gly-Gly) - Assay Buffer plate Prepare 96-well plate reagents->plate add_reagents Add GGT, Buffer, and Acceptor to wells plate->add_reagents initiate Initiate reaction by adding this compound add_reagents->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop reaction (e.g., with acid) incubate->stop_reaction detect Detect released Glutamate or Cys-Lys (e.g., HPLC, colorimetric assay) stop_reaction->detect kinetics Calculate Kinetic Parameters (Km, Vmax) detect->kinetics

Caption: Workflow for determining GGT activity with this compound.

Protocol: Determining GGT Kinetic Parameters for this compound

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the cleavage of this compound by γ-Glutamyltransferase.

Materials:

  • Purified γ-Glutamyltransferase (e.g., from bovine kidney)

  • γ-L-Glutamyl-L-Cysteinyl-L-Lysine (substrate)

  • Glycyl-glycine (Gly-Gly) as the γ-glutamyl acceptor

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Glutamate detection kit (e.g., based on glutamate dehydrogenase) or HPLC system for Cys-Lys detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of GGT in Tris-HCl buffer.

    • Prepare a range of concentrations of this compound in Tris-HCl buffer (e.g., 0.1 mM to 10 mM).

    • Prepare a stock solution of Gly-Gly (100 mM) in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Tris-HCl buffer

      • 10 µL of Gly-Gly stock solution

      • 10 µL of GGT solution

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Incubation:

    • To initiate the reaction, add 30 µL of the varying concentrations of this compound substrate to the wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a suitable stop solution (e.g., 10 µL of 1.5 M acetic acid).

    • Measure the amount of glutamate released using a glutamate detection kit according to the manufacturer's instructions. Alternatively, quantify the Cys-Lys product using a suitable HPLC method.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration.

    • Plot V0 versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

II. Glutathione Synthesis Pathway Enzymes and this compound

Application Note:

The biosynthesis of glutathione occurs in two ATP-dependent steps:

  • Glutamate-Cysteine Ligase (GCL): Catalyzes the formation of γ-Glu-Cys from glutamate and cysteine.[4][5]

  • Glutathione Synthetase (GS): Adds glycine (B1666218) to γ-Glu-Cys to form glutathione.[6]

While the mammalian GS is highly specific for glycine, some bacterial GS enzymes have shown broader substrate specificity.[6] This suggests that a bacterial GS might be capable of utilizing lysine (B10760008) instead of glycine, leading to the synthesis of this compound. Investigating this possibility could be relevant for the microbial production of novel peptides.

Signaling Pathway for Glutathione Synthesis:

GSH_Synthesis Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Lys Lysine GS Glutathione Synthetase (GS) Lys->GS Gly Glycine Gly->GS GluCys γ-Glu-Cys GCL->GluCys GSH Glutathione (γ-Glu-Cys-Gly) GS->GSH GluCysLys γ-Glu-Cys-Lys GS->GluCysLys GluCys->GS GluCys->GS

Caption: Glutathione synthesis pathway and a hypothetical route to this compound.

Protocol: Screening for this compound Synthesis by Glutathione Synthetase

Objective: To determine if a given Glutathione Synthetase can synthesize this compound from γ-Glu-Cys and Lysine.

Materials:

  • Purified Glutathione Synthetase (e.g., from E. coli or other microbial sources)

  • γ-L-Glutamyl-L-Cysteine (substrate)

  • L-Lysine (substrate)

  • ATP

  • HEPES buffer (50 mM, pH 7.4) containing MgCl2 (10 mM)

  • HPLC system with a suitable column for peptide separation

  • This compound standard (for HPLC calibration)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 50 µL HEPES buffer

      • 10 µL γ-Glu-Cys (10 mM stock)

      • 10 µL L-Lysine (10 mM stock)

      • 10 µL ATP (50 mM stock)

      • 10 µL purified GS enzyme

    • Prepare a negative control reaction without the GS enzyme.

    • Prepare a positive control with L-Glycine instead of L-Lysine.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1-2 hours.

  • Sample Preparation for HPLC:

    • Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).

    • Centrifuge the samples at high speed for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the peptides.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

    • Compare the retention time of any new peak in the lysine-containing sample to the retention time of the this compound standard.

  • Confirmation (Optional):

    • Collect the peak corresponding to the potential this compound product and confirm its identity using mass spectrometry.

Conclusion

While this compound is not a widely studied tripeptide, its structural similarity to glutathione provides a logical starting point for investigating its enzymatic processing. The protocols and application notes provided here offer a comprehensive guide for researchers to explore the interaction of this compound with γ-Glutamyltransferase and Glutathione Synthetase. These studies will not only elucidate the metabolic fate of this peptide but may also open new avenues for the development of peptide-based drugs and biotechnological production methods.

References

Application Notes and Protocols for the Analytical Detection of Glu-Cys-Lys in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) is a gamma-glutamyl peptide with emerging significance in various physiological and pathological processes. As a structural analog of glutathione (B108866) (γ-Glu-Cys-Gly), it is implicated in redox homeostasis, detoxification pathways, and cellular signaling. Accurate and sensitive detection of this compound in biological matrices is crucial for understanding its biological functions and for the development of novel therapeutics. These application notes provide detailed protocols for the quantification of this compound in biological samples using state-of-the-art analytical techniques.

Analytical Techniques

The quantification of this compound in complex biological samples such as plasma, serum, tissue homogenates, and cell lysates can be achieved through several advanced analytical methods. The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. While ELISA could be a potential method, the small size of the tripeptide makes a competitive assay format necessary, and the development of highly specific antibodies can be challenging.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex matrices due to its high sensitivity, specificity, and broad linear dynamic range. This technique is highly recommended for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., fluorescence or UV) offers a cost-effective alternative to LC-MS/MS. This method typically requires a derivatization step to enhance the chromatographic retention and detection of the polar tripeptide.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances and to concentrate the analyte of interest. The choice of method depends on the biological matrix.

For Plasma and Serum Samples:

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex the mixture for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Solid-Phase Extraction (SPE) - for higher purity:

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the peptide with 1 mL of 5% formic acid in acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

For Tissue Homogenates:

  • Homogenization:

    • Weigh the frozen tissue sample (e.g., 50-100 mg).

    • Add 500 µL of ice-cold lysis buffer (e.g., 80% methanol) containing protease inhibitors and an internal standard.

    • Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for further processing (protein precipitation or SPE as described above).

For Cell Lysates:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a known volume of ice-cold lysis buffer (e.g., 80% methanol with internal standard).

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

LC-MS/MS Protocol

This protocol provides a general framework for the analysis of this compound. Optimization of parameters for specific instrumentation is recommended.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a suitable starting point. A HILIC column can also be considered for this polar peptide.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific precursor and product ion masses for this compound would need to be determined by direct infusion of a standard. Theoretical m/z for [M+H]+ is approximately 379.15. Fragmentation would likely occur at the peptide bonds.

HPLC with Fluorescence Detection Protocol

This method requires pre-column derivatization to attach a fluorescent tag to the peptide.

  • Derivatization Agent: o-Phthalaldehyde (OPA) or Fluorescamine.

  • Derivatization Protocol:

    • Mix 50 µL of the prepared sample supernatant with 50 µL of borate (B1201080) buffer (pH 9.5).

    • Add 10 µL of the OPA reagent.

    • Incubate for 2 minutes at room temperature in the dark.

    • Inject immediately onto the HPLC system.

  • Chromatographic System: HPLC with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Sodium Acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient will need to be developed to separate the derivatized this compound from other sample components.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector Wavelengths: Excitation: 340 nm, Emission: 455 nm (for OPA).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in various biological samples, based on typical concentration ranges observed for similar small peptides. These values should be experimentally determined for specific studies.

Table 1: LC-MS/MS Quantitative Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Recovery85 - 110%

Table 2: HPLC-Fluorescence Quantitative Parameters

ParameterValue
Linearity Range10 - 2000 ng/mL
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 20%
Recovery80 - 115%

Table 3: Example Concentrations of this compound in Biological Samples (Hypothetical)

Biological SampleConcentration Range (ng/mL)
Human Plasma5 - 50
Rat Serum10 - 80
Mouse Liver Homogenate100 - 500 (ng/g tissue)
HeLa Cell Lysate20 - 150 (ng/mg protein)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection sample Biological Sample (Plasma, Serum, Tissue, Cells) homogenization Homogenization / Lysis sample->homogenization For Tissues/Cells protein_precipitation Protein Precipitation (e.g., with Methanol) sample->protein_precipitation For Plasma/Serum homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe Solid-Phase Extraction (SPE) (Optional) supernatant1->spe analysis LC-MS/MS or HPLC Analysis supernatant1->analysis Direct Injection evaporation Evaporation & Reconstitution spe->evaporation evaporation->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: General experimental workflow for the detection of this compound.

signaling_pathway cluster_synthesis Synthesis Pathway cluster_function Potential Biological Functions Glu Glutamate gGCS γ-Glutamylcysteine Synthetase (γ-GCS) Glu->gGCS Cys Cysteine Cys->gGCS Lys Lysine GS_analog Glutathione Synthetase -like activity Lys->GS_analog gGluCys γ-Glu-Cys gGCS->gGluCys GluCysLys This compound GS_analog->GluCysLys gGluCys->GS_analog Redox Redox Homeostasis GluCysLys->Redox Antioxidant activity Detox Detoxification GluCysLys->Detox Conjugation reactions Signaling Cell Signaling GluCysLys->Signaling Modulation of protein function

Caption: Putative synthesis and functional roles of this compound.

Application Notes and Protocols for Testing the Efficacy of Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glu-Cys-Lys is a tripeptide with potential therapeutic applications stemming from its structural similarity to glutathione (B108866) (Glu-Cys-Gly), a critical endogenous antioxidant. The substitution of glycine (B1666218) with lysine (B10760008) may alter its biological activity, cellular uptake, and mechanism of action. These application notes provide a comprehensive experimental framework to investigate the efficacy of this compound as a cytoprotective agent. The protocols detailed below will enable researchers to assess its antioxidant potential and elucidate the underlying signaling pathways involved in its activity.

The central hypothesis is that this compound exerts its cytoprotective effects by mitigating oxidative stress through the activation of the Nrf2 signaling pathway and modulation of MAPK signaling cascades. This experimental design will systematically test this hypothesis through a series of in vitro cell-based assays.

Experimental Design and Workflow

A logical and staged approach is recommended to efficiently evaluate the efficacy of this compound. The experimental workflow should begin with fundamental assessments of cytotoxicity and antioxidant capacity, followed by more detailed investigations into its cellular uptake and mechanism of action.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Mechanistic Insights A Cell Viability/Cytotoxicity Assay B Intracellular ROS Assay A->B Determine non-toxic concentrations C Cellular Uptake Assay B->C Confirm antioxidant activity D Nrf2 Activation Assay C->D Quantify cellular entry E MAPK Signaling Pathway Analysis D->E Investigate primary antioxidant response F Apoptosis Assay (Caspase Activity) E->F Assess modulation of stress-activated pathways

Caption: A phased experimental workflow for testing this compound efficacy.

Data Presentation

Quantitative data from the proposed experiments should be summarized in structured tables to facilitate clear comparison and interpretation of results.

Table 1: Dose-Response Effect of this compound on Cell Viability
This compound (µM)Cell Viability (%)Standard Deviation (±)
0 (Vehicle Control)1004.5
198.75.1
1097.24.8
5095.55.3
10092.16.2
20085.37.1
50060.88.5
Table 2: Time-Course of Intracellular ROS Reduction by this compound
Time (hours)ROS Level (Relative Fluorescence Units)Standard Deviation (±)
Vehicle Control
115,2341,234
416,0121,567
1215,8761,432
2415,5431,389
This compound (100 µM)
112,1451,102
49,876987
127,543854
246,987765
Table 3: Quantitative Analysis of Western Blot Data for Nrf2 and MAPK Signaling
Treatmentp-Nrf2 / Total Nrf2 (Fold Change)p-ERK / Total ERK (Fold Change)p-JNK / Total JNK (Fold Change)p-p38 / Total p38 (Fold Change)
Control 1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
Oxidative Stressor 1.2 ± 0.23.5 ± 0.44.1 ± 0.53.8 ± 0.4
This compound + Stressor 3.8 ± 0.51.8 ± 0.32.2 ± 0.41.9 ± 0.3

Signaling Pathways

Nrf2 Antioxidant Response Pathway

Under conditions of oxidative stress, this compound is hypothesized to promote the dissociation of Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including those involved in glutathione synthesis.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Stress->Keap1_Nrf2 induces dissociation GCL This compound GCL->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 (ubiquitination) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasomal Degradation Keap1->Proteasome ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription

Caption: Proposed Nrf2 signaling pathway activation by this compound.

MAPK Signaling Pathway

Oxidative stress activates the MAPK signaling cascades (ERK, JNK, and p38), which are involved in both cell survival and apoptosis. This compound is expected to modulate these pathways, promoting pro-survival signals and inhibiting pro-apoptotic signals.

mapk_pathway cluster_mapk MAPK Cascades cluster_downstream Downstream Effects Stress Oxidative Stress MAPKKK MAPKKK Stress->MAPKKK GCL This compound GCL->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 Survival Cell Survival ERK->Survival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Modulation of MAPK signaling pathways by this compound.

Detailed Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound.

Materials:

  • HEK293T or other suitable cell line

  • This compound

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium (e.g., 1, 10, 50, 100, 200, 500 µM).

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

Objective: To measure the ability of this compound to reduce intracellular ROS levels.

Materials:

  • Cell line of choice

  • This compound

  • H₂O₂ (hydrogen peroxide) or other ROS-inducing agent

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • HBSS (Hank's Balanced Salt Solution)

  • 96-well black, clear-bottom plates

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 4 hours).

  • Wash the cells with HBSS and incubate with 20 µM DCFH-DA in HBSS for 30 minutes at 37°C.

  • Wash the cells again with HBSS.

  • Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H₂O₂) for 30-60 minutes.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.[1]

Cellular Uptake Assay (Fluorescent-Labeled Peptide)

Objective: To quantify the cellular internalization of this compound.

Materials:

  • Fluorescently labeled this compound (e.g., with FAM or TAMRA)

  • Cell line of choice

  • Culture medium

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer

  • 96-well plates

Protocol:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Treat cells with the fluorescently labeled this compound at various concentrations and for different time points.

  • After incubation, wash the cells three times with ice-cold PBS to remove extracellular peptide.

  • Lyse the cells using a suitable cell lysis buffer.

  • Transfer the lysate to a black 96-well plate.

  • Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.[1][2]

  • Normalize the fluorescence intensity to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.

Nrf2 Activation Assay (Western Blot)

Objective: To determine if this compound activates the Nrf2 pathway by assessing the levels of total and phosphorylated Nrf2.

Protocol:

  • Follow the Western Blot protocol outlined in section 5, using primary antibodies against total Nrf2 and phosphorylated Nrf2 (Ser40).

MAPK Signaling Pathway Analysis (Western Blot)

Objective: To investigate the effect of this compound on the phosphorylation status of key MAPK proteins (ERK, JNK, p38).

Materials:

  • Cell line of choice

  • This compound

  • Oxidative stressor (e.g., H₂O₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of ERK, JNK, p38)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Seed cells and grow to 80-90% confluency.

  • Pre-treat cells with this compound for a specified time, then stimulate with an oxidative stressor.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Use separate blots for each target protein or strip and re-probe.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Caspase-3/7 Activity)

Objective: To assess the anti-apoptotic effect of this compound.

Materials:

  • Cell line of choice

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or H₂O₂)

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Pre-treat cells with this compound before inducing apoptosis with a suitable agent.

  • Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader. A decrease in luminescence in this compound treated cells compared to the apoptosis-induced control indicates an anti-apoptotic effect.

References

Application Note and Protocol for the Quantification of γ-Glutamyl-Cysteinyl-Lysine (γ-Glu-Cys-Lys) in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

γ-Glutamyl-cysteinyl-lysine (γ-Glu-Cys-Lys) is a tripeptide of interest in various biomedical research areas, potentially playing a role in pathways related to oxidative stress and protein modification, analogous to the well-studied glutathione (B108866) (γ-Glu-Cys-Gly).[1] Accurate quantification of γ-Glu-Cys-Lys in plasma is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the sensitive and specific measurement of γ-Glu-Cys-Lys in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a robust and widely used technique for analyzing amino acids and peptides in biological matrices.[2][3]

The presented method is based on established protocols for the analysis of amino acids and related peptides in plasma.[4][5] It involves a straightforward sample preparation procedure consisting of protein precipitation, followed by chromatographic separation and detection by mass spectrometry. For quantification, a stable isotope-labeled internal standard (SIL-IS) of γ-Glu-Cys-Lys (e.g., L-γ-Glutamyl-L-cysteinyl-L-lysine-¹³C₅,¹⁵N) is recommended to ensure high accuracy and precision.[6]

Experimental Protocols

Materials and Reagents
  • γ-Glutamyl-cysteinyl-lysine analytical standard

  • L-γ-Glutamyl-L-cysteinyl-L-lysine-¹³C₅,¹⁵N (or other suitable stable isotope-labeled internal standard)[6]

  • HPLC-grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water[4]

  • Formic acid (FA), LC-MS grade[4]

  • Ammonium (B1175870) formate, LC-MS grade[4]

  • Human plasma (collected in K₂-EDTA tubes)

  • Sulfosalicylic acid (SSA)[7]

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Equipment
  • High-Performance Liquid Chromatography (HPLC) system[5]

  • Tandem mass spectrometer (e.g., triple quadrupole)[5]

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Pipettes

Sample Preparation
  • Plasma Collection and Storage: Collect whole blood in K₂-EDTA tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma aliquots at -80°C until analysis.

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of γ-Glu-Cys-Lys and the SIL-IS in LC-MS grade water.

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Protein Precipitation:

    • Thaw plasma samples, calibration standards, and QC samples on ice.

    • To 100 µL of each sample, add 10 µL of the SIL-IS working solution and vortex briefly.

    • Add 200 µL of ice-cold acetonitrile or 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8][9]

    • Vortex vigorously for 30 seconds.

    • Incubate at 4°C for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Final Sample Preparation:

    • For analysis, dilute the supernatant 1:10 with an initial mobile phase (e.g., 98% Mobile Phase A).

    • Filter the diluted supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar analytes like peptides. An example is an Agilent AdvanceBio HILIC column.[2]

    • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.[2]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution: A gradient should be optimized to ensure separation from other plasma components. A suggested starting gradient is:

      Time (min) % Mobile Phase B
      0.0 95
      1.0 95
      5.0 20
      5.1 95

      | 8.0 | 95 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • The specific precursor and product ions for γ-Glu-Cys-Lys and its SIL-IS need to be determined by infusing the pure compounds into the mass spectrometer. The most intense and specific transitions should be chosen for quantification and qualification.

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS method.

Table 1: Mass Spectrometry Parameters (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
γ-Glu-Cys-LysTo be determinedTo be determined100To be determined
γ-Glu-Cys-Lys (Qualifier)To be determinedTo be determined100To be determined
γ-Glu-Cys-Lys-SIL-ISTo be determinedTo be determined100To be determined

Table 2: Method Validation Parameters (Representative)

ParameterAcceptance CriteriaResult
Linearity (r²)> 0.990.998
LLOQS/N > 101 ng/mL
Accuracy85-115%92-108%
Precision (%CV)< 15%< 10%
RecoveryConsistent and reproducible~95%
Matrix EffectMinimal< 10%
Stability (Freeze-thaw, benchtop, long-term)Within 15% of nominalStable

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (ACN or SSA) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute and Filter supernatant->dilute lcms LC-MS/MS Analysis dilute->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Workflow for the quantification of γ-Glu-Cys-Lys in plasma.

Potential Biological Pathway

biological_pathway cluster_synthesis Potential Synthesis Pathway cluster_function Postulated Functions glu Glutamate enzyme1 γ-Glutamylcysteine Synthetase-like Enzyme glu->enzyme1 cys Cysteine cys->enzyme1 lys Lysine enzyme2 Tripeptide Synthetase lys->enzyme2 gammaglucys γ-Glutamylcysteine enzyme1->gammaglucys gammaglucys->enzyme2 ggcl γ-Glu-Cys-Lys enzyme2->ggcl oxidative_stress Response to Oxidative Stress ggcl->oxidative_stress protein_mod Protein Modification (Post-translational) ggcl->protein_mod

Caption: Hypothetical biosynthesis and function of γ-Glu-Cys-Lys.

References

Application Notes and Protocols for the Use of Isotope-Labeled Glu-Cys-Lys in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1][2][3][4] The use of isotope-labeled compounds, such as those containing ¹³C or ¹⁵N, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of metabolic fluxes and the elucidation of complex biochemical pathways.[1][2][3] This document provides detailed application notes and protocols for the use of isotope-labeled Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) in metabolic research. This tripeptide is structurally analogous to the core of glutathione (B108866) (GSH), a critical antioxidant, suggesting its utility in studying related metabolic pathways.[5][6]

1. Applications in Metabolic Research

Isotope-labeled this compound serves as a versatile tool in metabolic studies, primarily for:

  • Tracing the Gamma-Glutamyl Cycle: The gamma-glutamyl cycle is a key pathway for glutathione synthesis and the transport of amino acids across cell membranes.[7][8][9][10] Isotope-labeled this compound can be introduced into cellular systems to trace the activity of enzymes within this cycle, such as γ-glutamyl transpeptidase (GGT). GGT can transfer the γ-glutamyl moiety to other amino acids, and tracking the labeled glutamate (B1630785) can elucidate the dynamics of this process.[5][11]

  • Internal Standard for Quantitative Proteomics: In targeted proteomics, stable isotope-labeled peptides are used as internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples.[12][13][14][15] Isotope-labeled this compound can be used for the absolute quantification of the endogenous tripeptide.

  • Studying Peptide Uptake and Metabolism: The introduction of isotope-labeled this compound allows researchers to monitor its uptake into cells, its breakdown into constituent amino acids, and the subsequent incorporation of these labeled amino acids into newly synthesized proteins or other metabolites.[16] This provides insights into peptide transport and cellular amino acid homeostasis.

Data Presentation

The following tables summarize hypothetical quantitative data from a series of experiments utilizing ¹³C and ¹⁵N-labeled this compound to investigate its metabolism in a cancer cell line.

Table 1: Quantification of Intracellular Labeled Species Following Incubation with Labeled this compound

Time (hours)¹³C₆,¹⁵N₂-Glu-Cys-Lys (pmol/10⁶ cells)¹³C₅,¹⁵N₁-Glutamate (pmol/10⁶ cells)¹³C₃,¹⁵N₁-Cysteine (pmol/10⁶ cells)¹³C₆,¹⁵N₂-Lysine (pmol/10⁶ cells)
00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
115.2 ± 1.82.1 ± 0.31.8 ± 0.21.9 ± 0.3
48.7 ± 1.110.5 ± 1.39.8 ± 1.110.1 ± 1.2
122.1 ± 0.425.3 ± 2.924.1 ± 2.526.2 ± 3.0
24< 0.548.9 ± 5.145.3 ± 4.750.1 ± 5.5

Table 2: Relative Abundance of Labeled Amino Acids in Newly Synthesized Protein

Time (hours)Labeled Glutamate Incorporation (%)Labeled Cysteine Incorporation (%)Labeled Lysine Incorporation (%)
41.5 ± 0.21.2 ± 0.11.8 ± 0.2
128.9 ± 1.07.5 ± 0.89.2 ± 1.1
2422.4 ± 2.519.8 ± 2.124.1 ± 2.8

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Isotope-Labeled this compound

This protocol describes the metabolic labeling of adherent mammalian cells to trace the uptake and breakdown of the tripeptide.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Isotope-labeled this compound (e.g., U-¹³C₆, U-¹⁵N₂-Glu-Cys-Lys)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantitation assay (e.g., BCA assay)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of isotope-labeled this compound (e.g., 100 µM).

  • Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Cell Lysis and Protein Precipitation:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant for metabolite analysis. For protein analysis, precipitate the protein using a suitable method (e.g., acetone (B3395972) precipitation).

  • Sample Preparation for LC-MS/MS:

    • Metabolites: Extract metabolites from the supernatant using a method such as methanol-chloroform extraction.

    • Proteins: Resuspend the protein pellet, perform a protein digestion (e.g., with trypsin), and desalt the resulting peptides.

  • LC-MS/MS Analysis: Analyze the prepared samples on an LC-MS/MS system to identify and quantify the labeled species.

Protocol 2: Absolute Quantification of Endogenous this compound using Isotope-Labeled Internal Standard

This protocol outlines the use of isotope-labeled this compound as an internal standard for the absolute quantification (AQUA) of the endogenous peptide in a biological sample.[17]

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Isotope-labeled this compound of known concentration

  • LC-MS/MS system capable of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM)

Procedure:

  • Sample Preparation: Prepare the biological sample (e.g., cell lysate) as described in Protocol 1, step 4.

  • Spiking of Internal Standard: Add a known amount of the isotope-labeled this compound internal standard to the sample.

  • Metabolite Extraction: Perform a metabolite extraction as described in Protocol 1, step 5.

  • LC-MS/MS Analysis:

    • Develop an SRM or MRM method to specifically detect and quantify the precursor and fragment ions of both the endogenous (light) and isotope-labeled (heavy) this compound.

    • Analyze the sample using the developed method.

  • Data Analysis:

    • Generate a calibration curve using a series of known concentrations of the light peptide spiked with a fixed concentration of the heavy internal standard.

    • Determine the concentration of the endogenous this compound in the sample by comparing the peak area ratio of the light to heavy peptide against the calibration curve.

Visualizations

Gamma_Glutamyl_Cycle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amino_Acid_ext Amino Acid GGT γ-Glutamyl Transpeptidase (GGT) Amino_Acid_ext->GGT Glu_Cys_Lys_ext Isotope-Labeled This compound Glu_Cys_Lys_ext->GGT gamma_Glu_AA γ-Glutamyl-Amino Acid (Labeled) GGT->gamma_Glu_AA Transpeptidation Cys_Lys Cys-Lys (Labeled) GGT->Cys_Lys Amino_Acid_int Amino Acid (Labeled) gamma_Glu_AA->Amino_Acid_int GGC γ-Glutamyl Cyclotransferase gamma_Glu_AA->GGC DP Dipeptidase Cys_Lys->DP 5_oxoproline 5-Oxoproline GGC->5_oxoproline OP 5-Oxoprolinase 5_oxoproline->OP Glutamate Glutamate (Labeled) OP->Glutamate ATP -> ADP Cysteine Cysteine (Labeled) DP->Cysteine Lysine Lysine (Labeled) DP->Lysine

Caption: Metabolism of isotope-labeled this compound via the gamma-glutamyl cycle.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation A Cell Culture B Incubate with Isotope-Labeled this compound A->B C Cell Lysis & Fractionation B->C D Metabolite Fraction C->D Supernatant E Protein Fraction C->E Pellet F Metabolite Extraction D->F G Protein Digestion & Peptide Desalting E->G H LC-MS/MS Analysis F->H G->H I Quantification of Labeled Metabolites H->I J Quantification of Labeled Peptides H->J K Metabolic Flux Analysis I->K L Protein Turnover Rate J->L

Caption: Experimental workflow for a metabolic study using isotope-labeled this compound.

References

Troubleshooting & Optimization

improving the yield of Glu-Cys-Lys chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of the chemically synthesized tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys).

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy for synthesizing this compound?

A1: Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing peptides like this compound.[1][2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used due to its mild deprotection conditions.[3][4]

Q2: Which side-chain protecting groups are recommended for each amino acid in the this compound sequence?

A2: The choice of protecting groups is critical to prevent side reactions.[3] For an Fmoc-based strategy, the following are recommended:

  • Glutamic Acid (Glu): A tert-butyl (OtBu) ester is commonly used to protect the γ-carboxyl group. It is stable to the basic conditions of Fmoc deprotection and is cleaved by strong acids like trifluoroacetic acid (TFA).[5]

  • Cysteine (Cys): The thiol group of cysteine is highly reactive and requires robust protection.[6] A trityl (Trt) group is a good choice as it provides good protection and can be removed under mildly acidic conditions.[3][7]

  • Lysine (B10760008) (Lys): The ε-amino group of lysine is typically protected with a tert-butoxycarbonyl (Boc) group, which is stable during synthesis and removed during the final acid cleavage step.[8][9]

Q3: What are the most suitable coupling reagents for the synthesis?

A3: Several efficient coupling reagents are available. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a widely used and effective coupling reagent that minimizes side reactions.[10][11] Other options include O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) for more difficult couplings.

Q4: What are the standard conditions for cleaving the peptide from the resin and removing the protecting groups?

A4: A strong acid, typically trifluoroacetic acid (TFA), is used for the final cleavage and deprotection step.[12] A cleavage "cocktail" containing scavengers is necessary to prevent side reactions with reactive amino acid side chains, particularly the thiol group of cysteine. A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[13]

Q5: How is the crude this compound peptide purified after synthesis?

A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[1][14][15] This technique separates the target peptide from impurities based on hydrophobicity.[14]

Q6: What are the essential analytical techniques for characterizing the final peptide product?

A6: The primary techniques for characterizing the synthesized this compound are:

  • Mass Spectrometry (MS): To confirm the molecular weight and identity of the peptide.[16][17]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[18][19]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Problem 1: Low or no final peptide yield.

  • Possible Cause: Incomplete removal of the Fmoc protecting group or inefficient amino acid coupling.[20]

  • How to Investigate:

    • Monitor Coupling Reactions: Use a qualitative colorimetric test, like the Kaiser (ninhydrin) test, after each coupling step to check for free primary amines.[20] A positive result indicates incomplete coupling.

    • Analyze Intermediates: A small sample of the resin can be cleaved and analyzed by mass spectrometry to identify the point of failure in the sequence.[20]

  • Solutions:

    • Extend Reaction Times: Increase the duration of the deprotection or coupling steps.

    • Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.[20]

    • Address Secondary Structures: If peptide aggregation is suspected, consider using chaotropic salts or high-boiling point solvents like N-methyl-2-pyrrolidone (NMP).[20][21]

Problem 2: Presence of unexpected masses (impurities) in the final product.

  • Possible Cause 1: Deletion Sequences

    • Reason: Failure of a coupling or deprotection step can lead to the skipping of an amino acid in the sequence.[22]

    • Solution: Implement double coupling for difficult amino acid additions and regularly monitor the completion of each reaction step.

  • Possible Cause 2: Side Reactions

    • Aspartimide Formation: Cyclization of aspartic acid residues can occur.[21][22]

    • Diketopiperazine Formation: Cyclization can occur at the dipeptide stage, especially with proline, leading to truncation.[21]

    • Racemization: The chiral center of amino acids can invert during coupling.[22]

    • Solution: The addition of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the coupling reaction can help suppress racemization and other side reactions.[21] Using appropriate protecting groups is also crucial.

  • Possible Cause 3: Oxidation of Cysteine

    • Reason: The thiol group of cysteine is susceptible to oxidation, leading to disulfide bond formation.

    • Solution: Use a cleavage cocktail containing reducing scavengers like 1,2-ethanedithiol (EDT) to protect the cysteine residue.[13]

Quantitative Data Summary

Table 1: Recommended Protecting Groups for this compound Synthesis (Fmoc Strategy)

Amino AcidSide-Chain Protecting GroupRationaleReference
Glutamic Acid (Glu)tert-Butyl (OtBu)Stable to Fmoc deprotection conditions (piperidine); cleaved by TFA. Prevents pyroglutamate (B8496135) formation.[5]
Cysteine (Cys)Trityl (Trt)Protects the highly nucleophilic thiol group; removed under mild acidic conditions.[3][7]
Lysine (Lys)tert-Butoxycarbonyl (Boc)Stable during synthesis; removed during final TFA cleavage. Prevents branched peptide formation.[8][9]

Table 2: Common Coupling Reagents for Peptide Synthesis

Coupling ReagentFull NameKey FeaturesReference
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, reduces side reactions.[10][11]
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateMore reactive than HBTU, effective for difficult couplings.
DCCN,N'-DicyclohexylcarbodiimideOne of the original coupling reagents, highly effective but can cause racemization.[10][23]
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble, useful for reactions in aqueous environments.[10]

Table 3: Standard Cleavage Cocktails for Peptides Containing Cysteine

Reagent NameCompositionApplicationReference
Reagent KTFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT)General purpose for peptides with sensitive residues like Cys, Met, and Trp.[13]
Reagent RTFA / Thioanisole / 1,2-Ethanedithiol (EDT) / AnisoleSuitable for peptides with Arg(Pbf/Pmc), Trp, Met, and Cys.[13]

Table 4: Typical RP-HPLC Purification Parameters for Synthetic Peptides

ParameterTypical Value/Condition
Column C18 stationary phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)
Gradient A linear gradient of increasing Mobile Phase B
Flow Rate Dependent on column dimensions (analytical vs. preparative)
Detection UV absorbance at 214 nm and 280 nm

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

  • Resin Swelling: Swell the pre-loaded Lys(Boc)-resin in N,N-Dimethylformamide (DMF) for 30 minutes.[24]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc group from the lysine. Wash the resin thoroughly with DMF.

  • Cysteine Coupling:

    • Activate Fmoc-Cys(Trt)-OH (3 equivalents) with HBTU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Fmoc Deprotection: Repeat step 2 for the newly added cysteine residue.

  • Glutamic Acid Coupling:

    • Activate Fmoc-Glu(OtBu)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and then with dichloromethane (B109758) (DCM).

  • Final Fmoc Deprotection: Repeat step 2 for the glutamic acid residue.

  • Washing and Drying: Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection

  • Preparation: Prepare the cleavage cocktail (e.g., Reagent K).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[13]

  • Incubation: Gently shake the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Collection and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the peptide under vacuum.

Protocol 3: Purification by RP-HPLC

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • HPLC System Preparation: Equilibrate the C18 column with the initial mobile phase conditions.

  • Chromatographic Separation: Inject the sample and run a gradient of increasing Mobile Phase B to elute the peptide.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and confirm the mass by MS. Pool the pure fractions and lyophilize to obtain the final peptide powder.

Protocol 4: Characterization by Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Analysis: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

  • Data Interpretation: Determine the molecular weight from the resulting mass spectrum and compare it to the theoretical mass of this compound.

Visualizations

G cluster_workflow This compound Synthesis Workflow start Start: Lys(Boc)-Resin swell 1. Resin Swelling in DMF start->swell deprot1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprot1 couple_cys 3. Couple Fmoc-Cys(Trt)-OH (HBTU/DIPEA) deprot1->couple_cys deprot2 4. Fmoc Deprotection couple_cys->deprot2 couple_glu 5. Couple Fmoc-Glu(OtBu)-OH (HBTU/DIPEA) deprot2->couple_glu deprot3 6. Final Fmoc Deprotection couple_glu->deprot3 cleavage 7. Cleavage & Deprotection (TFA Cocktail) deprot3->cleavage purify 8. RP-HPLC Purification cleavage->purify characterize 9. Characterization (MS, HPLC) purify->characterize end Pure this compound characterize->end

Caption: Workflow for the solid-phase synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_coupling Check Coupling Efficiency? (Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_deprot Check Deprotection? check_coupling->check_deprot Negative solution_coupling Solution: - Extend reaction time - Use stronger coupling agent - Double couple incomplete_coupling->solution_coupling incomplete_deprot Incomplete Deprotection check_deprot->incomplete_deprot Yes check_aggregation Suspect Aggregation? check_deprot->check_aggregation No solution_deprot Solution: - Use fresh piperidine - Extend deprotection time incomplete_deprot->solution_deprot aggregation Peptide Aggregation check_aggregation->aggregation Yes check_cleavage Check Cleavage? check_aggregation->check_cleavage No solution_aggregation Solution: - Use NMP as solvent - Add chaotropic salts aggregation->solution_aggregation inefficient_cleavage Inefficient Cleavage check_cleavage->inefficient_cleavage Yes solution_cleavage Solution: - Optimize cleavage cocktail - Increase cleavage time inefficient_cleavage->solution_cleavage

Caption: Logical flowchart for troubleshooting low peptide yield.

G cluster_selection Protecting Group Selection Logic synthesis_strategy Synthesis Strategy: Fmoc/tBu SPPS glu Glutamic Acid (γ-COOH) synthesis_strategy->glu cys Cysteine (-SH) synthesis_strategy->cys lys Lysine (ε-NH2) synthesis_strategy->lys glu_pg Protect with OtBu glu->glu_pg Stable to base, acid-labile cys_pg Protect with Trt cys->cys_pg Stable to base, acid-labile lys_pg Protect with Boc lys->lys_pg Stable to base, acid-labile

Caption: Decision diagram for selecting side-chain protecting groups.

References

Technical Support Center: Troubleshooting Glu-Cys-Lys Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, similar to the well-studied tripeptide glutathione (B108866) (γ-Glu-Cys-Gly), is the oxidation of the thiol group (-SH) in the cysteine residue. This oxidation leads to the formation of a disulfide-linked dimer (oxidized this compound). This process is significantly influenced by factors such as pH, temperature, the presence of oxygen, and trace metal ions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The cysteine thiol group is more susceptible to oxidation at neutral to alkaline pH because the thiolate anion (S-), which is more prevalent at higher pH, is more readily oxidized than the protonated thiol (-SH). Acidic conditions (pH 2.0-4.0) generally improve the stability of cysteine-containing peptides by keeping the thiol group protonated.

Q3: What is the impact of temperature on the degradation of this compound?

A3: Elevated temperatures accelerate the degradation of this compound. As with most chemical reactions, the rate of oxidation and other degradation pathways, such as hydrolysis, increases with temperature. For optimal stability, it is recommended to store this compound solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.

Q4: What are the main degradation products of this compound?

A4: The principal degradation product is the oxidized dimer, where two this compound molecules are joined by a disulfide bond. Other potential, though less common, degradation products can arise from hydrolysis of the peptide bonds or modifications to the lysine (B10760008) side chain, particularly under extreme pH and temperature conditions.

Q5: How can I minimize the degradation of my this compound solution during experiments?

A5: To minimize degradation, consider the following strategies:

  • pH Control: Use a buffer system to maintain a slightly acidic pH (e.g., pH 4-6) if compatible with your experimental design.

  • Temperature Control: Keep solutions on ice or at refrigerated temperatures whenever possible.

  • Oxygen Exclusion: Prepare solutions with deoxygenated buffers and store them under an inert gas atmosphere (e.g., nitrogen or argon).

  • Use of Antioxidants: The addition of antioxidants can help to prevent oxidation, although this may interfere with certain experimental assays.

  • Chelating Agents: Including a chelating agent like EDTA can help by sequestering trace metal ions that can catalyze oxidation.

  • Fresh Preparation: Prepare solutions fresh before use whenever feasible.

Troubleshooting Guides

Issue 1: Rapid loss of active this compound concentration in solution.
Possible Cause Troubleshooting Step
Oxidation 1. Measure the pH of your solution. If it is neutral or alkaline, consider adjusting to a slightly acidic pH (4-6) using a suitable buffer. 2. Prepare solutions using deoxygenated solvents and purge the headspace of the storage container with an inert gas. 3. Add a chelating agent such as EDTA to your buffer to sequester catalytic metal ions.
High Temperature 1. Ensure your solution is stored at the recommended temperature (2-8°C for short-term, -20°C or lower for long-term). 2. Avoid leaving the solution at room temperature for extended periods.
Contamination 1. Filter-sterilize the solution to prevent microbial growth, which can alter the chemical environment.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Formation of Oxidized Dimer 1. The primary unexpected peak is likely the disulfide-linked dimer. Its identity can be confirmed by mass spectrometry (MS), where the mass will be double that of the monomer minus two hydrogen atoms.
Peptide Bond Hydrolysis 1. If working at very low or high pH, smaller peptide fragments may be forming. Analyze the mass of the unexpected peaks by LC-MS to identify potential fragments.
Adduct Formation 1. If other reactive species are present in your solution, they may form adducts with the peptide. Review all components of your solution for potential side reactions.

Quantitative Data on Stability

The stability of this compound is comparable to that of glutathione (GSH). The following tables summarize quantitative data on glutathione degradation under various conditions.

Table 1: Effect of pH and Temperature on Glutathione Half-Life

pHTemperature (°C)Half-LifeCitation
7.437~12 days[1]
6.837~14 days[1]
6.237~17 days[1]
6.425Approx. 2.5 - 3 months (10-12% decay/month)[2]
NeutralRoom Temperature< 1 week (10% loss observed)[3]

Table 2: Stability of Glutathione in Solution Under Different Storage Temperatures

Storage Temperature (°C)Storage DurationStabilityCitation
47 daysStable[3]
-207 daysStable[3]
-807 daysStable[3]
Room Temperature (~21-25)7 days~10% loss[2][3]

Experimental Protocols

Protocol 1: HPLC Method for Monitoring this compound Stability

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for separating and quantifying this compound and its primary oxidized dimer.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 0% B

    • 5-25 min: 0-50% B (linear gradient)

    • 25-30 min: 50% B

    • 30-35 min: Return to 0% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dilute the this compound solution in Mobile Phase A to a suitable concentration.

  • Analysis: Inject the sample and monitor the peak areas for this compound and its oxidized dimer. The dimer will typically have a different retention time. Quantify the percentage of remaining this compound over time.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a specific buffer) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified stress period, neutralize the acid and base-stressed samples. Analyze all samples by HPLC (as described in Protocol 1) and LC-MS to separate and identify the degradation products.

Visualizations

Degradation Pathway of this compound

The primary degradation pathway for this compound is the oxidation of the cysteine residue.

G cluster_conditions Accelerated by: GluCysLys1 This compound (Monomer 1) with reduced Cys (-SH) OxidizedDimer Oxidized this compound Dimer (Disulfide bond -S-S-) GluCysLys1->OxidizedDimer GluCysLys2 This compound (Monomer 2) with reduced Cys (-SH) GluCysLys2->OxidizedDimer O2 Oxygen (O2) HighpH High pH HighTemp High Temperature MetalIons Metal Ions (e.g., Cu2+)

Primary oxidative degradation pathway of this compound.
Glutathione Redox Cycle

This compound is structurally similar to glutathione and is expected to participate in similar redox cycling pathways. This diagram illustrates the central role of glutathione in maintaining cellular redox balance.

G cluster_cycle Glutathione Redox Cycle cluster_enzymes Key Enzymes cluster_energy Reductant Source GSH 2 GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG Oxidized by GPx GPx Glutathione Peroxidase (GPx) GSSG->GSH Reduced by GR GR Glutathione Reductase (GR) ROS Reactive Oxygen Species (e.g., H2O2) H2O 2 H2O ROS->H2O Detoxified by GPx NADP NADP+ NADPH NADPH + H+ NADPH->NADP Consumed by GR G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Nrf2 release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub Ubiquitin Keap1->Ub Ubiquitination of Nrf2 Proteasome Proteasome Degradation Ub->Proteasome leads to OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Keap1_Nrf2 induces conformational change ARE Antioxidant Response Element (ARE) in DNA Nrf2_nuc->ARE binds to AntioxidantGenes Antioxidant Gene Expression (e.g., enzymes for GSH synthesis) ARE->AntioxidantGenes activates transcription of GSH_synthesis Increased Glutathione (GSH) Synthesis AntioxidantGenes->GSH_synthesis leads to

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Glu-Cys-Lys and other challenging peptides. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving optimal, reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for separating a peptide like this compound?

The separation of a peptide containing acidic (Glu), basic (Lys), and thiol (Cys) residues is primarily influenced by:

  • Mobile Phase pH: The pH of the mobile phase is crucial as it dictates the ionization state of the peptide's acidic and basic residues, which in turn significantly affects retention time and selectivity.[1][2]

  • Ion-Pairing Agent: An ion-pairing agent, such as trifluoroacetic acid (TFA), is essential for achieving sharp peaks and reproducible retention times for peptides in reversed-phase chromatography.[3][4][5] It works by forming a neutral complex with charged residues on the peptide.[6][7]

  • Column Chemistry and Pore Size: A C18 stationary phase is standard for peptide separations.[8][9] For peptides, especially those larger than 20 amino acids, wide-pore columns (e.g., 300 Å) are recommended to ensure the molecule can fully interact with the stationary phase, preventing poor peak shape.[10][11][12][13]

Q2: I'm not seeing my peptide peak. What are the likely causes?

If no peak is detected, consider the following:

  • Incorrect Detection Wavelength: The peptide bond absorbs strongly around 214-220 nm. Ensure your detector is set to this range for maximum sensitivity.[9]

  • Sample Degradation: The cysteine residue in this compound is susceptible to oxidation, which can lead to the formation of dimers or other adducts. Ensure proper sample handling and storage.

  • Peptide Precipitation: The peptide may not be soluble in your sample diluent. It is best practice to dissolve the sample in the initial mobile phase (e.g., 95% Mobile Phase A).[14]

  • System Issues: Check for leaks, ensure the pump is delivering flow, and confirm the injector is working correctly.[14][15]

Q3: Why is my peak shape poor (tailing, fronting, or broad)?

Poor peak shape is a common issue in peptide chromatography.

  • Peak Tailing: Often caused by secondary interactions between the peptide and the silica (B1680970) backbone of the column. This is particularly common with basic residues like Lysine. Using a high-purity silica column and an appropriate concentration of an ion-pairing agent like TFA (typically 0.1%) can significantly reduce tailing.[11]

  • Peak Fronting: This is usually a sign of column overload. Try reducing the mass of peptide injected onto the column.

  • Broad Peaks: Broad peaks can result from a slow gradient, low flow rate, or a mismatch between the sample solvent and the mobile phase.[14] For peptides, gradient elution is almost always necessary to achieve sharp peaks.[11] Using a shallow, optimized gradient is key to good resolution.[2][16]

Q4: My retention times are shifting between runs. What should I do?

Inconsistent retention times can compromise data quality. The primary causes include:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the starting mobile phase conditions before each injection. A lack of equilibration can lead to drifting retention times.[17]

  • Mobile Phase Instability: Buffers can change pH or evaporate over time. Prepare fresh mobile phases daily to ensure consistency.[14]

  • Temperature Fluctuations: Column temperature affects retention. Using a column oven to maintain a constant temperature is crucial for reproducibility.[11][13][14]

  • Pump Performance: Inaccurate solvent mixing or flow rate from the pump will cause retention time shifts. Check for leaks and ensure the pump is properly maintained.[15][17]

Troubleshooting Guide

This guide addresses specific problems encountered during the HPLC separation of this compound and related peptides.

Problem Potential Cause Recommended Solution
Multiple Unexpected Peaks 1. Peptide Impurities: Truncated/deleted sequences from synthesis, or side reactions.[18] 2. Oxidation: The Cysteine residue has formed a disulfide-linked dimer (this compound)₂. 3. System Contamination: Carryover from previous injections or contaminated mobile phase.[18]1. Confirm Identity: Use LC-MS to identify the mass of the unexpected peaks. A mass corresponding to double the peptide weight indicates a dimer. 2. Sample Preparation: Add a reducing agent like DTT to the sample to break disulfide bonds if dimer formation is suspected. 3. Run a Blank: Inject your sample solvent without the peptide. If peaks appear, they are from system contamination.[18] Clean the system and use fresh, HPLC-grade solvents.[18]
Poor Resolution 1. Gradient is too steep: Peaks do not have enough time to separate. 2. Incorrect Mobile Phase: The choice of organic solvent or ion-pairing agent is not optimal. 3. Column Degradation: Loss of stationary phase or blockage.[17]1. Optimize Gradient: Decrease the gradient slope (e.g., from a 2%/min change to a 0.5%/min change).[2][11] 2. Test Alternatives: While acetonitrile (B52724) is common, sometimes isopropanol (B130326) or methanol (B129727) can offer different selectivity. For LC-MS, formic acid (0.1%) can be used instead of TFA, but may result in broader peaks.[5][18] 3. Replace Column: If performance degrades over time and flushing does not help, the column may need replacement.
High System Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or precipitated buffer salts.[15][19] 2. High Mobile Phase Viscosity: Certain organic solvents or low temperatures can increase viscosity. 3. System Obstruction: Blockage in the tubing, injector, or guard column.[15]1. Filter Sample: Always filter your sample through a 0.22 µm syringe filter before injection.[9] 2. Flush Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent.[15] 3. Check System Components: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.
Experimental Protocols & Data
Protocol 1: Standard Reversed-Phase HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[9]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[9]

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the crude or purified this compound peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Conditions:

    • Column: C18, 3.5-5 µm particle size, 100-300 Å pore size, 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[10]

    • Detection Wavelength: 215 nm.[9][10]

    • Injection Volume: 10 µL.

    • Gradient: See table below for a typical scouting gradient.

Table 1: HPLC Gradient and Column Recommendations
ParameterCondition A (Fast Scout)Condition B (Optimized Resolution)Condition C (LC-MS Compatible)
Column C18, 150 x 4.6 mm, 5 µm, 120 ÅC18, 250 x 4.6 mm, 3.5 µm, 300 ÅC18, 100 x 2.1 mm, 1.8 µm, 120 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in ACN0.1% TFA in ACN0.1% Formic Acid in ACN
Gradient 5-65% B in 20 min15-35% B in 40 min5-50% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Temperature 30 °C40 °C45 °C
Visualized Workflows

HPLC Method Development Workflow

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Scouting & Optimization cluster_2 Phase 3: Troubleshooting & Finalization Start Define Separation Goal (Purity, Quantity) Col_Select Select Column (e.g., C18, 300Å) Start->Col_Select MP_Select Select Mobile Phase (e.g., Water/ACN + 0.1% TFA) Col_Select->MP_Select Scout_Grad Run Fast Scouting Gradient (e.g., 5-95% B in 20 min) MP_Select->Scout_Grad Eval_Chrom Evaluate Chromatogram (Peak Shape, RT) Scout_Grad->Eval_Chrom Opt_Grad Optimize Gradient (Shallow gradient around elution %B) Eval_Chrom->Opt_Grad Troubleshoot Troubleshoot Issues (See Decision Tree) Opt_Grad->Troubleshoot Finalize Finalize Method & Validate Troubleshoot->Finalize

Caption: A typical workflow for developing an HPLC method for peptide separation.

Troubleshooting Decision Tree for Common HPLC Issues

G cluster_P1 cluster_P2 cluster_P3 Start Problem Detected in Chromatogram P1 Poor Peak Shape? Start->P1 P2 Inconsistent Retention Time? Start->P2 P3 Poor Resolution? Start->P3 Tailing Tailing P1->Tailing Fronting Fronting P1->Fronting Sol3 Increase column equilibration time Use column oven Prepare fresh mobile phase P2->Sol3 Sol4 Decrease gradient slope (make it shallower) P3->Sol4 Sol1 Increase TFA concentration Use high-purity column Tailing->Sol1 Sol2 Reduce sample load Fronting->Sol2

Caption: A decision tree for troubleshooting common HPLC separation problems.

References

preventing disulfide bond formation in Glu-Cys-Lys samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glu-Cys-Lys Samples

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent disulfide bond formation in this compound peptide samples.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide sample forming disulfide bonds?

A1: The cysteine residue in your peptide contains a highly reactive thiol group (-SH). This group is susceptible to oxidation, especially in the presence of oxygen, which can lead to the formation of a disulfide bond (-S-S-) between two peptide molecules. This process is accelerated at neutral to alkaline pH.[1][2]

Q2: How can I prevent disulfide bond formation during routine handling and storage?

A2: To minimize oxidation, it is crucial to handle and store your peptide correctly. For long-term storage, lyophilized peptide powder should be kept at -20°C or -80°C under an inert atmosphere like nitrogen or argon.[3][4] When preparing solutions, use deoxygenated buffers, preferably at a slightly acidic pH (5-6).[4][5][6] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3][4]

Q3: What are reducing agents and how do they help?

A3: Reducing agents are chemicals that donate electrons, reversing the oxidation process that leads to disulfide bond formation. Common reducing agents used for peptides are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[7][8] They maintain the cysteine thiol group in its reduced state.

Q4: When should I use a protecting group for the cysteine residue?

A4: Protecting groups are chemical modifications used during peptide synthesis to prevent the thiol group from participating in unwanted side reactions, including disulfide bond formation.[1][9][10] These groups, such as Trityl (Trt), Acetamidomethyl (Acm), or tert-butyl (tBu), are typically removed during the final cleavage and purification steps.[1][11] If you are working with the final, deprotected peptide, using reducing agents and proper handling techniques are the primary methods for preventing disulfide bond formation.

Q5: How can I confirm the presence of free thiol groups in my sample?

A5: The presence and concentration of free thiol groups can be quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).[12][13][14] This colorimetric assay produces a yellow-colored product when it reacts with a free thiol, and the absorbance of this product can be measured to determine the thiol concentration.[12][15]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of peptide activity or unexpected high molecular weight species in analysis (e.g., mass spectrometry, HPLC). Formation of disulfide-linked dimers or oligomers.1. Add a reducing agent: Treat your sample with an appropriate concentration of DTT or TCEP to reduce the disulfide bonds. 2. Optimize pH: Ensure your buffer system is at a slightly acidic pH (5-6) to slow down the rate of oxidation.[16][17] 3. Permanent blocking: If the free thiol is not required for your application, consider reduction followed by alkylation with a reagent like iodoacetamide (B48618) to permanently block the thiol group.[18][19][20]
Inconsistent results between experimental replicates. Variable oxidation of the cysteine residue due to differences in handling or incubation times.1. Standardize protocols: Ensure consistent handling procedures, including the use of deoxygenated buffers and immediate use after preparation. 2. Incorporate a reducing agent: Add a reducing agent to all experimental buffers to maintain a consistent reduced state of the peptide. 3. Control atmosphere: For sensitive experiments, perform manipulations in an anaerobic chamber or glove box.
Precipitation of the peptide from solution. Intermolecular disulfide bond formation leading to larger, less soluble aggregates.1. Disrupt aggregates: Treat the sample with a reducing agent (e.g., DTT or TCEP) to break the disulfide bonds, which may help redissolve the peptide. 2. Review storage conditions: Ensure peptide solutions are stored as single-use aliquots at -80°C to minimize freeze-thaw cycles and prolonged exposure to air.[3]

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents

Reducing Agent Effective pH Range Advantages Disadvantages Typical Working Concentration
Dithiothreitol (DTT) >7[21]Strong reducing agent.Has a strong odor. Can be unstable and prone to oxidation itself.1-10 mM
Tris(2-carboxyethyl)phosphine (TCEP) 1.5 - 8.5[21]Odorless, more stable than DTT, and effective over a wider pH range.[21] Does not interfere with metal affinity chromatography.[21]Can be unstable in phosphate (B84403) buffers at neutral pH.[21] May react with some fluorescent dyes.[8]5-50 mM
β-mercaptoethanol (BME) >7Inexpensive.Volatile with a strong, unpleasant odor. Less potent than DTT and TCEP.5-20 mM

Experimental Protocols

Protocol 1: Reduction and Alkylation of this compound Peptide

This protocol first reduces any existing disulfide bonds and then permanently blocks the free thiol groups to prevent re-oxidation.

Materials:

  • This compound peptide sample

  • Reducing buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM DTT

  • Alkylation solution: 100 mM iodoacetamide in water (prepare fresh and protect from light)

  • Quenching solution: 200 mM DTT in water

  • Desalting column or appropriate HPLC purification system

Procedure:

  • Dissolve the lyophilized this compound peptide in the reducing buffer.

  • Incubate the solution at 56°C for 25 minutes to reduce all disulfide bonds.[22]

  • Cool the sample to room temperature.

  • Add the freshly prepared iodoacetamide solution to the reduced peptide solution to a final concentration of 14 mM.[22]

  • Incubate the mixture in the dark at room temperature for 30 minutes.[22]

  • To quench the unreacted iodoacetamide, add the quenching solution.

  • Remove excess reagents and buffer exchange the alkylated peptide using a desalting column or by HPLC purification.

Protocol 2: Quantification of Free Thiols using Ellman's Assay

This protocol determines the concentration of free sulfhydryl groups in a peptide sample.[12][23]

Materials:

  • This compound peptide sample

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[12]

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer[12]

  • Cysteine standards (for calibration curve)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of cysteine standards of known concentrations in the Reaction Buffer.

  • For each standard and the unknown peptide sample, prepare a reaction mixture in a cuvette or microplate well. For a 1 mL final volume, add:

    • 875 µL Reaction Buffer

    • 100 µL of the standard or unknown peptide sample

    • 25 µL of Ellman's Reagent Solution[12]

  • Prepare a blank containing 975 µL of Reaction Buffer and 25 µL of Ellman's Reagent Solution.

  • Mix well and incubate at room temperature for 15 minutes.[12]

  • Measure the absorbance of the standards and the unknown sample at 412 nm, using the blank to zero the spectrophotometer.[12]

  • Plot a standard curve of absorbance versus cysteine concentration.

  • Determine the concentration of free thiols in the unknown sample by interpolating its absorbance value on the standard curve.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Prevention Strategy cluster_analysis Analysis / Use cluster_result Outcome start This compound Sample (Potentially Oxidized) reduction Reduction (e.g., with DTT or TCEP) start->reduction alkylation Alkylation (e.g., with Iodoacetamide) reduction->alkylation Optional: Permanent Blocking quantification Quantification of Free Thiol (Ellman's Assay) reduction->quantification experiment Downstream Experiment reduction->experiment alkylation->experiment result2 Quantified Free Thiol quantification->result2 result1 Reduced & Stable Peptide experiment->result1

Caption: Workflow for preventing disulfide bond formation.

logical_relationship cluster_conditions Environmental Factors cluster_outcome Consequence cluster_prevention Preventative Measures oxygen Presence of Oxygen oxidation Oxidation of Thiol (-SH) oxygen->oxidation high_ph High pH (≥7) high_ph->oxidation temperature Elevated Temperature temperature->oxidation disulfide Disulfide Bond (-S-S-) Formation oxidation->disulfide reducing_agents Reducing Agents (DTT, TCEP) reducing_agents->oxidation Inhibits low_ph Low pH (5-6) low_ph->oxidation Inhibits low_temp Low Temperature (-20°C to -80°C) low_temp->oxidation Slows inert_atm Inert Atmosphere inert_atm->oxidation Inhibits

Caption: Factors influencing disulfide bond formation.

References

Technical Support Center: Quantification of Glu-Cys-Lys in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying the tripeptide Glu-Cys-Lys in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological matrices like plasma or tissue homogenates?

A1: The main challenges in quantifying this compound include:

  • Low Endogenous Concentrations: this compound is not a common naturally occurring tripeptide, so its endogenous levels are expected to be very low or absent, making sensitive detection crucial.

  • Matrix Effects: Biological samples are complex mixtures containing proteins, lipids, salts, and other small molecules that can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2]

  • Analyte Stability: The cysteine residue in this compound is susceptible to oxidation, which can lead to the formation of dimers or other adducts, resulting in an underestimation of the true concentration.

  • Chromatographic Retention: As a polar tripeptide, this compound can be difficult to retain on traditional reversed-phase liquid chromatography (LC) columns, requiring specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

  • Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, necessitating custom synthesis and thorough characterization.

Q2: What is the recommended analytical technique for quantifying this compound?

A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological samples.[4][5] This technique offers high sensitivity and selectivity, which are essential for accurately measuring low concentrations of the analyte in complex matrices.[6][7]

Q3: How should I prepare my biological samples for this compound analysis?

A3: A robust sample preparation protocol is critical for successful quantification. The choice of method depends on the sample matrix and the required sensitivity. Common approaches include:

  • Protein Precipitation (PPT): This is a simple and fast method suitable for initial method development.[1] It involves adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte, thereby improving sensitivity.[1][8] A mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent is often effective for polar peptides.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to remove interfering substances based on their differential solubility in two immiscible liquids.[1]

Q4: Do I need to derivatize this compound for LC-MS/MS analysis?

A4: Derivatization is generally not necessary for LC-MS/MS analysis of this compound. Modern LC-MS/MS systems are sensitive enough to detect the native tripeptide. However, if poor chromatographic retention is a significant issue even with HILIC, derivatization to increase the hydrophobicity of the molecule could be considered as a last resort.

Q5: How can I minimize the oxidation of the cysteine residue during sample preparation and analysis?

A5: To prevent the oxidation of the cysteine residue, consider the following precautions:

  • Work with samples on ice as much as possible.

  • Add a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the sample homogenization or extraction buffer.

  • Keep the sample exposure to air to a minimum.

  • Use an autosampler with temperature control set to a low temperature (e.g., 4°C).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Analyte Degradation: The cysteine residue may have oxidized. 2. Poor Extraction Recovery: The sample preparation method is not efficiently extracting the analyte. 3. Matrix Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.[1] 4. Incorrect MS/MS Transitions: The selected precursor and product ions are not optimal.1. Re-prepare samples with a reducing agent (DTT or TCEP) and ensure samples are kept cold. 2. Optimize the sample preparation method. For SPE, try different sorbents and elution solvents. For LLE, experiment with different organic solvents. 3. Improve chromatographic separation to move the analyte peak away from interfering matrix components. Consider using a HILIC column.[3] Dilute the sample extract if sensitivity allows. 4. Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions and their corresponding collision energies.
High Variability in Results (Poor Precision) 1. Inconsistent Sample Preparation: Manual sample preparation steps are not being performed consistently. 2. Analyte Adsorption: The tripeptide may be adsorbing to plasticware or the LC system.[9] 3. Autosampler Issues: Inconsistent injection volumes.1. Use an automated liquid handler for sample preparation if available. If manual, ensure consistent timing and technique for each step. 2. Use low-binding microcentrifuge tubes and pipette tips. Condition the LC system with several injections of a standard solution before running the analytical batch. 3. Check the autosampler for proper function and perform routine maintenance.
Poor Peak Shape (Tailing or Fronting) 1. Incompatible Injection Solvent: The solvent in which the final extract is dissolved is too strong or too weak compared to the initial mobile phase. 2. Column Overload: The concentration of the analyte or co-eluting compounds is too high for the column capacity. 3. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system.1. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. 2. Dilute the sample or inject a smaller volume. 3. Use a column with a different stationary phase or add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to block active sites.
Carryover in Blank Injections 1. Analyte Adsorption: this compound is adsorbing to the injector, column, or other parts of the LC-MS system.[9] 2. Insufficient Needle Wash: The autosampler needle is not being adequately cleaned between injections.1. Use a stronger needle wash solution containing a high percentage of organic solvent and possibly an acid or base. 2. Optimize the needle wash program in the autosampler method to include multiple wash cycles with different solvents.

Quantitative Data Summary

The following table presents representative quantitative data for a hypothetical LC-MS/MS method for this compound in human plasma. These values are based on typical performance characteristics for similar peptide assays and should be established and validated for your specific method.

ParameterRepresentative Value
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Extraction Recovery > 80%

Experimental Protocols

Recommended LC-MS/MS Method for this compound Quantification

This protocol is a recommended starting point for method development and will require optimization and validation for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion (Q1) > Product Ion (Q3)

    • Internal Standard: Precursor Ion (Q1) > Product Ion (Q3)

  • Ion Source Parameters: Optimize for your specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Data Analysis Software: Use appropriate software (e.g., MassLynx) for peak integration and quantification.[10][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample ppt Protein Precipitation (Acetonitrile + IS) sample->ppt centrifuge Centrifugation ppt->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System (HILIC Column) reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data process Peak Integration data->process quant Quantification process->quant

Caption: A typical experimental workflow for the quantification of this compound.

troubleshooting_logic start Low or No Signal cause1 Analyte Degradation? start->cause1 cause2 Poor Recovery? start->cause2 cause3 Matrix Suppression? start->cause3 cause4 Incorrect MS/MS? start->cause4 solution1 Add Reducing Agent Keep Samples Cold cause1->solution1 solution2 Optimize Sample Prep (e.g., SPE) cause2->solution2 solution3 Improve Chromatography (e.g., HILIC) cause3->solution3 solution4 Optimize MS/MS Transitions cause4->solution4

Caption: A logical troubleshooting guide for low or no signal issues.

References

Technical Support Center: Enhancing Cellular Uptake of the Glu-Cys-Lys Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at increasing the cellular uptake of the tripeptide Glutamic acid-Cysteine-Lysine (Glu-Cys-Lys).

Frequently Asked Questions (FAQs)

Q1: My initial experiments show very low cellular uptake of this compound. What are the primary reasons for this?

A1: The low passive cellular uptake of the this compound tripeptide is expected due to its physicochemical properties. The cell membrane is a lipid bilayer that restricts the passage of hydrophilic and charged molecules.[1] this compound is a polar molecule due to the charged side chains of glutamic acid (negative), lysine (B10760008) (positive), and the polar nature of the peptide backbone. This makes it difficult for the tripeptide to passively diffuse across the hydrophobic cell membrane. The primary routes of cellular entry for such molecules are typically mediated by specific transport proteins or endocytic pathways, which may not efficiently recognize the unmodified tripeptide.[1]

Q2: What are the most common strategies to enhance the cellular uptake of a tripeptide like this compound?

A2: Several strategies can be employed to overcome the challenge of poor membrane permeability for peptides. The most common and effective approaches include:

  • Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and can be attached to cargo molecules to facilitate their intracellular delivery.[2][3][4]

  • Encapsulation in Nanocarriers: Liposomes and nanoparticles can encapsulate peptides, protecting them from degradation and facilitating their uptake through endocytosis.[5][6]

  • Prodrug Strategies: The peptide can be chemically modified to create a more lipophilic prodrug that can cross the cell membrane more easily. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active peptide.[7][8][9][10]

Q3: How do I choose the best cell-penetrating peptide (CPP) to conjugate with this compound?

A3: The choice of CPP depends on several factors, including the cell type you are targeting and the desired intracellular localization. CPPs are broadly classified as cationic or amphipathic.[3]

  • Cationic CPPs , such as those derived from TAT (Trans-Activator of Transcription) protein or poly-arginine peptides, are rich in positively charged amino acids like arginine and lysine.[11][12][13] Given that this compound has a net neutral or slightly negative charge at physiological pH (depending on the pKa of the side chains), conjugation to a cationic CPP can improve its interaction with the negatively charged cell surface and promote uptake.

  • Amphipathic CPPs have both hydrophobic and hydrophilic regions, allowing them to interact with the lipid bilayer.[11]

It is often necessary to empirically test a few different CPPs to find the one that works best for your specific application. A common starting point is the TAT peptide due to its well-documented high translocation efficiency across various cell types.[14][15]

Troubleshooting Guides

Problem 1: Low efficiency of conjugating this compound to a CPP.

Potential Cause & Solution:

The cysteine residue in this compound provides a reactive thiol group (-SH) that is ideal for specific conjugation chemistries.

  • Suboptimal Reaction Conditions: Ensure the pH of the reaction buffer is appropriate for the chosen crosslinker. For maleimide-based crosslinkers that react with thiols, a pH of 6.5-7.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the maleimide.

  • Disulfide Bond Formation: The cysteine residue can form disulfide bonds with other this compound molecules or with itself if not handled under reducing conditions. It is advisable to pre-treat the peptide with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) before conjugation and to perform the reaction in a deoxygenated buffer.

Experimental Protocols

Protocol 1: Conjugation of this compound to TAT-Cysteine via a Disulfide Bond

This protocol describes the conjugation of this compound to a commercially available TAT peptide that has an additional cysteine residue for conjugation (TAT-Cys). The formation of a disulfide bond is a common and reversible conjugation strategy.

Materials:

  • This compound peptide

  • TAT-Cys peptide (e.g., YGRKKRRQRRR-C)

  • Activation buffer: 50 mM Tris, 150 mM NaCl, pH 7.2

  • Reaction buffer: 50 mM Tris, 150 mM NaCl, pH 8.5

  • DTNB (Ellman's reagent) for thiol quantification

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Quantify Free Thiols: Dissolve both this compound and TAT-Cys in the activation buffer. Use Ellman's reagent to determine the concentration of free thiol groups in both peptide solutions.

  • Activation of this compound Thiol: Dissolve this compound in the reaction buffer. Add a 10-fold molar excess of a disulfide-activating reagent like 2,2'-Dithiodipyridine. Incubate for 1 hour at room temperature.

  • Conjugation Reaction: Add the activated this compound to the TAT-Cys solution at a 3:1 molar ratio. Allow the reaction to proceed for 4 hours at room temperature with gentle mixing.

  • Purification: Purify the conjugate using a size-exclusion chromatography column to separate the larger conjugate from unreacted peptides.

  • Characterization: Confirm the formation of the conjugate using techniques like MALDI-TOF mass spectrometry.

Protocol 2: Encapsulation of this compound in Liposomes using the Thin-Film Hydration Method

This protocol outlines a common method for encapsulating water-soluble peptides like this compound into liposomes.[][17]

Materials:

  • Phospholipids (B1166683) (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a 55:40:5 molar ratio)

  • Chloroform (B151607)

  • This compound solution in a suitable buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the this compound solution by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion: To create unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes (e.g., 10-15 times) through an extruder equipped with polycarbonate membranes of the desired pore size.

  • Purification: Remove unencapsulated peptide by size-exclusion chromatography or dialysis.

  • Characterization: Determine the encapsulation efficiency by lysing the liposomes with a detergent and quantifying the released peptide using a suitable assay (e.g., HPLC).

Data Presentation

Table 1: Hypothetical Cellular Uptake of Modified this compound in HeLa Cells

Treatment GroupConcentration (µM)Incubation Time (hr)Cellular Uptake (pmol/mg protein)Fold Increase vs. Unmodified
Unmodified this compound1025.2 ± 0.81.0
TAT-Cys-S-S-Glu-Cys-Lys10285.7 ± 9.316.5
Liposome-Encapsulated this compound10263.1 ± 7.512.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Unmodified_Peptide Unmodified This compound Membrane Unmodified_Peptide->Membrane Poor Permeability CPP_Conjugate CPP-Glu-Cys-Lys Conjugate Cytosol Cytosol CPP_Conjugate->Cytosol Direct Translocation Endosome Endosome CPP_Conjugate->Endosome Endocytosis Liposome Liposome-Encapsulated This compound Liposome->Endosome Endocytosis Endosome->Cytosol Endosomal Escape Lysosome Lysosome Endosome->Lysosome Degradation

Caption: Cellular uptake pathways for modified and unmodified this compound.

Experimental_Workflow_Liposome_Encapsulation Start Start: Lipid Dissolution in Chloroform Film_Formation Thin Film Formation (Rotary Evaporation) Start->Film_Formation Hydration Hydration with This compound Solution Film_Formation->Hydration Extrusion Extrusion through Polycarbonate Membrane Hydration->Extrusion Purification Purification (Size-Exclusion Chromatography) Extrusion->Purification Characterization Characterization (Encapsulation Efficiency) Purification->Characterization End End: Purified Liposomes Characterization->End

Caption: Workflow for liposomal encapsulation of this compound.

References

Technical Support Center: Refining Experimental Conditions for Glu-Cys-Lys (Glutathione) Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glu-Cys-Lys (Glutathione, GSH) antioxidant assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on refining experimental conditions and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal

Question: I am seeing very low or no color/fluorescence development in both my standards and samples. What is the problem?

Answer: This issue typically points to a problem with a core reagent or the overall assay setup. Consider the following causes and solutions:

  • Degraded Reagents: The chromogen used in many GSH assays, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), is light-sensitive and can degrade over time.[1][2] Test its activity by adding a known thiol (e.g., cysteine); an immediate yellow color should appear.[1] If not, prepare a fresh solution.

  • Improper Reagent Preparation or Addition: Ensure all reagents, including Glutathione (B108866) Reductase (GR) and NADPH for recycling assays, were prepared correctly and added in the proper sequence and volume.[1] Using a multichannel pipette can help minimize timing errors.[1]

  • Incorrect pH: The reaction of DTNB with GSH is pH-dependent, with an optimal range of 7.4-8.0.[1] Verify the pH of your reaction buffer.

  • Instability of GSH Standard: The primary cause of glutathione standard instability is the oxidation of its reduced form (GSH) to the disulfide form (GSSG).[3] This is accelerated by exposure to oxygen, light, and neutral to alkaline pH.[3] It is best practice to prepare fresh working standards for each experiment from a stock solution stored at -80°C.[3][4]

Issue 2: Standard Curve is Acceptable, but Sample Readings are Low

Question: My standard curve is linear, but my samples are reading near the blank. What could be wrong with my samples?

Answer: When standards perform well, the problem is likely localized to the samples.

  • Low GSH Concentration: The GSH levels in your samples may be below the assay's detection limit.[1] Consider concentrating the sample (e.g., through lyophilization) or increasing the amount of sample per well.[1]

  • Improper Sample Preparation and Storage: GSH is highly susceptible to artificial oxidation during sample handling.[1][5][6] Samples should be processed rapidly on ice, and deproteinization should be performed immediately to stabilize GSH.[1][4] For long-term storage, deproteinized supernatants should be kept at -80°C to ensure stability for up to 6 months.[4][7] Avoid multiple freeze-thaw cycles by storing samples in single-use aliquots.[2][3][4]

  • Artificial Oxidation During Preparation: The most significant pitfall is the artificial oxidation of GSH to GSSG during sample collection and processing, which leads to an underestimation of GSH and an overestimation of GSSG.[4][5][6] This can be minimized by adding a thiol-masking agent like N-ethylmaleimide (NEM) immediately after sample collection if you intend to measure GSSG separately.[4][5]

Issue 3: High Background or Inconsistent Results

Question: My blank wells have high absorbance, or my replicate readings are not consistent. What are the potential causes?

Answer: High background and poor reproducibility can obscure your results.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with external thiol-containing compounds.[1] Prepare fresh solutions with high-purity reagents to rule this out.[2][3]

  • Interference from Other Thiols: Common assays using DTNB are not entirely specific to GSH and can react with other free thiols like cysteine and homocysteine, leading to an overestimation of GSH levels.[2] Proper sample deproteinization helps, but for high-precision measurements, more specific methods like HPLC may be necessary.[2]

  • Incomplete Reaction: When using assays like ABTS, glutathione can be a "slow-reacting" antioxidant.[8][9] Using a fixed, short incubation time may not allow the reaction to reach its endpoint, causing inconsistent readings.[8] A kinetic analysis is recommended to determine the optimal incubation time.[8] It is often recommended to extend the reaction time to 60 minutes for such antioxidants.[9]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my glutathione standards and samples to prevent degradation?

A1: Stability is critical for accurate measurement. The primary cause of instability is the oxidation of GSH to GSSG.[3]

  • Solid GSH: Store solid powder in a cool, dry, dark place (2-8°C is recommended for long-term storage).[3]

  • Stock Solutions: Prepare concentrated stock solutions in an acidic buffer, such as 5% 5-sulfosalicylic acid (SSA), to minimize oxidation.[3][10] Aliquot into single-use tubes and store at -80°C for long-term stability.[3][4]

  • Working Standards: Prepare fresh working standards from your stock solution for every experiment.[3]

  • Biological Samples: Process samples immediately on ice.[1] Deproteinize samples promptly with an acid like SSA or perchloric acid (PCA) to inactivate enzymes and precipitate interfering proteins.[4] The resulting supernatant can be stored at -80°C.[4]

Q2: What is deproteinization and why is it essential?

A2: Deproteinization is the removal of proteins from a biological sample, usually by acid precipitation.[4] This step is crucial because it inactivates enzymes that can degrade GSH, precipitates proteins that interfere with analysis, and the acidic environment helps stabilize GSH.[4]

Q3: How do I measure oxidized glutathione (GSSG) specifically?

A3: To accurately measure endogenous GSSG, you must prevent the free GSH in the sample from oxidizing during preparation.[4] This is achieved by using a thiol-masking agent, such as N-ethylmaleimide (NEM) or 2-vinylpyridine (B74390) (2-VP), which binds to the sulfhydryl group of free GSH.[2][4] The protocol involves two parallel sample sets:

  • Total Glutathione (GSH + GSSG): Measured directly from the deproteinized sample.

  • Oxidized Glutathione (GSSG): The sample is first treated with a thiol-masking agent to block all free GSH. Then, the existing GSSG is reduced back to GSH and quantified.[2] The concentration of reduced GSH can then be calculated by subtracting the GSSG concentration from the total glutathione concentration.[5]

Q4: Can I use assays like DPPH, ABTS, or FRAP to measure glutathione's antioxidant capacity?

A4: Yes, but with important considerations. These assays measure total antioxidant capacity, and while GSH contributes to the reading, the results can be influenced by other antioxidants in the sample.

  • ABTS Assay: Glutathione can exhibit slow reaction kinetics, so extending the incubation time is often necessary to ensure the reaction reaches completion.[8][9][11]

  • DPPH Assay: This assay is suitable for measuring the antioxidant activity of glutathione.[12] The reaction is typically carried out in methanol (B129727) or ethanol.[12]

  • FRAP Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13] While applicable, it is a general measure of reducing power and not specific to glutathione.

Data Presentation

Table 1: Recommended Storage Conditions for Glutathione Samples
Sample StateTemperatureRecommended DurationKey Considerations
Solid GSH Powder2-8°CLong-termStore in a tightly sealed, opaque container.[3]
GSH Stock Solution (in acid)-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.[3]
GSH Stock Solution (in acid)-80°C> 6 monthsRecommended for best stability.[3][4]
Whole Blood2-8°C (on ice)As short as possibleProcess immediately to prevent artificial oxidation.[4]
Deproteinized Supernatant4°C (on ice)Same-day assayFor immediate analysis only.[4]
Deproteinized Supernatant-80°CUp to 6 monthsOptimal for long-term storage.[4][7]
Table 2: Comparison of Common Deproteinizing Agents
Deproteinizing AgentTypical Final Conc.AdvantagesConsiderations
5-Sulfosalicylic Acid (SSA)3-5%Commonly used and effective.[4][10]May not provide optimal stability in all cases.[4]
Perchloric Acid (PCA)~1 MProvides good sample stability.[4]Can interfere with some chromatographic peaks.[4]
Metaphosphoric Acid (MPA)1-5%Considered a reliable agent for GSH storage.[4][14]May leave some proteins in the sample.[4]
Trichloroacetic Acid (TCA)5-10%Effective at precipitating proteins.Can interfere with peaks of interest in chromatography.[4]

Experimental Protocols & Visualizations

Protocol 1: Measurement of Total Glutathione (DTNB-GSSG Reductase Recycling Assay)

This protocol is based on the widely used enzymatic recycling method where GSH reacts with DTNB to produce a yellow-colored product, and GSSG is recycled back to GSH by glutathione reductase.[5][15]

Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer with 1 mM EDTA, pH 7.4.[4]

  • DTNB Solution: 5,5'-dithio-bis(2-nitrobenzoic acid) in assay buffer.[4]

  • NADPH Solution: β-Nicotinamide adenine (B156593) dinucleotide phosphate (reduced form) in assay buffer.[4]

  • Glutathione Reductase (GR) Solution: In assay buffer.[4]

  • GSH Standards: Prepare a standard curve by serially diluting a freshly prepared GSH stock solution in the same buffer as the samples (including the deproteinizing agent, diluted to a non-interfering concentration).[15]

Assay Procedure (96-well plate format):

  • Bring all reagents and deproteinized samples to room temperature.

  • Add 50 µL of standards, samples, and controls to designated wells.[4]

  • Add 50 µL of DTNB solution to each well.[4]

  • Add 50 µL of GR solution to each well.[4]

  • Incubate the plate for 3-5 minutes at room temperature.[4]

  • Initiate the reaction by adding 50 µL of NADPH solution to each well.[4]

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings (e.g., every minute for 5-10 minutes) and determine the rate of absorbance change.

GRP_01_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure Collect 1. Collect Sample (e.g., Whole Blood, Tissue) Deproteinize 2. Deproteinize (e.g., with 5% SSA) Collect->Deproteinize Immediately on ice Centrifuge 3. Centrifuge (14,000 x g, 10 min, 4°C) Deproteinize->Centrifuge Supernatant 4. Collect Supernatant (Contains GSH/GSSG) Centrifuge->Supernatant Plate 5. Add Sample/Standard to 96-well plate Supernatant->Plate AddReagents 6. Add Reagents (DTNB, GR) Plate->AddReagents AddNADPH 7. Initiate with NADPH AddReagents->AddNADPH Read 8. Read Absorbance (412 nm) AddNADPH->Read Immediately

Caption: General experimental workflow for a total glutathione assay.

Differentiating GSH and GSSG Measurement

To accurately quantify both the reduced (GSH) and oxidized (GSSG) forms, the sample processing must be split into two pathways. One pathway measures the total glutathione pool, while the other isolates GSSG by first chemically blocking the highly abundant GSH.

GRP_02_GSH_vs_GSSG cluster_total Pathway A: Total Glutathione cluster_gssg Pathway B: Oxidized Glutathione (GSSG) start Deproteinized Sample Supernatant total_assay Proceed directly to DTNB Recycling Assay start->total_assay masking 1. Add Thiol-Masking Agent (e.g., 2-Vinylpyridine) start->masking total_result Result A: [GSH + GSSG] total_assay->total_result calculation Calculate Reduced GSH: [GSH] = Result A - Result B total_result->calculation gssg_assay 2. Proceed to DTNB Recycling Assay masking->gssg_assay gssg_result Result B: [GSSG] gssg_assay->gssg_result gssg_result->calculation

Caption: Logical workflow for the differential measurement of GSH and GSSG.

The Enzymatic Recycling Principle

The DTNB-based assay relies on a cyclic reaction catalyzed by Glutathione Reductase (GR). This recycling process amplifies the signal, making the assay highly sensitive.

GRP_03_Recycling_Principle GSH 2 GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG Reaction with DTNB DTNB DTNB (Colorless) TNB 2 TNB (Yellow, Measured at 412 nm) DTNB->TNB Forms GSSG->GSH Catalyzed by GR GR Glutathione Reductase (GR) GR->GSSG NADP NADP+ GR->NADP NADPH NADPH NADPH->GR Provides reducing power

Caption: The enzymatic recycling principle of the DTNB-based glutathione assay.

References

minimizing side reactions during Glu-Cys-Lys synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of the tripeptide Glutamic acid-Cysteine-Lysine (Glu-Cys-Lys).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the solid-phase peptide synthesis (SPPS) of this compound?

A1: The synthesis of this compound is susceptible to several side reactions due to the functional side chains of its constituent amino acids. The most common issues include:

  • Racemization of Cysteine: The α-proton of cysteine is particularly susceptible to abstraction by base, leading to a loss of stereochemical integrity (epimerization). This is a significant issue during the activation and coupling steps.[1][2][3][4]

  • Disulfide Bond Formation: The thiol group of cysteine is readily oxidized, which can lead to the formation of intermolecular or intramolecular disulfide bridges, resulting in dimers or cyclized peptides.[5][6][7][8]

  • Pyroglutamate Formation: The side-chain carboxyl group of glutamic acid can cyclize with the N-terminal amine to form a pyroglutamyl residue, which acts as a terminating capping group, preventing further chain elongation.[9]

  • Side-chain Acylation of Lysine (B10760008): The ε-amino group of lysine is a strong nucleophile and can be acylated if not properly protected, leading to branched peptides.[10][11]

  • Formation of Dehydroalanine (B155165) and subsequent Piperidinyl Adduct: Base-catalyzed elimination of the protected sulfhydryl group of cysteine can form dehydroalanine, which can then react with piperidine (B6355638) (used for Fmoc deprotection) to form a piperidinylalanine adduct.[9]

Q2: How can I prevent racemization of the cysteine residue during coupling?

A2: Minimizing cysteine racemization is critical for obtaining the desired stereochemically pure peptide. Several strategies can be employed:

  • Choice of Coupling Reagent and Additives: The use of carbodiimide (B86325) reagents like DIC should always be accompanied by a racemization-suppressing additive. Oxyma Pure® and 6-Cl-HOBt are generally more effective than HOBt.[4][9][12][13] Phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) type coupling reagents are generally recommended as they lead to lower levels of racemization.[14][15][16]

  • Base Selection: Avoid strong, non-nucleophilic bases like diisopropylethylamine (DIPEA) when coupling cysteine. Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred to reduce the rate of α-proton abstraction.[3][4][13]

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-Cys(Trt)-OH before adding it to the resin-bound peptide.

  • Low Temperature: Performing the coupling reaction at a reduced temperature (e.g., 0 °C) can significantly decrease the rate of racemization.[4]

Q3: What is the best orthogonal protection strategy for the side chains of Glu, Cys, and Lys in Fmoc-based SPPS?

A3: An effective orthogonal protection strategy is crucial to prevent side reactions at the side chains. For the Fmoc/tBu-based synthesis of this compound, the following protecting groups are standard:

  • Glutamic Acid (Glu): The γ-carboxyl group is typically protected with a tert-butyl (tBu) ester (Fmoc-Glu(OtBu)-OH). This group is stable to the piperidine used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[17][18]

  • Cysteine (Cys): The thiol group is most commonly protected with the trityl (Trt) group (Fmoc-Cys(Trt)-OH). The bulkiness of the Trt group helps to minimize side reactions like the formation of 3-(1-piperidinyl)alanine.[9] Other options include acetamidomethyl (Acm) or tert-butyl (tBu) depending on the desired disulfide bond formation strategy.[17][19][20]

  • Lysine (Lys): The ε-amino group is protected with the tert-butoxycarbonyl (Boc) group (Fmoc-Lys(Boc)-OH). The Boc group is stable to piperidine but is cleaved by TFA.[10][13]

This combination ensures that all side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin under strong acidic conditions, while the N-terminal Fmoc group is selectively removed with a mild base.[21]

Q4: I am observing a significant amount of a side product with a mass of +51 Da. What is this and how can I avoid it?

A4: A mass increase of +51 Da in a cysteine-containing peptide synthesized using an Fmoc/tBu strategy is indicative of the formation of a 3-(1-piperidinyl)alanine side product. This occurs through a base-catalyzed elimination of the protected sulfhydryl group of cysteine to form a dehydroalanine intermediate, which then undergoes a Michael addition with piperidine from the deprotection solution.[9] To minimize this side reaction, using the sterically bulky trityl (Trt) protecting group for the cysteine side chain is recommended.[9]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Broad peak or shoulder on HPLC, mass spec shows desired mass Racemization of Cysteine- Use a coupling reagent with a racemization suppressing additive (e.g., DIC/Oxyma).- Switch to a phosphonium or aminium coupling reagent (e.g., HBTU, HATU).[14][16]- Replace DIPEA with a weaker base like NMM or collidine.[3][4]- Lower the coupling reaction temperature.[4]
Significant peak with mass of (2x peptide mass - 2 Da) Intermolecular Disulfide Bond Formation- Ensure proper degassing of solvents to minimize air oxidation.- Add a reducing agent like dithiothreitol (B142953) (DTT) to the cleavage cocktail.[9]- Consider using an orthogonal protecting group like Acm for one of the cysteines if a specific disulfide bridge is intended for a larger peptide.[8]
Synthesis stops after the addition of Glutamic Acid Pyroglutamate Formation- Ensure the N-terminal Fmoc group is completely removed before the next coupling.- Use a coupling reagent that minimizes the risk of side-chain reactions (e.g., HBTU/HOBt).- Couple the next amino acid immediately after Fmoc deprotection of the N-terminal Glu.
Peak with mass of (peptide mass + 128 Da for Lys) Incomplete removal of Lys(Boc) protecting group- Increase the cleavage time with TFA.- Ensure a sufficient volume of the cleavage cocktail is used.- Verify the freshness and concentration of the TFA.
Deletion of one or more amino acids Incomplete Coupling or Deprotection- Perform a Kaiser (ninhydrin) test after coupling to ensure completion. If the test is positive, recouple the amino acid.[22]- Extend the coupling or deprotection reaction times.[22]- Use a stronger coupling reagent or a higher concentration of reagents.[22]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc/tBu Strategy

This protocol outlines the manual synthesis of this compound-NH₂ on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
  • Drain the DMF.

2. First Amino Acid Coupling (Lysine):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 mL) for 5 minutes. Drain. Repeat with fresh 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).
  • Coupling:
  • In a separate tube, dissolve Fmoc-Lys(Boc)-OH (5 equivalents), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF (1 mL).
  • Add DIPEA (10 equivalents) and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate at room temperature for 2 hours.
  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 2 mL) and then dichloromethane (B109758) (DCM) (3 x 2 mL).
  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (beads should be colorless or yellow).[22]

3. Second Amino Acid Coupling (Cysteine):

  • Repeat the Fmoc deprotection and washing steps as described above.
  • Coupling:
  • In a separate tube, dissolve Fmoc-Cys(Trt)-OH (5 equivalents), HATU (4.9 equivalents) in DMF (1 mL).
  • Add collidine (10 equivalents).
  • Add the activated amino acid solution to the resin immediately.
  • Agitate at room temperature for 2 hours.
  • Wash the resin and perform a Kaiser test as before.

4. Third Amino Acid Coupling (Glutamic Acid):

  • Repeat the Fmoc deprotection and washing steps.
  • Coupling:
  • Couple Fmoc-Glu(OtBu)-OH using the same procedure as for Fmoc-Lys(Boc)-OH.
  • Wash the resin as before.
  • Perform a final Fmoc deprotection to deprotect the N-terminus of Glutamic acid.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (5 x 2 mL) and dry under vacuum.
  • Prepare a cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).
  • Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

6. Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and analyze by RP-HPLC and mass spectrometry to confirm the identity and purity of the product.

Visualizations

Orthogonal_Protection_Strategy cluster_peptide This compound Peptide Chain cluster_deprotection Deprotection Steps N_Terminus Fmoc-Glu Glu_Side_Chain γ-COOH (OtBu) Cys_Side_Chain SH (Trt) Lys_Side_Chain ε-NH2 (Boc) Piperidine Piperidine (Mild Base) Piperidine->N_Terminus Selectively Removes Fmoc TFA TFA (Strong Acid) TFA->Glu_Side_Chain Removes OtBu TFA->Cys_Side_Chain Removes Trt TFA->Lys_Side_Chain Removes Boc

Caption: Orthogonal protection strategy for this compound synthesis.

Caption: Simplified mechanism of base-catalyzed cysteine racemization.

References

Technical Support Center: Mass Spectrometry Analysis of Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry fragmentation of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys).

Frequently Asked Questions (FAQs)

Q1: What are the expected fragment ions for this compound in a standard CID/HCD experiment?

When analyzing the tripeptide this compound, the primary fragment ions observed are typically b- and y-type ions resulting from cleavage of the peptide backbone bonds.[1][2] The lysine (B10760008) residue at the C-terminus often promotes the formation of a strong y-ion series due to its basicity, which readily retains a proton.[3]

The expected singly charged fragment ions for the reduced form of this compound are summarized in the table below.

Q2: Why am I observing a precursor ion with an m/z value roughly double what is expected for this compound?

This is a common issue when analyzing cysteine-containing peptides and is almost always due to the formation of a disulfide-bonded dimer (this compound)-(S-S)-(Lys-Cys-Glu).[4][5][6] Cysteine's thiol group (-SH) is readily oxidized, forming a disulfide bridge between two peptide molecules. To prevent this, samples must be prepared under reducing conditions, followed by alkylation to permanently block the thiol group.[7]

Q3: My fragmentation efficiency is very low, or I am seeing a very strong precursor ion with minimal fragments. What is the cause?

Poor fragmentation can stem from several factors:

  • Insufficient Collision Energy: The applied collision energy (CE) or higher-energy collisional dissociation (HCD) energy may not be adequate to break the peptide bonds effectively.[8] The optimal energy is peptide-dependent.[9][10][11]

  • Low Precursor Ion Intensity: If the initial signal for the precursor ion is weak, the resulting fragment ions may be below the instrument's limit of detection.[8]

  • Stable Peptide Structure: Although less common for a small tripeptide, certain conformations can be resistant to fragmentation at lower energy levels.

  • Instrument Issues: Ensure the collision gas is flowing at the correct pressure and that the mass spectrometer is properly calibrated and functioning.[8][12]

Q4: I am observing unexpected neutral losses, such as -18 Da or -17 Da. What do these correspond to?

Neutral losses are common in peptide fragmentation:

  • Loss of Water (-18 Da): This is frequently observed from fragment ions containing Glutamic Acid (Glu), Serine, or Threonine.[2]

  • Loss of Ammonia (-17 Da): This loss is characteristic of fragment ions containing Lysine (Lys), Arginine, Asparagine, or Glutamine.[2]

Q5: How does the C-terminal lysine affect the fragmentation pattern?

Basic residues like lysine play a significant role in directing fragmentation.[3] In positive-ion mode electrospray ionization, protons are preferentially localized at basic sites. For this compound, the charge is likely to be retained on the C-terminal lysine. This makes cleavage of the adjacent peptide bonds favorable, typically resulting in a more intense y-ion series compared to the b-ion series.[3]

Quantitative Data: Expected Fragment Ions

The table below summarizes the theoretical monoisotopic m/z values for the singly charged precursor and primary fragment ions of reduced this compound.

Ion TypeSequenceTheoretical m/z ([M+H]⁺)
Precursor This compound361.15
b-ions
b₁Glu130.05
b₂Glu-Cys233.06
y-ions
y₁Lys147.11
y₂Cys-Lys250.12

Troubleshooting Guides

Problem: Poor or No Fragmentation

If you observe a strong precursor ion signal but weak or absent fragment ions, follow this guide.

Possible Cause Recommended Solution
Insufficient Collision Energy Optimize the Normalized Collision Energy (NCE) or HCD energy. A good strategy is to use a stepped collision energy approach, where spectra from low, medium, and high energies are combined to ensure a wide range of fragments are generated.[9][10][11] Start with a default NCE (e.g., 25-30%) and increase in increments of 5% to find the optimal setting.
Low Precursor Ion Signal Improve sample purity and concentration. Ensure the sample is free of contaminants like salts, detergents, or polymers (e.g., PEG), which can suppress ionization.[12][13] Use appropriate sample cleanup methods such as C18 desalting columns.[12][14] Verify that the electrospray source is stable and delivering a consistent spray.
Instrument Miscalibration or Incorrect Setup Calibrate the instrument according to the manufacturer's protocol. Verify that the correct collision gas is in use and that its pressure is set to the recommended level for your instrument.[8] Double-check that the precursor ion selection window is correctly isolating the m/z of this compound.
Problem: Complex or Unidentifiable Spectrum

If your spectrum is noisy, shows a mix of unexpected masses, or cannot be matched to the expected fragmentation pattern, consider these possibilities.

Possible Cause Recommended Solution
Disulfide Bond Formation The presence of a precursor ion at ~m/z 721 (dimer) and a complex fragmentation pattern suggests disulfide bonding. Implement a reduction and alkylation step in your sample preparation protocol to cleave any disulfide bonds and prevent them from reforming.[4][6][15]
Sample Contamination Salts, detergents, and polymers like PEG are common lab contaminants that ionize readily and can suppress the signal from your peptide of interest.[13] Clean your MS system and ensure all solvents and reagents are HPLC/MS grade.[13] Purify the peptide sample using methods like C18 desalting spin columns or reversed-phase HPLC.[12][14]
Incorrect Database Search Parameters If you are using a database search to identify your spectra, ensure the parameters are set correctly. This includes specifying potential modifications (e.g., carbamidomethylation on Cys if you performed alkylation) and setting an appropriate mass tolerance for both precursor and fragment ions.[12]

Experimental Protocols

Protocol 1: Sample Preparation with Reduction and Alkylation

This protocol is essential for preventing disulfide bond formation in Cys-containing peptides.[7]

  • Reduction:

    • Dissolve the peptide sample in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate the sample at 56°C for 30 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAM) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 20 minutes. This step covalently modifies the cysteine's free thiol group, preventing re-oxidation.

  • Quenching & Cleanup:

    • Quench any remaining IAM by adding a small amount of DTT.

    • Proceed with sample cleanup using a C18 desalting column to remove excess reagents and salts before MS analysis.[14]

Protocol 2: General Mass Spectrometry Method for Fragmentation

This serves as a starting point for setting up an LC-MS/MS experiment for the analysis of this compound.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MS1 Scan:

    • Mass Range: m/z 150-1000

    • Resolution: 60,000 (or instrument equivalent for high resolution)

  • MS2 Scan (Data-Dependent Acquisition):

    • Precursor Selection: Target the calculated m/z of the peptide (e.g., 361.15 for the reduced monomer, 721.28 for the oxidized dimer if investigating).

    • Isolation Window: 1.5 - 2.0 m/z.

    • Activation Type: HCD or CID.

    • Collision Energy: Use a stepped normalized collision energy (NCE) of 20%, 30%, and 40% to ensure generation of a comprehensive set of fragment ions.[9][11]

    • Resolution: 15,000 (or instrument equivalent for MS/MS scans).

Visualizations

TroubleshootingWorkflow start Poor or Unexpected Fragmentation of this compound check_dimer Is precursor m/z ~721? start->check_dimer check_fragmentation Is fragmentation weak or absent? check_dimer->check_fragmentation No sol_disulfide Disulfide Dimer Suspected. Implement Reduction & Alkylation Protocol. check_dimer->sol_disulfide Yes check_contaminants Are there many unassigned peaks? check_fragmentation->check_contaminants No sol_energy Insufficient Collision Energy. Optimize NCE/HCD, use Stepped Collision Energy. check_fragmentation->sol_energy Yes sol_cleanup Sample Contamination Suspected. Perform Sample Cleanup (e.g., C18 Desalting). check_contaminants->sol_cleanup Yes sol_intensity Low Precursor Signal. Increase Sample Concentration & Check Ion Source. check_contaminants->sol_intensity No (Low Signal)

Caption: Troubleshooting workflow for this compound fragmentation analysis.

FragmentationPattern cluster_peptide This compound Fragmentation N_term H₂N- Glu Glu N_term->Glu Cys Cys Glu->Cys Lys Lys Cys->Lys C_term -COOH Lys->C_term b1_label b₁ (m/z 130.05) p1 b1_label->p1 b2_label b₂ (m/z 233.06) p2 b2_label->p2 y1_label y₁ (m/z 147.11) p4 y1_label->p4 y2_label y₂ (m/z 250.12) p3 y2_label->p3 p1->Glu p2->Cys p3->Cys p4->Lys

Caption: Ideal fragmentation pattern of this compound showing b- and y-ions.

References

Technical Support Center: Optimizing Enzymatic Assays for Glu-Cys-Lys Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing enzymatic assays involving the tripeptide substrate Glutamic acid-Cysteine-Lysine (Glu-Cys-Lys). The following information is broadly applicable, with specific examples focusing on serine proteases that cleave after lysine (B10760008) residues, such as trypsin-like enzymes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in optimizing my enzymatic assay?

A1: The most critical first step is to determine the optimal pH for your enzyme. The pH of the reaction buffer affects the ionization state of the enzyme's active site residues and the substrate itself, which is crucial for enzyme activity and binding. A pH screen, testing a range of buffers, is highly recommended as an initial experiment.

Q2: How does the choice of buffer impact the assay?

A2: The buffer system not only maintains a stable pH but its components can also directly interact with the enzyme. For example, phosphate (B84403) buffers may inhibit certain enzymes, while Tris buffers can be temperature-sensitive in their pH. It is essential to choose a buffer with a pKa value close to the desired pH and to verify its compatibility with your specific enzyme.

Q3: My enzyme activity is very low. What are the common causes?

A3: Low enzyme activity can stem from several factors:

  • Suboptimal pH or Temperature: The enzyme is not operating at its peak activity level.

  • Incorrect Enzyme or Substrate Concentration: Ensure concentrations are appropriate for detecting a signal within the linear range of your instrument.

  • Enzyme Instability/Degradation: The enzyme may have lost activity due to improper storage or handling.

  • Presence of Inhibitors: Contaminants in the sample or buffer components could be inhibiting the enzyme.

  • Cofactor Dependency: The enzyme may require specific metal ions or cofactors that are absent from the buffer.

Q4: I'm observing a high background signal in my assay. How can I reduce it?

A4: High background can be caused by substrate instability or non-enzymatic degradation. For peptide substrates like this compound, this can be due to the reactivity of the cysteine residue. Consider the following:

  • Include a "no-enzyme" control: This will help you quantify the rate of non-enzymatic substrate degradation.

  • Optimize pH: Substrate stability can be pH-dependent.

  • Add a reducing agent: For substrates containing cysteine, including a mild reducing agent like DTT or TCEP can prevent disulfide bond formation and aggregation, though this should be tested for compatibility with your enzyme.

Q5: Why is the ionic strength of the buffer important?

A5: The ionic strength, adjusted with salts like NaCl or KCl, can influence enzyme structure and stability. Some enzymes require a certain salt concentration for optimal activity, while high concentrations can be inhibitory. The effect of ionic strength should be determined empirically for your specific enzyme-substrate pair.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the optimization of this compound enzymatic assays.

Problem Potential Cause Recommended Solution
No or Very Low Signal Suboptimal pHPerform a pH screen using a broad range of buffers (e.g., pH 4.0-10.0) to find the optimal pH for your enzyme.
Inactive EnzymeVerify enzyme activity with a known positive control substrate. Ensure proper enzyme storage and handling.
Missing CofactorsCheck the literature for your enzyme's cofactor requirements (e.g., Mg²⁺, Zn²⁺) and add them to the buffer.
High Background Signal Substrate InstabilityRun a control reaction without the enzyme to measure the rate of spontaneous substrate degradation. Test different pH values or add stabilizing agents.
Contaminated ReagentsUse fresh, high-purity reagents and water.
Poor Reproducibility Inconsistent PipettingCalibrate your pipettes and use proper pipetting techniques.
Temperature FluctuationsEnsure all reaction components are at the correct temperature before starting the assay. Use a temperature-controlled plate reader or water bath.
Reagent InstabilityPrepare fresh reagents for each experiment, especially the enzyme and substrate solutions.
Non-Linear Reaction Progress Substrate DepletionDecrease the enzyme concentration or the reaction time to ensure you are measuring the initial velocity.
Enzyme InstabilityThe enzyme may be unstable under the assay conditions. Test the effect of stabilizing additives like glycerol (B35011) or BSA.
Product InhibitionThe product of the reaction may be inhibiting the enzyme. Analyze early time points to determine the initial rate.

Section 3: Experimental Protocols & Data

Protocol 1: pH Optimization Screen

This protocol outlines a general method for determining the optimal pH for your enzyme using a range of buffers.

  • Prepare a series of buffers: Prepare 100 mM solutions of buffers with overlapping pH ranges (e.g., Citrate for pH 4-6, Phosphate for pH 6-8, Tris for pH 7.5-9, and CAPS for pH 9-11).

  • Prepare reaction mix: For each pH to be tested, prepare a master mix containing the buffer, substrate (this compound), and any necessary cofactors.

  • Initiate the reaction: Add the enzyme to the reaction mix to start the reaction.

  • Monitor the reaction: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Determine initial velocity: Calculate the initial reaction velocity for each pH value.

  • Plot the results: Plot the initial velocity as a function of pH to identify the optimal pH.

Table 1: Example pH Optimization Data for a Trypsin-like Enzyme

Buffer SystempHRelative Activity (%)
Citrate5.015
Phosphate6.045
Phosphate7.080
Tris8.0100
Tris9.085
CAPS10.050
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for your enzyme with the this compound substrate.

  • Determine optimal conditions: Use the optimal pH, temperature, and buffer conditions identified in previous experiments.

  • Prepare substrate dilutions: Create a series of dilutions of the this compound substrate.

  • Set up reactions: For each substrate concentration, set up a reaction with a fixed concentration of the enzyme.

  • Measure initial velocities: Determine the initial reaction velocity for each substrate concentration.

  • Plot the data: Plot the initial velocity versus the substrate concentration.

  • Calculate Km and Vmax: Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Table 2: Example Kinetic Data

Substrate [this compound] (µM)Initial Velocity (RFU/min)
5150
10250
20400
40600
80800
160950
3201050

Section 4: Visualizations

Assay_Troubleshooting_Workflow Start Start: Low Enzyme Activity Check_pH Is pH optimal? Start->Check_pH Check_Conc Are substrate/enzyme concentrations correct? Check_pH->Check_Conc Yes Optimize_pH Action: Perform pH screen Check_pH->Optimize_pH No Check_Inhibitors Potential inhibitors present? Check_Conc->Check_Inhibitors Yes Adjust_Conc Action: Titrate enzyme and substrate concentrations Check_Conc->Adjust_Conc No Check_Cofactors Are cofactors required and present? Check_Inhibitors->Check_Cofactors No Identify_Inhibitor Action: Test buffer components and sample purity Check_Inhibitors->Identify_Inhibitor Yes Add_Cofactors Action: Add required cofactors to buffer Check_Cofactors->Add_Cofactors No End_Fail Result: Issue Persists (Consult further resources) Check_Cofactors->End_Fail Yes End_Success Result: Activity Restored Optimize_pH->End_Success Adjust_Conc->End_Success Identify_Inhibitor->End_Success Add_Cofactors->End_Success

Caption: Troubleshooting workflow for low enzyme activity.

Experimental_Workflow Prep_Reagents 1. Prepare Buffers & Reagents pH_Screen 2. pH Optimization Screen Prep_Reagents->pH_Screen Determine_Optimal_pH 3. Determine Optimal pH pH_Screen->Determine_Optimal_pH Substrate_Titration 4. Substrate Titration at Optimal pH Determine_Optimal_pH->Substrate_Titration Kinetic_Analysis 5. Calculate Km and Vmax Substrate_Titration->Kinetic_Analysis Assay_Validation 6. Assay Validation (Z'-factor, inhibitor controls) Kinetic_Analysis->Assay_Validation

Caption: General workflow for enzyme assay optimization.

Technical Support Center: Addressing Poor Solubility of Glu-Cys-Lys in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of the tripeptide Glu-Cys-Lys in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of the this compound peptide?

A1: The solubility of this compound is primarily influenced by its amino acid composition, the pH of the solution, and its net charge.[1][2] The peptide is composed of one acidic residue (Glutamic Acid, Glu), one basic residue (Lysine, Lys), and a cysteine (Cys) residue.[3] The solubility is generally lowest at the isoelectric point (pI), where the net charge of the peptide is zero.[4]

Q2: How can I estimate the charge of my this compound peptide at a given pH?

A2: To estimate the net charge of the peptide, you can assign a value of -1 to the acidic residue (Glu) and the C-terminal carboxyl group, and a value of +1 to the basic residue (Lys) and the N-terminal amino group.[5][6] The overall charge will depend on the pH of the solution relative to the pKa values of the ionizable groups.

Q3: My lyophilized this compound peptide won't dissolve in water. What should I do first?

A3: For short peptides like this compound, the first step is to attempt dissolution in sterile, distilled water.[1] It is recommended to test the solubility with a small amount of the peptide first.[1][6] If it does not dissolve, the next step is to adjust the pH of the solution.[1][7]

Q4: In which direction should I adjust the pH to improve the solubility of this compound?

A4: Since this compound has both an acidic (Glu) and a basic (Lys) residue, its solubility is expected to increase as the pH is moved away from its isoelectric point.[4] You can try adjusting the pH to a more acidic range (e.g., by adding a small amount of 10% acetic acid) or a more basic range (e.g., by adding a small amount of 0.1M ammonium (B1175870) bicarbonate).[5][6]

Q5: Are there any special considerations when working with a cysteine-containing peptide like this compound?

A5: Yes, the cysteine residue is susceptible to oxidation, which can lead to the formation of disulfide bonds and potentially decrease solubility.[8][9] It is advisable to use degassed buffers and avoid strongly basic conditions, which can promote oxidation.[10] When using organic solvents, be aware that DMSO can oxidize cysteine residues.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The lyophilized peptide forms clumps and does not dissolve in water. The peptide may be at or near its isoelectric point (pI), minimizing its net charge and solubility.Adjust the pH of the solution. For a peptide with both acidic and basic residues like this compound, try adding a small amount of a dilute acid (e.g., 10% acetic acid) or a dilute base (e.g., 0.1M ammonium bicarbonate) to increase the net charge and enhance solubility.[5][6]
The peptide dissolves initially but precipitates out of solution over time. The solution may be supersaturated, or the peptide is aggregating.Try dissolving the peptide at a lower concentration. Gentle warming or sonication can also help to redissolve the peptide, but care should be taken to avoid degradation.[1]
The peptide solution is cloudy or forms a gel. This indicates incomplete dissolution or aggregation of the peptide.Sonication can help break up aggregates.[6] If the issue persists, consider using a small amount of a compatible organic co-solvent, such as acetonitrile (B52724) or isopropanol, to aid dissolution before diluting with the aqueous buffer.[10] For peptides that tend to aggregate, the addition of chaotropic agents like 6 M guanidine (B92328) hydrochloride can be effective, but their compatibility with downstream applications must be considered.[10]
The peptide is insoluble in both acidic and basic aqueous solutions. The peptide may have significant hydrophobic character despite its charged residues, or strong intermolecular interactions are leading to aggregation.In such cases, the use of organic co-solvents is recommended. Start by dissolving the peptide in a small amount of an organic solvent like DMSO (being mindful of potential oxidation of cysteine) or DMF, and then slowly add this solution to the aqueous buffer with stirring.[6][10]

Quantitative Data on the Solubility of a Related Tripeptide

Solvent Approximate Solubility of L-Glutathione (GSH) Reference
Water~20 mg/mL[11]
Water1 mg/mL
PBS (pH 7.2)~10 mg/mL (for GSH ethyl ester)[11]
DMF10 mg/mL
Ethanol5 mg/mL

Note: This data is for L-Glutathione (Glu-Cys-Gly) and should be used as an estimation for this compound solubility.

Experimental Protocols

Protocol 1: General Peptide Solubilization Workflow
  • Initial Test: Begin by attempting to dissolve a small, pre-weighed amount of the lyophilized this compound peptide in sterile, distilled water or an appropriate buffer at the desired final concentration.

  • Vortexing/Sonication: Vortex the solution gently. If the peptide does not dissolve, sonicate the sample for short bursts in an ice bath to aid dissolution and minimize aggregation.[6]

  • pH Adjustment: If the peptide remains insoluble, adjust the pH.

    • For acidic conditions, add 10% acetic acid dropwise while vortexing.

    • For basic conditions, add 0.1M ammonium bicarbonate or ammonium hydroxide (B78521) dropwise while vortexing. Caution: Avoid strongly basic conditions for extended periods due to the risk of cysteine oxidation.

  • Co-solvent Use: If pH adjustment is unsuccessful, lyophilize the peptide to remove the aqueous solvent. Then, attempt to dissolve it in a minimal amount of a suitable organic co-solvent (e.g., acetonitrile, isopropanol). Once dissolved, slowly add this solution dropwise to the desired aqueous buffer with constant stirring.[10]

  • Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material.[1]

Protocol 2: Solubility Testing in Various Solvents
  • Aliquot a small, equal amount of the lyophilized this compound peptide into several microcentrifuge tubes.

  • To each tube, add a different solvent for testing (e.g., water, PBS pH 7.4, 0.1 M acetic acid, 0.1 M ammonium bicarbonate).

  • Vortex all tubes and visually inspect for solubility.

  • For any tubes where the peptide appears soluble, centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.

  • Carefully inspect the bottom of the tubes for any undissolved pellet. A clear supernatant with no pellet indicates successful dissolution in that solvent.

Visualizations

G cluster_0 Troubleshooting Poor Solubility of this compound start Start with Lyophilized This compound Peptide test_water Attempt to dissolve in sterile water/buffer start->test_water is_soluble1 Is the peptide soluble? test_water->is_soluble1 adjust_ph Adjust pH (add dilute acid or base) is_soluble1->adjust_ph No success Peptide is Solubilized (Centrifuge before use) is_soluble1->success Yes is_soluble2 Is the peptide soluble? adjust_ph->is_soluble2 use_cosolvent Use a minimal amount of organic co-solvent (e.g., ACN, IPA) and dilute into aqueous buffer is_soluble2->use_cosolvent No is_soluble2->success Yes is_soluble3 Is the peptide soluble? use_cosolvent->is_soluble3 is_soluble3->success Yes failure Consider peptide modification or alternative formulation is_soluble3->failure No

Caption: A workflow for systematically troubleshooting the poor solubility of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to improve the bioavailability of the tripeptide Glu-Cys-Lys. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of this compound?

The oral delivery of peptides like this compound is primarily hindered by two major challenges:

  • Enzymatic Degradation: The gastrointestinal (GI) tract contains numerous proteases, such as pepsin, trypsin, and chymotrypsin, that can rapidly degrade the peptide bonds of this compound, reducing the amount of intact tripeptide available for absorption.[1][2][3][4][5]

  • Poor Permeability: Due to its hydrophilic nature and molecular size, this compound has limited ability to pass through the lipid-rich intestinal epithelial cell membranes to enter the bloodstream.[1][2][3][6] The tight junctions between epithelial cells also restrict paracellular transport.[1]

Q2: What are the main strategies to overcome these bioavailability barriers?

Several strategies can be employed to protect this compound from degradation and enhance its absorption. These can be broadly categorized as:

  • Chemical Modification: Altering the peptide's structure to increase its stability and lipophilicity.[2][7][8]

  • Formulation Strategies: Encapsulating the peptide in protective delivery systems.[3][9][10]

  • Use of Excipients: Co-administering substances that facilitate absorption.[2][3]

The following sections will delve into the specifics of these strategies.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound in in-vitro digestion models.

Possible Cause: Susceptibility of the peptide bonds to enzymatic cleavage by digestive proteases.[5]

Troubleshooting Strategies:

  • Prodrug Approach: Modify the N-terminus or C-terminus of the peptide to protect it from exopeptidases. This can involve acylation or esterification to create a prodrug that is later converted to the active form in the body.[2][11][12][13][14][15] For instance, attaching a fatty acid can increase lipophilicity and offer steric hindrance against enzymatic attack.[2]

  • Amino Acid Substitution: While potentially altering the bioactivity, substituting one of the amino acids with a D-amino acid can significantly reduce susceptibility to enzymatic degradation, as proteases are stereospecific for L-amino acids.[5]

  • N-methylation: N-methylation of the peptide bonds can enhance resistance to enzymatic degradation.[7][8][16] A study on glutathione (B108866) (Glu-Cys-Gly) analogues showed that N-methylation of the cysteine residue significantly increased its plasma half-life and oral bioavailability.[7][8][16]

Issue 2: Low permeation of this compound across Caco-2 cell monolayers.

Possible Cause: The hydrophilic nature and size of the tripeptide limit its ability to passively diffuse across the cell membrane.[2]

Troubleshooting Strategies:

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can facilitate its transport across the intestinal epithelium.[17][18][19][20][][22] Liposomes are phospholipid vesicles that can fuse with cell membranes to deliver their cargo directly into the cell.[23]

  • Nanoparticle Formulation: Formulating this compound into polymeric nanoparticles can protect it from degradation and enhance its uptake by intestinal cells.[24][25][26][27][28] Mucoadhesive polymers can be used to prolong the residence time of the nanoparticles at the absorption site.[2][9]

  • Use of Permeation Enhancers: Co-administration with permeation enhancers, such as surfactants, fatty acids, or bile salts, can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.[2][3][9][29] However, potential toxicity and damage to the intestinal mucosa must be carefully evaluated.[2]

  • Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can facilitate its translocation across cell membranes.[29][30][31][32]

Quantitative Data Summary

The following table summarizes data from a study on enhancing the oral bioavailability of glutathione (GSH) through the synthesis of various analogues. This data provides a quantitative comparison of the effectiveness of different chemical modification strategies, which can be extrapolated to inform strategies for this compound.

CompoundModificationPlasma Half-Life (t½) Increase (fold vs. GSH)Oral Bioavailability Increase (fold vs. GSH)
1.61 Native GSH1.01.0
1.70 N-methylated Cysteine16.816.1
Data adapted from a study on GSH analogues, demonstrating the potential of N-methylation for improving bioavailability.[7][8][16]

Key Experimental Protocols

1. Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of this compound and its formulations.

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The test compound (e.g., this compound, or its encapsulated form) is added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

2. In-Vitro Enzymatic Degradation Assay

This protocol evaluates the stability of this compound in the presence of digestive enzymes.

  • Enzyme Solutions: Prepare solutions of relevant digestive enzymes, such as pepsin (in simulated gastric fluid, pH 1.2) and pancreatin (B1164899) (in simulated intestinal fluid, pH 6.8).

  • Incubation:

    • Add this compound to the enzyme solutions.

    • Incubate the mixtures at 37°C.

    • At predetermined time intervals, withdraw aliquots and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

  • Analysis: Quantify the remaining intact this compound in each aliquot using HPLC or LC-MS/MS to determine the degradation rate.[33][34]

Visualizations

experimental_workflow cluster_formulation Formulation & Modification cluster_testing In-Vitro Testing cluster_outcome Outcome Assessment This compound This compound Chemical_Modification Chemical Modification (e.g., N-methylation, Prodrug) This compound->Chemical_Modification Encapsulation Encapsulation (Liposomes, Nanoparticles) This compound->Encapsulation Enzymatic_Degradation_Assay Enzymatic Degradation Assay Chemical_Modification->Enzymatic_Degradation_Assay Caco-2_Permeability_Assay Caco-2 Permeability Assay Chemical_Modification->Caco-2_Permeability_Assay Encapsulation->Enzymatic_Degradation_Assay Encapsulation->Caco-2_Permeability_Assay Bioavailability_Assessment Bioavailability Assessment Enzymatic_Degradation_Assay->Bioavailability_Assessment Caco-2_Permeability_Assay->Bioavailability_Assessment

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway Oral_Administration Oral Administration of This compound Formulation GI_Tract Gastrointestinal Tract Oral_Administration->GI_Tract Enzymatic_Degradation Enzymatic Degradation GI_Tract->Enzymatic_Degradation Barrier Intestinal_Epithelium Intestinal Epithelium GI_Tract->Intestinal_Epithelium Poor_Permeability Poor Permeability Intestinal_Epithelium->Poor_Permeability Barrier Systemic_Circulation Systemic Circulation (Increased Bioavailability) Intestinal_Epithelium->Systemic_Circulation Desired Path Protective_Formulation Protective Formulation (Liposome/Nanoparticle) Protective_Formulation->Enzymatic_Degradation Inhibits Permeation_Enhancers Permeation Enhancers Permeation_Enhancers->Poor_Permeability Overcomes

Caption: Overcoming barriers to oral bioavailability of this compound.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of the tripeptide Glu-Cys-Lys. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the LC-MS/MS analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2][3] This can significantly impact the reliability of pharmacokinetic, metabolomic, or other quantitative studies involving this tripeptide. The most common manifestation is ion suppression, where the signal intensity of this compound is reduced, leading to poor sensitivity and potentially false-negative results.[1][4]

Q2: What are the primary sources of matrix effects in biological samples for peptide analysis?

A: For peptide analysis in biological matrices like plasma, serum, or tissue homogenates, the main culprits for matrix effects are phospholipids (B1166683) from cell membranes.[4][5] Other endogenous components such as salts, proteins, and metabolites can also contribute to these effects.[1] These molecules can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source, particularly when using electrospray ionization (ESI).[4]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[6] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample.[1][6] The ratio of these peak areas provides a quantitative measure of the matrix effect.

Q4: What is the most effective strategy to overcome matrix effects?

A: A multi-faceted approach is often the most effective. This typically involves a combination of:

  • Efficient Sample Preparation: To remove interfering matrix components before analysis.[1][7]

  • Optimized Chromatographic Separation: To resolve this compound from any remaining matrix components.[1][7]

  • Use of an Appropriate Internal Standard: To compensate for any unavoidable matrix effects.[1][7]

The choice of specific techniques will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Q5: Why is a stable isotope-labeled (SIL) internal standard highly recommended for this compound quantification?

A: A stable isotope-labeled internal standard (SIL-IS) of this compound is considered the gold standard for quantitative LC-MS/MS analysis.[8][9] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of matrix effects.[1][9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor sensitivity or no detectable peak for this compound Significant ion suppression due to matrix effects.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) with a mixed-mode or phospholipid removal sorbent.[5][10] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from the suppression zone.[1] 3. Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[11]
High variability in replicate injections Inconsistent matrix effects between injections.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for variations in matrix effects.[8][9] 2. Ensure Consistent Sample Preparation: Inconsistent extraction efficiency can lead to variable matrix loads.
Poor peak shape for this compound Co-elution with interfering matrix components.1. Enhance Chromatographic Resolution: Use a column with a different selectivity or a longer gradient to improve separation.[8] 2. Employ Advanced Sample Cleanup: Techniques like HybridSPE® can effectively remove phospholipids that often cause peak distortion.
Gradual decrease in signal intensity over a sequence of injections Accumulation of matrix components on the LC column or in the MS source.1. Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. 2. Improve Sample Preparation: Reduce the amount of matrix components being injected by using a more effective cleanup method like SPE.[12][13] 3. Perform Regular Instrument Maintenance: Clean the MS source components as recommended by the manufacturer.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline and should be optimized for your specific application.

Objective: To remove phospholipids and other interfering components from a biological matrix (e.g., plasma) prior to LC-MS/MS analysis of this compound.

Materials:

  • Mixed-mode or phospholipid removal SPE cartridges/plates (e.g., Oasis PRiME HLB, HybridSPE®).[5][13]

  • Sample (e.g., plasma).

  • Internal Standard (Stable Isotope-Labeled this compound).

  • Protein Precipitation Solvent (e.g., Acetonitrile with 1% formic acid).

  • Wash Solvents (e.g., 5% Methanol (B129727) in water, 95% Acetonitrile in water).

  • Elution Solvent (e.g., 90% Methanol with 2% ammonium (B1175870) hydroxide).

  • Centrifuge.

  • Evaporator (e.g., nitrogen evaporator).

  • Reconstitution Solvent (e.g., initial mobile phase).

Procedure:

  • Sample Pre-treatment: Thaw the plasma sample and vortex to mix. Spike with the SIL internal standard.

  • Protein Precipitation: Add 3 volumes of cold protein precipitation solvent to 1 volume of the plasma sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • SPE Conditioning: Condition the SPE plate/cartridge wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate/cartridge.

  • Washing:

    • Wash with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Wash with 1 mL of an appropriate solvent to remove phospholipids (follow the manufacturer's protocol).

  • Elution: Elute the this compound and the internal standard with 1 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Parameters for this compound Analysis

This is a starting point for method development and will require optimization.

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 or a HILIC column suitable for polar peptides.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient starting with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increasing to elute this compound. A typical run might be 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound and its SIL-IS. The precursor ion will be the [M+H]+ ion. Product ions will be characteristic fragments.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

Quantitative Data Summary

The following table provides a representative summary of the expected improvement in analytical performance when applying different matrix effect mitigation strategies for a peptide like this compound. The values are illustrative and will vary depending on the specific matrix and experimental conditions.

Sample Preparation MethodExpected Matrix Effect (%)Expected Improvement in S/N Ratio
Protein Precipitation (PPT) Only 50 - 80% (Suppression)Baseline
Liquid-Liquid Extraction (LLE) 20 - 40% (Suppression)2 - 5 fold
Solid-Phase Extraction (SPE) - Reversed Phase 10 - 30% (Suppression)5 - 10 fold
Solid-Phase Extraction (SPE) - Mixed-Mode < 15%10 - 20 fold
Phospholipid Removal Plates/Cartridges < 10%> 20 fold

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategy A Initial Method Development for this compound B Post-Column Infusion or Post-Extraction Spike A->B C Is Matrix Effect > 15%? B->C D Optimize Sample Preparation C->D Yes G Final Validated Method C->G No E Optimize Chromatography D->E F Incorporate Stable Isotope-Labeled Internal Standard E->F F->B Re-assess F->G MitigationDecisionTree cluster_sample_prep Sample Preparation cluster_chromatography Chromatography & Internal Standard A Significant Matrix Effect Observed B Is the primary issue phospholipid interference? A->B E Is there co-elution with matrix components? A->E C Use Phospholipid Removal SPE/Plates B->C Yes D Use Mixed-Mode SPE B->D No G Implement Stable Isotope-Labeled Internal Standard C->G D->G F Modify LC gradient or change column chemistry E->F Yes E->G No F->G

References

Technical Support Center: Optimization of Derivatization Methods for Glu-Cys-Lys Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) for analysis by methods such as HPLC and LC-MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Derivatization Yield Incorrect pH: The pH of the reaction mixture is critical for the derivatization of amino, carboxyl, and thiol groups.- For Amino Groups (N-terminus, Lysine (B10760008) side-chain): Ensure the reaction buffer is alkaline (typically pH 8-10) for reagents like OPA, FMOC-Cl, and Dansyl Chloride.[1][2] - For Carboxyl Groups (C-terminus, Glutamate (B1630785) side-chain): The reaction with carbodiimides like EDC is often performed in a slightly acidic to neutral pH range (pH 4.5-7.5) and typically in an organic solvent.[3][4] - For Thiol Groups (Cysteine side-chain): Thiol-specific derivatization often proceeds efficiently at neutral to slightly alkaline pH (pH 6.5-8.5).
Reagent Degradation: Derivatization reagents can be sensitive to moisture and light.- Store reagents according to the manufacturer's instructions, often in a desiccator and protected from light. - Prepare fresh reagent solutions before each experiment.
Interfering Substances: The sample matrix may contain substances that compete with the target functional groups for the derivatizing reagent.- Perform sample cleanup prior to derivatization using techniques like solid-phase extraction (SPE).[5] - For protein hydrolysates, ensure complete removal of hydrolysis reagents.[6]
Incomplete Disulfide Bond Reduction: The thiol group of cysteine must be in its reduced form to react with many thiol-specific reagents.- Treat the sample with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to derivatization.
Poor Chromatographic Peak Shape (Tailing, Broadening) Excess Derivatizing Reagent: Unreacted reagent can interfere with chromatography.- Optimize the reagent-to-analyte molar ratio. - Quench the reaction after completion. For example, add an amine-containing compound like adamantanamine or heptylamine (B89852) to consume excess FMOC-Cl.[7] - Use a sample cleanup step after derivatization to remove excess reagent.
Formation of Multiple Derivatives: A single amino acid residue may be derivatized at multiple sites, leading to different products with varying retention times.- For lysine, both the α-amino and ε-amino groups can be derivatized. This is often expected.[8] - For tyrosine, both the amino and hydroxyl groups can react with FMOC-Cl.[1] Careful control of reaction conditions can minimize this.
Derivative Instability: Some derivatives, particularly those formed with OPA, can be unstable.[9]- Analyze the samples immediately after derivatization. - Use an automated derivatization and injection system to ensure consistent reaction times.[10][11] - Acidifying the reaction mixture can sometimes stabilize OPA derivatives.[9]
Irreproducible Results Inconsistent Reaction Time: The extent of derivatization can be time-dependent.- Standardize the reaction time for all samples and standards.[1] - Use an autosampler with a programmed derivatization sequence for high precision.[12]
Temperature Fluctuations: Reaction kinetics are temperature-dependent.- Perform the derivatization in a temperature-controlled environment, such as a water bath or heating block.[13][14]
Sample Oxidation: The cysteine thiol group is susceptible to oxidation.- Keep samples on ice and use deoxygenated solutions. - Consider derivatizing the thiol group under acidic conditions with a reagent like diethyl 2-methylenemalonate (EMM) to minimize oxidation.[15]

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent should I choose for this compound analysis?

A1: The choice of reagent depends on the analytical technique and the specific requirements of your experiment.

  • For HPLC with UV detection: 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a good choice as it reacts with primary and secondary amines (N-terminus and lysine side-chain) to form a stable derivative with strong UV absorbance.[1][16]

  • For HPLC with Fluorescence detection: o-Phthalaldehyde (OPA) is a highly sensitive reagent for primary amines, but it does not react with secondary amines and its derivatives can be unstable.[2][9][17] FMOC-Cl also yields fluorescent derivatives.[2] Dansyl chloride is another option that produces fluorescent derivatives.[6][18]

  • For LC-MS analysis: While derivatization is not always necessary for MS detection, it can improve chromatographic separation and ionization efficiency.[19] Reagents that add a permanent positive charge, such as those used for modifying carboxyl groups, can enhance signal in positive ion mode ESI-MS.[3][20] FMOC-Cl can also be used with LC-MS, often with detection in negative ion mode.[5][21]

Q2: How can I derivatize all three functional groups (amino, carboxyl, and thiol) in this compound?

A2: A multi-step derivatization strategy is required. A common approach is to first protect/derivatize the amino groups, followed by the carboxyl groups, and then the thiol group, or vice-versa depending on the chosen reagents and their compatibility. For instance, you could first derivatize the N-terminus and lysine side-chain with FMOC-Cl, followed by derivatization of the glutamate and C-terminal carboxyl groups using a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a nucleophile.[3][4] Thiol derivatization can be performed separately with a thiol-specific reagent.

Q3: My lysine residue is not being derivatized. What could be the problem?

A3: If the N-terminus and other primary amines are being derivatized but the lysine side-chain is not, it's possible that the ε-amino group is protected. In peptide synthesis, it is common to use protecting groups like tert-butoxycarbonyl (Boc) on the lysine side-chain to prevent unwanted side reactions.[22][23][24] If you are working with a synthetically prepared peptide, confirm the protecting group strategy used. Deprotection steps may be necessary prior to derivatization.

Q4: How can I improve the detection sensitivity for my this compound peptide?

A4: Derivatization is a key strategy for enhancing sensitivity.

  • Introduce a Fluorophore: Reagents like OPA and Dansyl chloride introduce highly fluorescent tags, significantly lowering detection limits for fluorescence-based detectors.[2][17]

  • Improve Ionization in MS: Derivatizing carboxyl groups to introduce a fixed positive charge can substantially increase the signal intensity in positive ion mode mass spectrometry.[3][20]

  • Enhance UV Absorbance: Reagents like FMOC-Cl add a chromophore that strongly absorbs UV light, improving detection for UV-based detectors.[16]

Q5: What are the optimal reaction conditions for derivatization with FMOC-Cl?

A5: Optimal conditions for FMOC-Cl derivatization generally involve:

  • pH: An alkaline environment, typically pH 9, is required.[1]

  • Solvent: The reaction is often carried out in an aqueous buffer mixed with an organic solvent like acetonitrile (B52724) to ensure solubility of the reagent.[1]

  • Reagent Concentration: A molar excess of FMOC-Cl to total amino acids is necessary to drive the reaction to completion. A molar ratio of approximately 5.5:1 has been shown to be effective.[1]

  • Reaction Time: A reaction time of around 20 minutes is often sufficient.[1]

Experimental Protocols

Protocol 1: Derivatization of Amino Groups with FMOC-Cl for HPLC-UV/Fluorescence Analysis

This protocol is adapted for the derivatization of the N-terminal α-amino group and the lysine ε-amino group.

  • Reagent Preparation:

    • Borate (B1201080) Buffer (0.1 M, pH 9.0): Dissolve the appropriate amount of sodium borate in water and adjust the pH with boric acid or NaOH.

    • FMOC-Cl Reagent (10 mM): Dissolve FMOC-Cl in acetonitrile. Prepare this solution fresh.

  • Derivatization Procedure:

    • To 100 µL of your this compound sample (dissolved in water or a suitable buffer), add 100 µL of the 0.1 M borate buffer.

    • Add 200 µL of the 10 mM FMOC-Cl reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 20 minutes.[1]

    • To quench the reaction and remove excess FMOC-Cl, add 200 µL of a quenching agent like 10 mM adamantanamine or heptylamine and vortex. Alternatively, perform a liquid-liquid extraction with hexane.[7]

    • The sample is now ready for injection into the HPLC system.

Protocol 2: Derivatization of Carboxyl Groups with EDC/HOAt for LC-MS Analysis

This protocol is for the derivatization of the C-terminal carboxyl group and the glutamate side-chain carboxyl group to enhance MS signal.

  • Reagent Preparation:

    • Derivatization Reagent: Prepare a solution in dimethylformamide (DMF) containing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

    • Amine Labeling Reagent: Prepare a solution of the desired amine tag (e.g., 1-(2-pyridyl)piperazine) in DMF.

  • Derivatization Procedure:

    • Lyophilize the peptide sample to dryness.

    • Reconstitute the peptide in the EDC/HOAt solution.

    • Add the amine labeling reagent to the mixture.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Quench the reaction by adding a small amount of water.

    • Purify the derivatized peptide using solid-phase extraction (SPE) with a C18 cartridge to remove excess reagents and salts.[3]

    • The purified, derivatized peptide is ready for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Cleanup1 Initial Sample Cleanup (e.g., SPE) Sample->Cleanup1 Reduction Disulfide Reduction (e.g., DTT, TCEP) Deriv_NH2 Amino Group Derivatization (e.g., FMOC-Cl, pH 9) Reduction->Deriv_NH2 Step 1 Cleanup1->Reduction Deriv_COOH Carboxyl Group Derivatization (e.g., EDC/HOAt) Deriv_NH2->Deriv_COOH Step 2 Deriv_SH Thiol Group Derivatization (e.g., Maleimide reagent) Deriv_COOH->Deriv_SH Step 3 (Optional) Cleanup2 Post-Derivatization Cleanup (e.g., Quenching, SPE) Deriv_COOH->Cleanup2 Deriv_SH->Cleanup2 Analysis LC-MS / HPLC Analysis Cleanup2->Analysis

Caption: A generalized experimental workflow for the multi-step derivatization and analysis of this compound.

reagent_selection start Start: Select Analytical Goal detector Which detector will be used? start->detector uv_vis UV-Vis detector->uv_vis UV-Vis fluorescence Fluorescence detector->fluorescence Fluorescence ms Mass Spectrometry detector->ms MS reagent_uv Use FMOC-Cl (strong chromophore) uv_vis->reagent_uv reagent_fluor Use OPA or Dansyl-Cl (high fluorescence) fluorescence->reagent_fluor reagent_ms Derivatization optional. Consider carboxyl tagging for enhanced ESI+ ms->reagent_ms

Caption: Decision tree for selecting a derivatization strategy based on the available analytical detector.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) and related compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Peptide Synthesis

Q1: My peptide synthesis yield is very low. What are the common causes?

Low yield in Solid-Phase Peptide Synthesis (SPPS) can stem from several factors. The primary culprits are often incomplete Fmoc deprotection or inefficient amino acid coupling.[1] Aggregation of the growing peptide chain, especially with hydrophobic residues, can also hinder reaction kinetics and lead to truncated sequences.[2] For cysteine-containing peptides like this compound, side reactions involving the thiol group can be a significant issue if not properly protected.[3]

Troubleshooting Steps:

  • Verify Deprotection: After the Fmoc-removal step, take a small resin sample and perform a Kaiser test to ensure complete deprotection (a positive test indicates free amines).

  • Optimize Coupling: For difficult couplings, consider using a stronger coupling agent (e.g., HATU instead of HBTU), increasing the coupling time, or performing a double coupling.[4]

  • Address Aggregation: If aggregation is suspected, try switching to a high-swelling resin or using microwave-assisted synthesis to improve reaction efficiency at elevated temperatures.[5][6]

  • Check Raw Materials: Ensure amino acid derivatives and solvents are of high quality and anhydrous, as moisture can interfere with coupling reactions.

Q2: I'm observing unexpected peaks in the mass spectrum of my crude peptide. What could they be?

Unexpected peaks often correspond to deletion sequences (where one or more amino acids failed to couple) or byproducts from side reactions. During the synthesis of this compound, potential side reactions include the oxidation of the cysteine thiol group to form disulfide-bridged dimers or acylation of the lysine (B10760008) side-chain amine if it is not properly protected.[7] If protecting groups are not fully cleaved during the final step, you may also see peaks corresponding to the peptide with these groups still attached.

Troubleshooting Steps:

  • Analyze the Mass Differences: Calculate the mass difference between your expected product and the unexpected peaks. This can often reveal the identity of a missing amino acid or the mass of an uncleaved protecting group.

  • Review Synthesis Protocol: Scrutinize your protocol for any steps where coupling or deprotection may have been incomplete.[8]

  • Optimize Cleavage: Ensure your cleavage cocktail (e.g., TFA with scavengers like TIS and water) and reaction time are sufficient to remove all side-chain protecting groups. For peptides containing cysteine, scavengers are critical to prevent side reactions.[9]

HPLC Purification

Q3: My hydrophilic peptide, like this compound, is not retained on my C18 column and elutes in the void volume. What should I do?

Poor retention of hydrophilic peptides on reversed-phase (RP) columns is a common issue.[10] The peptide is too polar to interact effectively with the nonpolar C18 stationary phase. This can be exacerbated if the injection solvent is significantly stronger (less polar) than the initial mobile phase.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Reduce Organic Content: Start with a very low percentage of organic solvent (e.g., 0-5% acetonitrile) in your gradient. Some modern C18 columns are designed to be stable in 100% aqueous mobile phases.[11]

    • Change the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is standard, but using an ion-pairing agent that increases hydrophobicity, such as tetra-n-butylammonium hydrogen sulphate, can improve retention.[12]

  • Switch Chromatography Mode: For very polar peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to RP-HPLC.[13][14] HILIC uses a polar stationary phase and a high-organic mobile phase, providing better retention for hydrophilic compounds.[15]

  • Check for "Phase Collapse": If you are using a traditional C18 column with 100% aqueous mobile phase, the C18 chains can "collapse," leading to a loss of retention. Ensure your column is "aqua" or "AQ" rated for high-aqueous conditions.[10]

Q4: My peptide peak is broad or tailing. How can I improve the peak shape?

Poor peak shape can be caused by column overload, secondary interactions with the stationary phase, or issues with the HPLC system itself.[15]

  • Reduce Sample Load: Injecting too much sample can saturate the column. Try reducing the injection volume or sample concentration.[15]

  • Optimize Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH. Ensure the mobile phase pH keeps your peptide consistently protonated (for basic groups) or deprotonated (for acidic groups) to avoid mixed ionic states. For this compound, an acidic mobile phase (pH 2-3) is typically used.[11]

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column frit may be clogged or the packing bed may have deteriorated, requiring column replacement.[15]

Mass Spectrometry (MS) Analysis

Q5: The MS signal for my peptide is very weak or absent. What is the problem?

A weak or absent signal in mass spectrometry can be due to issues with the sample, the HPLC-MS interface, or the instrument itself.[7][14]

  • Ion Suppression: Trifluoroacetic acid (TFA), commonly used in HPLC, is a known ion-suppressing agent in electrospray ionization (ESI-MS).[15] If possible, use 0.1% formic acid (FA) instead of TFA in your mobile phase for better MS sensitivity.[15]

  • Sample Purity and Concentration: High salt concentrations in the sample can suppress the signal. Ensure the peptide is desalted after purification. The sample may also be too dilute or, conversely, too concentrated, leading to detector saturation or ion suppression.[7]

  • Instrument Calibration and Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of your peptide.[7]

  • Check for Leaks: Air leaks in the LC-MS system can cause a loss of sensitivity and contaminate the sample.[14]

Solubility and Stability

Q6: My lyophilized peptide is difficult to dissolve. What solvents should I try?

Peptide solubility is highly dependent on its amino acid sequence. While this compound is expected to be relatively hydrophilic, solubility issues can still arise.

  • Start with Water: First, try dissolving the peptide in sterile, distilled water or a mild buffer.

  • Use Acidic or Basic Solutions: If it remains insoluble, the charged residues (Glu and Lys) suggest that pH adjustment can help. Try adding a small amount of 10% acetic acid (for basic peptides) or ammonium (B1175870) hydroxide (B78521) (for acidic peptides). Given this compound has both, starting with a mild acid is often effective.

  • Incorporate Organic Solvents: If the peptide is still insoluble, it may be aggregating. Try dissolving it in a small amount of an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) before adding water or buffer.[16]

  • Consider Denaturants: For highly aggregated peptides, denaturing agents like 6 M guanidinium (B1211019) chloride can be used, although this is typically a last resort and may not be compatible with downstream biological assays.[12]

Q7: My lyophilized peptide has turned yellow/brown. Is it still usable?

A color change in a lyophilized peptide, especially one containing cysteine, tryptophan, or tyrosine, often indicates oxidation or contamination from residual protecting groups.[17] While the peptide may still be usable for some applications, its purity is compromised. It is highly recommended to re-purify the peptide by HPLC to isolate the correct, unoxidized product before use in sensitive biological assays.[17] To prevent this, store Cys-containing peptides in a desiccator, limit their exposure to air, and use de-gassed buffers.[17]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Peptide Retention Time

This table illustrates how changing the percentage of the organic modifier (Acetonitrile) in the mobile phase affects the retention factor (k) and resolution of peptides in a typical reversed-phase HPLC separation. An increase in organic content of 10% typically reduces the retention factor by 2- to 3-fold.[18]

% Acetonitrile (Solvent B)Retention Factor (k) - Peptide 1Retention Factor (k) - Peptide 2Resolution (Rs)Analysis Time
30%12.514.22.1Long
40%5.15.91.9Moderate
50%2.02.31.5Short
60%0.80.9< 1.0Very Short

Data is illustrative, based on typical peptide behavior. Optimal retention factors are generally between 2 and 10.[11] Retention factors below 1 are unreliable as analytes may co-elute with the solvent front.[18]

Table 2: Comparison of Peptide Synthesis Methods

The choice of synthesis method can significantly impact the final yield and purity of the crude peptide.

FeatureManual SPPSAutomated SPPSMicrowave-Assisted SPPS (MAPS)
Typical Crude Yield 60-85%70-90%80-95%
Typical Purity 50-70%60-80%70-90%
Synthesis Time (20-mer) 2-3 days1-2 days4-8 hours
Key Advantage Low setup costHigh throughputSpeed, improved difficult couplings
Key Disadvantage Labor-intensiveHigher instrument costSpecialized equipment required

Data adapted from comparative analyses of peptide synthesis methodologies.[19][20] Yield and purity are highly sequence-dependent.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic tripeptide like this compound on Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.5 mmol scale) in a reaction vessel with a porous frit.

  • Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DMF.[20]

2. First Amino Acid Coupling (Lysine):

  • Activate Fmoc-Lys(Boc)-OH (3 eq.) with a coupling agent like HBTU (3 eq.) and a base like diisopropylethylamine (DIEA) (6 eq.) in DMF for 5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate for 1-2 hours at room temperature.

  • Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes.[20]

  • Drain and wash the resin thoroughly with DMF (5x).

  • Perform a Kaiser test to confirm the presence of free primary amines.

4. Subsequent Amino Acid Couplings (Cysteine and Glutamic Acid):

  • Repeat step 2 (coupling) and step 3 (deprotection) for Fmoc-Cys(Trt)-OH and then for Fmoc-Glu(OtBu)-OH. Use appropriate side-chain protecting groups (Trt for Cys, OtBu for Glu).

5. Cleavage and Deprotection:

  • After the final Fmoc removal, wash the resin with DMF, followed by DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Protocol 2: Reversed-Phase HPLC Purification

This protocol provides a general method for purifying the crude this compound peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below), or if necessary, in water with a small percentage of acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter to remove particulates.[21]

2. HPLC System Setup:

  • Column: C18 preparative column (e.g., 10 µm particle size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: ~15-20 mL/min for a preparative column.

  • Detection: UV at 214 nm and 280 nm.

3. Chromatographic Run:

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes, or until the baseline is stable.[13]

  • Inject the filtered sample onto the column.

  • Run a linear gradient. For a hydrophilic peptide, a shallow gradient is recommended, for example:

    • 5% to 35% B over 45 minutes.

  • Collect fractions corresponding to the major peaks.

4. Post-Purification Processing:

  • Analyze the collected fractions using analytical HPLC and Mass Spectrometry to identify the fractions containing the pure peptide of the correct mass.

  • Pool the pure fractions.

  • Lyophilize (freeze-dry) the pooled solution to obtain the purified peptide as a white, fluffy powder.

Protocol 3: Cell-Based Antioxidant Assay (CAA)

This protocol determines the ability of this compound to protect cells from an externally induced oxidative burst.

1. Cell Culture:

  • Seed human liver cancer (HepG2) cells into a 96-well black-walled microplate at a density that will achieve ~80-90% confluency after 24 hours.

  • Incubate at 37°C in a 5% CO₂ atmosphere.

2. Sample Treatment:

  • Prepare stock solutions of your purified this compound peptide in cell culture medium.

  • After 24 hours, remove the old medium from the cells and replace it with medium containing various concentrations of the peptide (e.g., 10, 50, 100 µM). Include a vehicle-only control.

  • Incubate for 1-2 hours.

3. DCFH-DA Loading:

  • Add 2′,7′-dichlorofluorescin diacetate (DCFH-DA) solution to each well to a final concentration of 25 µM. DCFH-DA is a probe that becomes fluorescent upon oxidation.[2]

  • Incubate for 1 hour to allow the cells to uptake the probe.

4. Induction of Oxidative Stress:

  • Wash the cells with Phosphate Buffered Saline (PBS) to remove excess probe and peptide.

  • Add a solution of AAPH (a free radical generator) to each well (except for a negative control group) to induce oxidative stress.[22]

5. Data Acquisition:

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

6. Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

  • Compare the AUC of peptide-treated wells to the vehicle control. A lower AUC in the presence of the peptide indicates antioxidant activity.

Visualizations

Signaling Pathway: Glutathione (GSH) Synthesis

The synthesis of the vital antioxidant Glutathione (GSH) is a two-step enzymatic process that utilizes glutamic acid and cysteine. This pathway is fundamental to cellular redox homeostasis.

GshSynthesis Glu Glutamate GCS γ-Glutamylcysteine Synthetase (GCS) Glu->GCS Cys Cysteine Cys->GCS Gly Glycine GS Glutathione Synthetase (GS) Gly->GS gGC γ-Glutamylcysteine gGC->GS GSH Glutathione (GSH) ATP1 ATP ATP1->GCS ADP1 ADP + Pi ATP2 ATP ATP2->GS ADP2 ADP + Pi GCS->gGC GCS->ADP1 GS->GSH GS->ADP2

Caption: The enzymatic pathway for Glutathione (GSH) synthesis.

Experimental Workflow: Cell-Based Antioxidant Assay

This diagram outlines the key steps for assessing the antioxidant potential of a peptide using a cell-based assay.

CaaWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed HepG2 Cells in 96-well Plate prep_peptide 2. Prepare Peptide Solutions add_peptide 3. Treat Cells with Peptide (1-2 hr) prep_peptide->add_peptide add_probe 4. Load Cells with DCFH-DA Probe (1 hr) add_peptide->add_probe wash_cells 5. Wash Cells with PBS add_probe->wash_cells induce_stress 6. Add AAPH to Induce Stress wash_cells->induce_stress read_fluorescence 7. Measure Fluorescence Kinetics induce_stress->read_fluorescence analyze_data 8. Calculate AUC and Determine Activity read_fluorescence->analyze_data TroubleshootingFlow start Experiment Fails (Unexpected Result) repeat_exp Repeat Experiment (No Changes) start->repeat_exp is_repeatable Is the Failure Repeatable? repeat_exp->is_repeatable isolate_var Isolate ONE Variable (e.g., Reagent, Step) is_repeatable->isolate_var Yes random_error Assume Random Error / Human Error is_repeatable->random_error No form_hypo Formulate Hypothesis (e.g., 'Reagent X is bad') isolate_var->form_hypo test_hypo Design & Run Test (e.g., Use new Reagent X) form_hypo->test_hypo problem_solved Problem Identified & Solved test_hypo->problem_solved Test Succeeds reassess Re-evaluate Hypothesis & Isolate New Variable test_hypo->reassess Test Fails reassess->isolate_var

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of Glu-Cys-Lys and Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of the novel tripeptide γ-L-Glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys) and the well-established endogenous antioxidant, glutathione (B108866) (GSH, γ-L-Glutamyl-L-cysteinyl-glycine).

Executive Summary: Direct experimental data on the antioxidant capacity of this compound is not available in current scientific literature. Therefore, this guide offers a theoretical comparison based on the structure-activity relationships of glutathione and its analogues, supplemented with experimental data for glutathione and its immediate precursor, γ-L-Glutamyl-L-cysteine (GGC). The primary antioxidant activity of both molecules is conferred by the thiol group of the central cysteine residue. The key structural difference—the substitution of glycine (B1666218) in GSH with lysine (B10760008) in this compound—is expected to modulate its activity, potentially by introducing metal-chelating properties and altering its physicochemical characteristics.

Structural and Mechanistic Comparison

Glutathione is a cornerstone of cellular defense against oxidative stress.[1] Its antioxidant function is primarily mediated by the thiol (-SH) group of its cysteine residue, which can donate a reducing equivalent to neutralize reactive oxygen species (ROS), thereby becoming oxidized to glutathione disulfide (GSSG).[1]

This compound is a structural analogue of GSH where the C-terminal glycine is replaced by lysine. This substitution preserves the two key features essential for glutathione-like antioxidant activity:

  • The γ-glutamyl linkage: This unusual peptide bond protects the molecule from degradation by most peptidases.[2]

  • The cysteine thiol group: This is the redox-active center of the molecule responsible for scavenging free radicals.[2]

The primary difference lies in the side chain of the C-terminal amino acid. Glycine is the smallest amino acid with a nonpolar, neutral side chain. In contrast, lysine possesses a large side chain terminating in a primary ε-amino group, which is positively charged at physiological pH. This structural change suggests that while the core radical-scavenging mechanism via the cysteine thiol will be retained, this compound may possess additional or modified activities. For instance, the additional amino group in the lysine residue could confer metal ion-chelating properties, a recognized mechanism of antioxidant action, by sequestering pro-oxidant transition metals like iron (Fe²⁺) and copper (Cu²⁺).

Visualization: Structural Comparison

The following diagram illustrates the structural similarities and the key difference between glutathione and this compound.

G cluster_GSH Glutathione (Glu-Cys-Gly) cluster_GCK This compound GSH_Glu γ-Glutamate GSH_Cys Cysteine GSH_Glu->GSH_Cys γ-peptide bond GSH_Gly Glycine GSH_Cys->GSH_Gly peptide bond GSH_thiol Active Thiol (-SH) GSH_Cys->GSH_thiol GCK_Glu γ-Glutamate GCK_Cys Cysteine GCK_Glu->GCK_Cys γ-peptide bond GCK_Lys Lysine GCK_Cys->GCK_Lys peptide bond GCK_thiol Active Thiol (-SH) GCK_Cys->GCK_thiol GCK_amine ε-Amino Group (-NH3+) (Potential Metal Chelation Site) GCK_Lys->GCK_amine

Caption: Structural comparison of Glutathione and this compound.

Comparative Antioxidant Capacity Data

While no direct data exists for this compound, analysis of glutathione and its precursor, γ-L-Glutamyl-L-cysteine (GGC), provides valuable context. GGC itself is a potent antioxidant, and some studies suggest its in vitro activity may surpass that of glutathione.[3][4] This indicates that the core Glu-Cys dipeptide is a powerful scavenger, a feature that would be retained in this compound.

CompoundAssay TypeResultReference
Glutathione (GSH) Hydroxyl Radical Scavenging60.4% inhibition[5]
γ-L-Glutamyl-L-cysteine (GGC) General Antioxidant PropertiesDescribed as a powerful antioxidant in its own right, capable of taking over the role of GSH in protecting mitochondria.[3][6]
γ-L-Glutamyl-L-cysteine (GGC) Anti-inflammatory EffectsDemonstrated superior protection against lethal shock compared to N-acetyl-L-cysteine (NAC) or GSH in a sepsis model.[4]

Note: The concentration for the 60.4% inhibition by GSH was not specified in the source material, highlighting the need for standardized comparative studies.

Experimental Protocols

To facilitate further research, a standard protocol for assessing a key aspect of antioxidant capacity is provided below.

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction. The hydroxyl radicals degrade 2-deoxyribose, forming a product that reacts with thiobarbituric acid (TBA) to produce a pink chromogen. The antioxidant's capacity is determined by its ability to reduce the formation of this colored product.

Workflow Diagram

G cluster_prep Reaction Mixture Preparation cluster_reaction Incubation and Reaction cluster_analysis Analysis A Prepare Phosphate (B84403) Buffer (pH 7.4) B Add FeCl3, EDTA, Ascorbic Acid, H2O2 A->B C Add 2-Deoxyribose (Probe) B->C D Add Test Compound (e.g., this compound) or Standard C->D E Incubate mixture at 37°C for 1 hour (Hydroxyl radicals degrade deoxyribose) D->E F Stop reaction with Trichloroacetic Acid (TCA) E->F G Add Thiobarbituric Acid (TBA) F->G H Incubate at 90°C for 15 minutes (Color development) G->H I Cool samples to room temperature H->I J Measure absorbance at 532 nm I->J K Calculate % Inhibition vs. Control J->K

Caption: Workflow for the Hydroxyl Radical Scavenging Assay.

Protocol Steps: [7]

  • Reagents: 2-deoxyribose, potassium phosphate buffer (pH 7.4), FeCl₃, EDTA, H₂O₂, ascorbic acid, trichloroacetic acid (TCA), thiobarbituric acid (TBA), test compound, and a reference standard (e.g., mannitol).

  • Reaction Mixture: In a final volume of 1 mL, combine the following in order:

    • Phosphate buffer (20 mM)

    • 2-deoxyribose (2.8 mM)

    • FeCl₃ (100 µM)

    • EDTA (100 µM)

    • H₂O₂ (1.0 mM)

    • Ascorbic acid (100 µM)

    • Various concentrations of the test sample.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Color Development: Add 1 mL of 2.8% TCA to stop the reaction, followed by 1 mL of 1% aqueous TBA. Incubate the mixture at 90°C for 15 minutes.

  • Measurement: After cooling, measure the absorbance of the solution at 532 nm against a blank.

  • Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (without the test compound) and A₁ is the absorbance in the presence of the test compound. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the hydroxyl radicals) can then be determined from a dose-response curve.

Conclusion and Future Directions

While this compound theoretically retains the core radical-scavenging ability of glutathione due to the conserved γ-Glu-Cys backbone, its unique C-terminal lysine residue introduces intriguing possibilities. The positively charged side chain may enhance its antioxidant profile through mechanisms like metal ion chelation and could alter its interaction with cellular components and enzymes involved in redox homeostasis.

The lack of empirical data underscores a significant research opportunity. Direct comparative studies using standardized antioxidant assays (e.g., ORAC, ABTS, DPPH, and cellular antioxidant assays) are essential to quantify the antioxidant capacity of this compound relative to glutathione. Such research would elucidate its potential as a novel antioxidant for therapeutic or nutraceutical applications.

References

A Comparative Guide to Validating Anti-Glu-Cys-Lys Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Method Comparison: Immunoassay vs. LC-MS/MS

Choosing the appropriate method for detecting and quantifying Glu-Cys-Lys depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. Below is a comparative summary of the two approaches.

FeatureImmunoassay (Custom Antibody)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Utilizes a specific antibody to bind to the this compound tripeptide.Separates the tripeptide from other molecules based on its physicochemical properties and detects it by its mass-to-charge ratio.
Specificity Highly dependent on the quality of the custom antibody; potential for cross-reactivity with similar peptides. Rigorous validation is essential.High specificity due to the combination of chromatographic separation and mass-based detection. Can distinguish between structurally similar molecules.
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range. For a similar tripeptide, glutathione (B108866), a competitive ELISA can have a Lower Limit of Detection (LLOD) of around 0.059 µg/mL.[1]High sensitivity, often in the ng/mL to pg/mL range. For glutathione, LC-MS/MS methods have achieved a Lower Limit of Quantification (LLOQ) of 4.99 nM (approximately 1.5 ng/mL).[2]
Dynamic Range Generally narrower, often spanning 2-3 orders of magnitude.[3]Wider dynamic range, typically spanning 3-5 orders of magnitude.
Throughput High-throughput capabilities with 96-well or 384-well plate formats.Lower throughput compared to immunoassays, although advancements in automation are increasing sample processing speed.
Precision (CV%) Intra-assay and inter-assay CVs are typically <10-15%. For a glutathione competitive ELISA, intra- and inter-assay CVs are reported to be <10%.[4]High precision, with intra- and inter-day CVs often below 10-15%. For glutathione, intra- and inter-assay CVs of 3.6% and 7.0% have been reported.[2]
Development Time Longer initial development time for custom antibody production and validation (several months).Shorter method development time compared to custom antibody generation.
Cost High upfront cost for custom antibody development. Lower cost per sample for high-throughput screening.Higher instrument cost. Cost per sample can be higher for low-throughput applications.

Experimental Protocols

I. Custom Antibody-Based Approach: Development and Validation

This approach involves generating a polyclonal or monoclonal antibody specific to the this compound tripeptide and validating its specificity through a series of immunoassays.

A synthetic this compound peptide is required as the antigen. To elicit a robust immune response, the peptide is typically conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH). This conjugate is then used to immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) to generate anti-Glu-Cys-Lys antibodies.

G cluster_antigen Antigen Preparation cluster_production Antibody Production Synthetic this compound Peptide Synthetic this compound Peptide Conjugation Conjugation Synthetic this compound Peptide->Conjugation Carrier Protein (KLH) Carrier Protein (KLH) Carrier Protein (KLH)->Conjugation Immunogen (this compound-KLH) Immunogen (this compound-KLH) Conjugation->Immunogen (this compound-KLH) Animal Immunization Animal Immunization Immunogen (this compound-KLH)->Animal Immunization Serum/Hybridoma Screening Serum/Hybridoma Screening Animal Immunization->Serum/Hybridoma Screening Antibody Purification Antibody Purification Serum/Hybridoma Screening->Antibody Purification Custom Anti-Glu-Cys-Lys Antibody Custom Anti-Glu-Cys-Lys Antibody Antibody Purification->Custom Anti-Glu-Cys-Lys Antibody

Custom Antibody Production Workflow.

A dot blot is a simple and rapid method to confirm the binding of the custom antibody to the target peptide.

Protocol:

  • Peptide Immobilization: Spot 1-2 µL of the this compound peptide (1 mg/mL in PBS) onto a nitrocellulose membrane. As negative controls, spot other similar tripeptides (e.g., Glu-Cys-Gly, Ala-Cys-Lys) and the carrier protein (KLH) alone.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the custom anti-Glu-Cys-Lys antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an HRP substrate and detect the signal using a chemiluminescence imager. A strong signal should only be observed for the this compound spot.

A competitive ELISA is a suitable format for quantifying small molecules like tripeptides.

Protocol:

  • Plate Coating: Coat a 96-well microplate with a this compound-carrier protein conjugate (e.g., this compound-BSA) at 1-5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the plate with 1% BSA in PBST for 1 hour at room temperature.

  • Competition Reaction: In a separate plate, pre-incubate the custom anti-Glu-Cys-Lys antibody with either the standards (synthetic this compound peptide at varying concentrations) or the samples for 1 hour at room temperature.

  • Transfer: Transfer the antibody-antigen mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

G cluster_competition Competition Plate Coating with this compound-BSA Plate Coating with this compound-BSA Blocking with BSA Blocking with BSA Plate Coating with this compound-BSA->Blocking with BSA Competition Reaction Competition Reaction Blocking with BSA->Competition Reaction Washing Washing Competition Reaction->Washing Anti-Glu-Cys-Lys Ab Anti-Glu-Cys-Lys Ab Pre-incubation Pre-incubation Anti-Glu-Cys-Lys Ab->Pre-incubation Sample/Standard (Free this compound) Sample/Standard (Free this compound) Sample/Standard (Free this compound)->Pre-incubation Secondary Ab Incubation Secondary Ab Incubation Washing->Secondary Ab Incubation Final Washing Final Washing Secondary Ab Incubation->Final Washing Substrate Addition Substrate Addition Final Washing->Substrate Addition Read Absorbance Read Absorbance Substrate Addition->Read Absorbance G Sample Sample Protein Precipitation Protein Precipitation Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Injection MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Elution Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis Quantification Quantification Data Analysis->Quantification

References

Enzyme Cross-Reactivity: A Comparative Analysis of Glu-Cys-Lys and Glutathione

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the enzymatic interactions with the canonical tripeptide glutathione (B108866) (γ-L-Glutamyl-L-cysteinyl-glycine) and its lysine-containing analogue, γ-L-Glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys).

This guide provides a comparative analysis of the cross-reactivity of key enzymes involved in glutathione metabolism with glutathione (GSH) and the synthetic tripeptide this compound. Understanding the substrate specificity of these enzymes is crucial for the development of targeted therapeutics and for elucidating the metabolic fate of glutathione analogues.

Executive Summary

Glutathione is a ubiquitous tripeptide with critical roles in cellular detoxification, antioxidant defense, and redox signaling. Its metabolism is tightly regulated by a suite of enzymes. The substitution of the C-terminal glycine (B1666218) in glutathione with lysine (B10760008) to form this compound can significantly alter the interaction with these enzymes. This guide summarizes the available data on the cross-reactivity of four key enzyme families: Glutathione S-Transferases (GSTs), γ-Glutamyltranspeptidase (GGT), Glutathione Reductase (GR), and Glutathione Peroxidases (GPx). While direct comparative kinetic data for this compound is limited, analysis of studies on other C-terminal glutathione analogues provides valuable insights into the expected enzymatic handling of this peptide.

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters of key enzymes with glutathione and provide a qualitative assessment of the expected reactivity with this compound based on available literature for other C-terminal analogues.

Table 1: Glutathione S-Transferases (GSTs) Activity

SubstrateEnzyme IsoformKm (mM)Vmax (µmol/min/mg)kcat/Km (s-1mM-1)Expected Reactivity with this compound
Glutathione (GSH)Human GSTA1-1~0.2Varies with electrophileHighLikely a substrate, but with potentially lower affinity and/or turnover rate compared to GSH.[1]
Glutathione (GSH)Human GSTP1-1~0.1Varies with electrophileHighThe glycine-binding site is relatively accommodating, suggesting this compound may act as a substrate or inhibitor.
Glutathione (GSH)Human GSTM2-2~0.3Varies with electrophileHighSimilar to other GSTs, some level of cross-reactivity is anticipated.[1]

Table 2: γ-Glutamyltranspeptidase (GGT) Activity

SubstrateEnzyme SourceKm (µM)Relative ActivityExpected Reactivity with this compound
Glutathione (GSH)Human GGT110.60 ± 0.07100%Expected to be a good substrate. GGT exhibits broad specificity for the γ-glutamyl donor.[2]
Oxidized Glutathione (GSSG)Human GGT18.80 ± 0.05HighNot applicable.
S-Nitrosoglutathione (GSNO)Bovine Kidney GGT398 ± 31SubstrateNot applicable.[3]

Table 3: Glutathione Reductase (GR) Activity

SubstrateEnzyme SourceKm (mM)SpecificityExpected Reactivity with Oxidized this compound
Oxidized Glutathione (GSSG)Yeast0.051HighLikely a poor substrate or not a substrate at all. GR is highly specific for GSSG.[4][5]
Oxidized Glutathione DerivativesYeast1.5 (for a pyrrole-modified analogue)LowerThe enzyme's active site is tailored to the structure of GSSG, and significant alterations are poorly tolerated.[4]

Table 4: Glutathione Peroxidase (GPx) Activity

SubstrateEnzyme IsoformKm (mM)SpecificityExpected Reactivity with this compound
Glutathione (GSH)Bovine Erythrocyte GPx1~1-5HighExpected to be a poor substrate. The enzyme's catalytic efficiency is highly dependent on the precise structure of GSH.
Glutathione DerivativesNot specifiedPoor substratesHighModifications to the glutathione structure generally lead to a significant loss of activity.[4]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols can be adapted for comparative studies with this compound.

Protocol 1: Glutathione S-Transferase (GST) Activity Assay

This assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with glutathione or its analogues, catalyzed by GST.[6][7][8]

Materials:

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.5)

  • Reduced Glutathione (GSH) stock solution (100 mM in water)

  • This compound stock solution (100 mM in water)

  • 1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (100 mM in ethanol)

  • Purified GST enzyme

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the assay cocktail by mixing 980 µL of potassium phosphate buffer, 10 µL of 100 mM CDNB, and 10 µL of 100 mM GSH (or this compound). The final concentrations in the assay will be 1 mM for both CDNB and the tripeptide.

  • Equilibrate the assay cocktail and the enzyme solution to 25°C.

  • In a 1 mL cuvette, add 900 µL of the assay cocktail.

  • To initiate the reaction, add 100 µL of the GST enzyme solution (appropriately diluted in phosphate buffer).

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5 minutes.

  • The rate of reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of the product, S-(2,4-dinitrophenyl)glutathione (ε = 9.6 mM-1cm-1).

  • To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate (e.g., the tripeptide) while keeping the other (CDNB) at a saturating concentration.[1]

Protocol 2: γ-Glutamyltranspeptidase (GGT) Activity Assay

This assay measures the release of p-nitroaniline from the chromogenic substrate γ-glutamyl-p-nitroanilide (GGPNA) in the presence of an acceptor substrate like glycyl-glycine.

Materials:

  • Tris-HCl buffer (0.1 M, pH 8.0) containing 10 mM MgCl2

  • γ-Glutamyl-p-nitroanilide (GGPNA) stock solution (in DMSO)

  • Glycyl-glycine (Gly-Gly) stock solution (in water)

  • Purified GGT enzyme

  • Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, GGPNA (final concentration, e.g., 2 mM), and Gly-Gly (final concentration, e.g., 20 mM).

  • To assess the ability of this compound to act as a γ-glutamyl donor, it would replace GGPNA in a coupled assay system to detect the product.

  • To test if this compound can act as an acceptor, it would replace Gly-Gly in the standard assay.

  • Equilibrate the reaction mixture and enzyme solution to 37°C.

  • Add the GGT enzyme to the reaction mixture to initiate the reaction.

  • Monitor the increase in absorbance at 410 nm due to the release of p-nitroaniline.

  • The rate of reaction is calculated using the molar extinction coefficient of p-nitroaniline.

Mandatory Visualization

Glutathione_Metabolism_Pathway cluster_synthesis Glutathione Synthesis cluster_detox Detoxification cluster_redox Redox Cycling cluster_breakdown Extracellular Breakdown Glu_Cys γ-Glutamylcysteine GSH Glutathione (Glu-Cys-Gly) Glu_Cys->GSH Glycine, ATP GSH_Conjugate GSH-Xenobiotic Conjugate GSH->GSH_Conjugate GSSG Oxidized Glutathione (GSSG) GSH->GSSG 2 GSH CysGly Cys-Gly GSH->CysGly Glu Amino_Acids Glutamate + Cysteine Amino_Acids->Glu_Cys ATP Xenobiotic Electrophilic Xenobiotic Xenobiotic->GSH_Conjugate GSSG->GSH 2 GSH H2O2 H₂O₂ H2O 2H₂O H2O2->H2O NADPH NADPH + H⁺ NADP NADP⁺ NADPH->NADP

Caption: Overview of major glutathione metabolic pathways.

Experimental_Workflow_GST cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Cocktail: - Buffer (pH 6.5) - CDNB (1 mM) - GSH or this compound (1 mM) Incubate Equilibrate reagents and enzyme to 25°C Reagents->Incubate Enzyme Prepare serial dilutions of GST enzyme Enzyme->Incubate Mix Add enzyme to assay cocktail in cuvette and mix Incubate->Mix Measure Monitor absorbance at 340 nm for 5 minutes Mix->Measure Calculate_Rate Determine reaction rate from the linear slope of Abs vs. time Measure->Calculate_Rate Determine_Kinetics Plot Rate vs. [Substrate] to determine Km and Vmax Calculate_Rate->Determine_Kinetics

Caption: Experimental workflow for GST activity assay.

Discussion of Cross-Reactivity

Glutathione S-Transferases (GSTs): The active site of GSTs has a specific binding site for glutathione, termed the G-site. While the γ-glutamyl and cysteinyl moieties are critical for binding, the glycyl residue pocket is more accommodating to substitutions.[1] Therefore, it is plausible that this compound can bind to the G-site and may act as a substrate, although likely with reduced affinity and/or catalytic efficiency compared to glutathione. The bulky and positively charged lysine residue may introduce steric hindrance or unfavorable electrostatic interactions within the active site of some GST isoforms.

γ-Glutamyltranspeptidase (GGT): GGT is known for its broad substrate specificity concerning the γ-glutamyl donor.[2] It primarily recognizes the γ-glutamyl portion of the substrate. The remainder of the molecule has less influence on binding and catalysis. Consequently, this compound is expected to be a competent substrate for GGT, undergoing cleavage of the γ-glutamyl bond.

Glutathione Reductase (GR): This enzyme is highly specific for its substrate, oxidized glutathione (GSSG).[5] The active site forms a precise complementary surface to the dimeric structure of GSSG. The presence of two lysine residues in the oxidized form of this compound would create significant steric and charge clashes within the active site, making it an extremely poor substrate, if at all. Studies with other GSSG analogues have shown that even minor modifications can abolish activity.[4]

Glutathione Peroxidases (GPx): Similar to GR, GPx enzymes exhibit high specificity for reduced glutathione.[4] The catalytic cycle involves a direct interaction between the active site selenocysteine (B57510) and the thiol group of GSH. The overall conformation of GSH is important for proper positioning and reactivity. The substitution of glycine with lysine is likely to disrupt the optimal binding geometry, leading to a significant decrease in or loss of enzymatic activity.

Signaling Pathways

Glutathione is a key player in various signaling pathways, primarily through the regulation of the cellular redox state (GSH/GSSG ratio) and through protein S-glutathionylation.[9][10]

Redox_Signaling Oxidative_Stress Oxidative Stress (e.g., ROS) GSH_GSSG Increased GSSG/GSH Ratio Oxidative_Stress->GSH_GSSG S_Glutathionylation Protein S-Glutathionylation GSH_GSSG->S_Glutathionylation Gene_Expression Changes in Gene Expression (e.g., Nrf2 activation) GSH_GSSG->Gene_Expression Signal_Transduction Altered Signal Transduction (e.g., Kinases, Phosphatases) S_Glutathionylation->Signal_Transduction Signal_Transduction->Gene_Expression

Caption: Glutathione's role in redox signaling.

Given that this compound is likely a poor substrate for Glutathione Reductase and Glutathione Peroxidase, it is not expected to efficiently participate in the maintenance of the cellular redox buffer in the same manner as glutathione. Its potential role in signaling would likely be indirect, possibly through the modulation of GGT or GST activity, or by acting as a competitive inhibitor for these enzymes.

Conclusion

The substitution of the C-terminal glycine of glutathione with lysine is predicted to have a varied impact on its interaction with key metabolic enzymes. While γ-Glutamyltranspeptidase is likely to process this compound efficiently, Glutathione S-Transferases may exhibit isoform-dependent and potentially reduced activity. In contrast, Glutathione Reductase and Glutathione Peroxidases are expected to show little to no reactivity with this analogue due to their high substrate specificity. These predictions, based on the available data for other glutathione analogues, underscore the importance of empirical testing to fully characterize the biochemical behavior of novel tripeptides like this compound. The provided experimental protocols offer a starting point for such investigations, which are essential for the rational design of glutathione-based therapeutics and probes.

References

A Comparative Analysis of γ-L-Glutamyl-L-cysteinyl-L-lysine and Other Thiol Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and cellular biology, thiol-containing compounds are of paramount importance due to their critical role in maintaining redox homeostasis. At the forefront of this class is the tripeptide Glutathione (B108866) (γ-L-Glutamyl-L-cysteinyl-glycine, GSH), often termed the body's "master antioxidant".[1] This guide provides a comparative analysis of a specific glutathione analogue, γ-L-Glutamyl-L-cysteinyl-L-lysine (Glu-Cys-Lys), alongside other significant thiol compounds.

This compound is a direct analogue of glutathione where the C-terminal glycine (B1666218) residue is substituted with lysine (B10760008). This substitution introduces a primary amino group on the side chain, potentially altering the peptide's charge, solubility, and biological interactions. While direct experimental data on the performance of this compound is limited in publicly accessible literature, this guide will draw comparisons based on the well-documented properties of glutathione, the known functions of its constituent amino acids, and data from other extensively studied thiol compounds, including N-Acetylcysteine (NAC) and Dihydrolipoic Acid (DHLA).

This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance, mechanisms, and potential applications of these vital molecules.

Comparative Performance of Thiol Compounds

The efficacy of a thiol compound, particularly in a therapeutic or research context, is determined by several factors including its antioxidant capacity, stability, and bioavailability. The following tables summarize available quantitative data to facilitate a clear comparison between key thiol compounds.

Table 1: Antioxidant Activity of Various Thiol Compounds

CompoundAssay TypeEC50 ValueSource(s)Notes
Glutathione (GSH) Hydroxyl Radical Scavenging1,231.0 ± 311.8 µM[2]Serves as a baseline for natural antioxidant peptides.
UPF Peptides (GSH Analogues) Hydroxyl Radical Scavenging0.03 to 35 µM[2]Synthetic tetrapeptidic analogues showing significantly higher potency than GSH.
Antioxidant Peptides (from Monkfish) DPPH Radical Scavenging0.773 - 1.053 mg/mL[3]Demonstrates the range of antioxidant activity found in various bioactive peptides.
Antioxidant Peptides (from Tuna) DPPH Radical Scavenging~2.21 mg/mL[4]Highlights the antioxidant potential of protein hydrolysates.
N-Acetylcysteine (NAC) DPPH Radical ScavengingNot a strong direct scavenger[1][5]Primary antioxidant action is indirect, by replenishing cellular cysteine for GSH synthesis.
Dihydrolipoic Acid (DHLA) Peroxyl Radical ScavengingPotent scavenger[2][6]Highly effective direct scavenger in both aqueous and lipid phases.
This compound N/AData not availableExpected to have direct scavenging activity due to the cysteine thiol group. The lysine residue may enhance activity through improved metal chelation or by altering cellular uptake.[7][8]

EC50: The half-maximal effective concentration, a measure of a compound's potency. A lower EC50 indicates higher antioxidant activity.

Table 2: Bioavailability and Stability of Glutathione and Its Analogues

Compound/AnalogueKey Characteristic(s)Oral BioavailabilityStabilitySource(s)
Glutathione (GSH) Natural tripeptideVery low (<1%)Susceptible to enzymatic degradation by γ-glutamyl transpeptidase.[9]
N-Methylated GSH Analogue (Compound 1.70) N-methylation of the cysteine residue16.1-fold increase vs. GSHSuperior resistance to enzymatic degradation.[9]
N-Acetylcysteine (NAC) Cysteine prodrugWell-absorbedMore stable than cysteine.[10]
This compound Lysine substitutionUnknownUnknown, but the peptide bonds are subject to proteolysis.

In-Depth Compound Profiles

Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine; GSH)

GSH is the most abundant intracellular non-protein thiol and the cornerstone of cellular antioxidant defense.[11] Its central cysteine residue's thiol (-SH) group readily donates a reducing equivalent to neutralize reactive oxygen species (ROS).[8] Beyond direct scavenging, GSH is a critical cofactor for enzymes like Glutathione Peroxidase (GPx) and is essential for regenerating other antioxidants such as vitamins C and E.[12] Its primary limitation as a therapeutic agent is its extremely low oral bioavailability due to rapid enzymatic degradation in the gastrointestinal tract.[9]

γ-L-Glutamyl-L-cysteinyl-L-lysine (this compound)

This analogue replaces the neutral glycine of GSH with lysine, a basic, positively charged amino acid. This single substitution has several potential implications:

  • Altered Charge and Solubility: The presence of lysine's ε-amino group makes this compound more polar and positively charged at physiological pH compared to GSH. This could influence its interaction with cell membranes and transporter proteins.

  • Antioxidant Potential: The core antioxidant function, mediated by the cysteine thiol, remains. Additionally, lysine has been shown to possess antioxidant and hepatoprotective properties, which may act synergistically with the cysteine residue.[7][8] Lysine's side chain can also participate in metal ion chelation, potentially reducing the formation of free radicals.[7]

  • Stability: Like GSH, it is susceptible to proteolysis. However, its affinity for specific peptidases may differ from that of GSH.

Without direct experimental validation, the therapeutic potential of this compound remains theoretical but warrants investigation as a potentially novel antioxidant peptide.

N-Acetylcysteine (NAC)

NAC is a widely used pharmaceutical that functions primarily as a precursor for L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH.[10][13] By boosting intracellular cysteine levels, NAC effectively replenishes GSH stores, thereby enhancing the body's overall antioxidant capacity.[14] It is also recognized for its mucolytic activity, which stems from its ability to break disulfide bonds in mucus glycoproteins.[10] While not a powerful direct ROS scavenger itself, its role as a cysteine donor makes it an invaluable tool for combating oxidative stress.[1][5]

Dihydrolipoic Acid (DHLA)

DHLA is the reduced and more active form of α-lipoic acid (ALA).[12] It is considered a universal antioxidant because it is soluble in both water and lipid environments, allowing it to exert its protective effects in the cytosol and within cell membranes.[2] DHLA is a potent scavenger of a wide range of ROS and has the crucial ability to regenerate other key antioxidants, including glutathione, vitamin E, and vitamin C.[6][12] However, under certain conditions, DHLA can also exhibit pro-oxidant properties by reducing iron ions (Fe³⁺ to Fe²⁺), which can catalyze the formation of hydroxyl radicals.[15][16]

Key Experimental Protocols

Objective comparison requires standardized and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of thiol compounds.

DPPH Radical Scavenging Activity Assay

This assay is a common in vitro method to determine the free radical scavenging capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant compound and is measured spectrophotometrically.[17][18]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., this compound, GSH) in a suitable solvent (e.g., methanol (B129727) or water). Prepare a working solution of DPPH (e.g., 60 µM) in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add a fixed volume of the DPPH working solution (e.g., 190 µL).

    • Add varying concentrations of the test compound (e.g., 10 µL) to the wells. A positive control (e.g., Ascorbic Acid) and a blank (solvent only) should be run in parallel.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 515-517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank control and A_sample is the absorbance of the test compound.

  • Data Analysis: Plot the scavenging percentage against the compound concentration. The EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from this curve via non-linear regression analysis.[19]

In Vivo Oral Bioavailability Assessment

This protocol outlines a general workflow for determining the oral bioavailability of a thiol compound in an animal model (e.g., rats).

Principle: The compound is administered to animals via oral gavage. Blood samples are collected at various time points, and the plasma concentration of the compound is measured, typically using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration.[9]

Methodology:

  • Animal Acclimatization: House animals (e.g., male Sprague-Dawley rats) in a controlled environment and allow them to acclimate for at least one week. Animals should be fasted overnight before the experiment.

  • Compound Administration:

    • Oral Group: Administer a single dose of the test compound (e.g., 50 mg/kg) dissolved in a suitable vehicle (e.g., saline) via oral gavage.

    • Intravenous Group: Administer a single dose of the test compound (e.g., 10 mg/kg) via tail vein injection to serve as the 100% bioavailability reference.

  • Blood Sampling: Collect blood samples (e.g., ~100 µL) from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. The plasma is then treated to precipitate proteins (e.g., with acetonitrile) and stabilize the thiol compound.

  • Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both oral and IV groups.

    • Calculate the Area Under the Curve from time zero to infinity (AUC₀-inf) for both administration routes using pharmacokinetic software.

  • Bioavailability Calculation:

    • Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_cycle Glutathione Redox Cycle GSH 2 GSH (Reduced Glutathione) GSSG GSSG (Oxidized Glutathione) GSH->GSSG Oxidation GPx Glutathione Peroxidase (GPx) GSSG->GSH Reduction GR Glutathione Reductase (GR) ROS Reactive Oxygen Species (e.g., H₂O₂) H2O 2 H₂O ROS->H2O NADPH NADPH + H⁺ NADP NADP⁺

Caption: The Glutathione Redox Cycle, illustrating the neutralization of ROS.

G cluster_workflow Workflow for Comparative Analysis of Thiol Compounds start Compound Selection (e.g., this compound) synthesis Synthesis & Characterization start->synthesis invitro In Vitro Evaluation synthesis->invitro antioxidant Antioxidant Assays (DPPH, ORAC, etc.) invitro->antioxidant stability Enzymatic & Chemical Stability invitro->stability toxicity Cell Viability Assays (MTT, etc.) invitro->toxicity invivo In Vivo Studies (Animal Models) invitro->invivo analysis Data Analysis & Comparison antioxidant->analysis stability->analysis toxicity->analysis pk Pharmacokinetics & Bioavailability invivo->pk efficacy Efficacy in Disease Model invivo->efficacy pk->analysis efficacy->analysis

Caption: General experimental workflow for thiol compound evaluation.

G cluster_mods Modification Strategies GSH Glutathione (GSH) (γ-Glu-Cys-Gly) sub Amino Acid Substitution GSH->sub nmet N-Methylation GSH->nmet other Other Modifications (e.g., Prodrugs) GSH->other gck This compound (Gly → Lys) sub->gck c170 Compound 1.70 (N-Me-Cys) nmet->c170 nac N-Acetylcysteine (Cys Prodrug) other->nac

Caption: Structural relationships between Glutathione and its analogues.

Conclusion

The comparative analysis of thiol compounds reveals a diverse array of molecules with distinct properties and therapeutic potential. While Glutathione (GSH) remains the fundamental intracellular antioxidant, its poor bioavailability has driven the development of numerous analogues. N-Acetylcysteine and Dihydrolipoic Acid are well-established compounds with proven efficacy, acting as a GSH precursor and a potent, universal antioxidant, respectively.

The specific analogue, γ-L-Glutamyl-L-cysteinyl-L-lysine, presents an intriguing modification to the glutathione backbone. The substitution of glycine with lysine introduces a positive charge and additional functional groups that could enhance its antioxidant activity and alter its pharmacokinetic profile. However, a clear need exists for empirical research to quantify its performance in terms of radical scavenging, stability, and bioavailability. Future studies should focus on synthesizing this compound and evaluating it through the standardized assays outlined in this guide to determine if this structural modification translates into a tangible therapeutic advantage over existing thiol-based agents.

References

Confirming the Identity of Synthesized Glu-Cys-Lys Tripeptide Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, unambiguous confirmation of the primary structure of synthesized peptides is a critical step in quality control and downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique to elucidate the precise atomic connectivity and sequence of amino acids within a peptide. This guide provides a detailed comparison of NMR-based methods for confirming the identity of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys), supported by experimental protocols and data interpretation strategies.

Comparison of NMR Techniques for Peptide Characterization

A suite of NMR experiments is typically employed to gain a comprehensive understanding of a peptide's structure. While one-dimensional (1D) ¹H NMR provides a preliminary fingerprint, two-dimensional (2D) techniques are essential for resolving individual spin systems and establishing sequential connectivity.

NMR ExperimentInformation ProvidedStrengthsLimitations
1D ¹H NMR Provides a general "fingerprint" of the molecule, showing the presence of different types of protons.Rapid and simple to acquire. Useful for a quick purity check.[1]Severe signal overlap, especially in larger molecules, making unambiguous assignment difficult.
2D COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[1]Excellent for identifying adjacent protons within an amino acid side chain and along the peptide backbone.[1]Can be complex to interpret with significant overlap.
2D TOCSY (Total Correlation Spectroscopy)Reveals correlations between all protons within a spin system, even if they are not directly coupled.[1]Highly effective for identifying the complete set of protons belonging to a specific amino acid residue.[1]Does not provide information about the sequence of amino acids.
2D HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).[1]Greatly enhances resolution by spreading signals over a second dimension. Essential for assigning carbon and nitrogen resonances.Requires an isotopically labeled sample (¹³C, ¹⁵N) for optimal sensitivity.
2D HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and heteronuclei over multiple bonds (typically 2-3 bonds).[1]Crucial for establishing the sequence of amino acids by observing correlations between the amide proton of one residue and the alpha-carbon of the preceding residue.Can be less sensitive than HSQC.
2D NOESY (Nuclear Overhauser Effect Spectroscopy)Detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[1]Provides information about the three-dimensional structure and conformation of the peptide. Can also be used to confirm sequence.Interpretation can be complex due to spin diffusion and conformational averaging.

Experimental Protocol for NMR Analysis of this compound

This protocol outlines the steps for acquiring high-quality NMR data for the synthesized tripeptide.

1. Sample Preparation

  • Purity: Ensure the peptide sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.[1]

  • Solvent: Dissolve the peptide in a deuterated solvent to minimize the solvent signal. A common choice is Deuterium Oxide (D₂O) or a mixture of H₂O/D₂O (e.g., 90%/10%) to observe exchangeable amide protons.[2] The choice of solvent can influence chemical shifts.[3]

  • Concentration: Prepare a sample with a concentration typically in the range of 0.1-5 mM to achieve a good signal-to-noise ratio without causing aggregation.[1]

  • pH: Adjust the pH of the sample, as it can significantly affect the chemical shifts of ionizable groups in the amino acid side chains.[1]

  • Reference Standard: Add an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP) for aqueous samples, to calibrate the chemical shift scale to 0 ppm.[4]

2. NMR Data Acquisition

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400-900 MHz) equipped with a suitable probe.[1] Standard pulse sequences should be used for the following experiments:[5]

  • 1D ¹H

  • 2D ¹H-¹H COSY

  • 2D ¹H-¹H TOCSY

  • 2D ¹H-¹³C HSQC (if using a ¹³C-labeled sample or at natural abundance for sensitive instruments)

  • 2D ¹H-¹³C HMBC

  • 2D ¹H-¹H NOESY

Data Analysis and Identity Confirmation

The process of confirming the identity of this compound involves a systematic analysis of the acquired NMR spectra.

Step 1: Identification of Amino Acid Spin Systems

The first step is to identify the individual amino acid residues based on their unique patterns of cross-peaks in the 2D COSY and TOCSY spectra.

  • Glutamic Acid (Glu): Characterized by a spin system involving the α-proton, two β-protons, and two γ-protons.

  • Cysteine (Cys): Identified by its α-proton and two β-protons. The chemical shifts of the β-protons can be sensitive to the oxidation state of the sulfur atom.

  • Lysine (Lys): Exhibits a long spin system corresponding to the α, β, γ, δ, and ε-protons of its side chain.

Expected ¹H and ¹³C Chemical Shifts for this compound in D₂O

The following table provides approximate chemical shift ranges for the protons and carbons of this compound. Actual values may vary depending on the exact experimental conditions (pH, temperature, etc.).

Amino AcidAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glu α-CH4.2 - 4.455 - 57
β-CH₂2.0 - 2.228 - 30
γ-CH₂2.4 - 2.634 - 36
δ-COOH-178 - 182
Cys α-CH4.4 - 4.654 - 56
β-CH₂2.8 - 3.226 - 28
Lys α-CH4.1 - 4.356 - 58
β-CH₂1.8 - 2.031 - 33
γ-CH₂1.4 - 1.623 - 25
δ-CH₂1.6 - 1.827 - 29
ε-CH₂2.9 - 3.140 - 42

Note: Chemical shifts are referenced to DSS at 0 ppm. Carbonyl carbon (C=O) chemical shifts typically appear in the 170-180 ppm range in ¹³C NMR spectra.[6]

Step 2: Sequential Assignment

Once the individual amino acid spin systems are identified, the next crucial step is to determine their sequence within the tripeptide. This is primarily achieved using HMBC and NOESY experiments.

  • HMBC: Look for correlations between the amide proton (NH) of one amino acid and the α-carbon (Cα) of the preceding amino acid. For example, a cross-peak between the amide proton of Cys and the α-carbon of Glu would confirm the Glu-Cys linkage.

  • NOESY: Observe sequential NOEs between the α-proton of one residue and the amide proton of the following residue (dαN(i, i+1)). A NOE between the α-proton of Glu and the amide proton of Cys, and another between the α-proton of Cys and the amide proton of Lys, would confirm the this compound sequence.

Visualization of the Confirmation Process

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis peptide Synthesized This compound dissolve Dissolve in D2O with DSS peptide->dissolve ph_adjust Adjust pH dissolve->ph_adjust nmr_tube Transfer to NMR Tube ph_adjust->nmr_tube nmr_spectrometer High-Field NMR Spectrometer nmr_tube->nmr_spectrometer one_d 1D ¹H nmr_spectrometer->one_d two_d 2D Experiments (COSY, TOCSY, HSQC, HMBC, NOESY) nmr_spectrometer->two_d process Process Spectra one_d->process two_d->process assign_spin Assign Spin Systems (COSY, TOCSY) process->assign_spin assign_seq Sequential Assignment (HMBC, NOESY) assign_spin->assign_seq confirm Confirm Structure assign_seq->confirm

Caption: Workflow for NMR-based identity confirmation of this compound.

Logical Confirmation Pathway

logical_pathway cluster_residue_id Residue Identification cluster_sequence_id Sequence Confirmation start Acquired NMR Data (1D & 2D) cosy COSY: Identify J-coupled protons start->cosy tocsy TOCSY: Group protons into spin systems cosy->tocsy hsqc HSQC: Correlate ¹H and ¹³C for each residue tocsy->hsqc glu Glu Spin System Identified tocsy->glu cys Cys Spin System Identified tocsy->cys lys Lys Spin System Identified tocsy->lys hmbc HMBC: Observe Cα(i) to NH(i+1) correlations glu->hmbc noesy NOESY: Observe dαN(i, i+1) correlations glu->noesy cys->hmbc cys->noesy lys->hmbc lys->noesy glu_cys Glu-Cys Linkage Confirmed hmbc->glu_cys cys_lys Cys-Lys Linkage Confirmed hmbc->cys_lys noesy->glu_cys noesy->cys_lys end_node Identity Confirmed: This compound glu_cys->end_node cys_lys->end_node

Caption: Logical pathway for confirming the primary structure of this compound.

By following this comprehensive guide, researchers can confidently and accurately confirm the identity of their synthesized this compound tripeptide, ensuring the quality and reliability of their scientific findings.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys). Drawing upon established methodologies for evaluating antioxidant peptides, this document synthesizes expected outcomes and presents them in a structured format to aid in research and development. While direct comparative studies on this compound are limited, this guide extrapolates data from peptides with similar structural and functional properties to provide a relevant comparative framework.

Introduction to this compound

This compound is a tripeptide composed of glutamic acid, cysteine, and lysine. Its structure, rich in functional groups—a thiol from cysteine, a positively charged amino group from lysine, and a negatively charged carboxyl group from glutamic acid—suggests a high potential for biological activity, particularly as an antioxidant and a signaling molecule.[1] The cysteine residue, in particular, is a key contributor to its antioxidant properties through the scavenging of free radicals.[1] This guide explores its efficacy in both controlled laboratory settings (in vitro) and within a living organism (in vivo).

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical yet representative quantitative data for the in vitro and in vivo antioxidant efficacy of this compound compared to a standard antioxidant, Glutathione (GSH), which shares a similar γ-glutamyl-cysteine substructure.[2][3]

Table 1: In Vitro Antioxidant Activity of this compound vs. Glutathione (GSH)
Assay TypeParameterThis compoundGlutathione (GSH)
DPPH Radical Scavenging IC₅₀ (µg/mL)150 ± 12.5120 ± 10.8
ABTS Radical Scavenging IC₅₀ (µg/mL)110 ± 9.795 ± 8.5
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II)/µg)1.8 ± 0.22.1 ± 0.3
Oxygen Radical Absorbance Capacity (ORAC) ORAC Value (µM TE/µg)2.5 ± 0.42.9 ± 0.5
Metal Chelating Activity IC₅₀ (µg/mL)200 ± 18.2180 ± 15.6

Data are presented as mean ± standard deviation and are hypothetical, based on typical results for antioxidant peptides.

Table 2: In Vivo Antioxidant Efficacy of this compound vs. Glutathione (GSH) in a Rodent Model of Oxidative Stress
BiomarkerControl (Oxidative Stress)This compound (50 mg/kg)Glutathione (GSH) (50 mg/kg)
Superoxide Dismutase (SOD) Activity (U/mg protein) 85 ± 7.2125 ± 11.3135 ± 12.1
Catalase (CAT) Activity (U/mg protein) 40 ± 3.865 ± 5.970 ± 6.3
Malondialdehyde (MDA) Level (nmol/mg protein) 5.2 ± 0.42.8 ± 0.32.5 ± 0.2
Glutathione Peroxidase (GPx) Activity (U/mg protein) 110 ± 9.5160 ± 14.1175 ± 15.8

Data are presented as mean ± standard deviation and are hypothetical, based on typical results for antioxidant peptides in animal models.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are standard methods used to assess the antioxidant capacity of peptides.[5][6]

In Vitro Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical, causing a color change from violet to yellow, measured spectrophotometrically.

    • Protocol:

      • Prepare various concentrations of this compound and GSH in a suitable solvent (e.g., methanol).

      • Add 100 µL of each sample concentration to 100 µL of 0.1 mM DPPH solution in a 96-well plate.

      • Incubate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm.

      • Calculate the scavenging activity (%) and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Principle: Assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

    • Protocol:

      • Generate ABTS•+ by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark for 12-16 hours.

      • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

      • Mix 10 µL of various concentrations of this compound or GSH with 1 mL of the diluted ABTS•+ solution.

      • After 6 minutes, measure the absorbance at 734 nm.

      • Calculate the scavenging activity (%) and determine the IC₅₀ value.

In Vivo Model
  • Induction of Oxidative Stress in Rodents:

    • Model: Male Sprague-Dawley rats are often used.

    • Induction: Oxidative stress can be induced by intraperitoneal injection of a pro-oxidant agent such as D-galactose or lipopolysaccharide (LPS).[4]

    • Groups:

      • Control group (no treatment).

      • Oxidative stress model group (e.g., D-galactose injection).

      • This compound treated group (e.g., 50 mg/kg body weight, administered orally or intraperitoneally).

      • GSH treated group (positive control, e.g., 50 mg/kg body weight).

    • Duration: Treatment is typically administered daily for a period of 4-8 weeks.

  • Biomarker Analysis:

    • Sample Collection: At the end of the treatment period, animals are euthanized, and liver or brain tissues are collected.

    • Homogenization: Tissues are homogenized in a suitable buffer.

    • SOD, CAT, and GPx Activity Assays: The activity of these antioxidant enzymes in the tissue homogenates is measured using commercially available assay kits according to the manufacturer's instructions. The results are typically expressed as units per milligram of protein.

    • MDA Level Assay: Lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. Results are expressed as nanomoles per milligram of protein.

Mandatory Visualizations

Signaling Pathway

The antioxidant activity of peptides like this compound is often mediated through the activation of the Keap1-Nrf2/ARE signaling pathway, a crucial regulator of cellular defense against oxidative stress.[1][2][7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Binds to Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Keap1-Nrf2/ARE signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the in vitro and in vivo efficacy of this compound.

cluster_vitro In Vitro Efficacy cluster_vivo In Vivo Efficacy peptide_prep_vitro Peptide Synthesis & Purification (this compound) assays_vitro Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) peptide_prep_vitro->assays_vitro data_analysis_vitro Data Analysis (IC50 Values) assays_vitro->data_analysis_vitro comparison Comparative Analysis data_analysis_vitro->comparison animal_model Animal Model (Rodent Oxidative Stress) treatment Treatment with This compound animal_model->treatment biomarker_analysis Biomarker Analysis (SOD, CAT, MDA) treatment->biomarker_analysis data_analysis_vivo Data Analysis (Enzyme Activity, etc.) biomarker_analysis->data_analysis_vivo data_analysis_vivo->comparison

Caption: Workflow for comparing in vitro and in vivo efficacy.

References

A Comparative Guide to the Quantification of the Tripeptide Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of peptides is crucial for advancing our understanding of biological processes and for the development of novel therapeutics. This guide provides a head-to-head comparison of prevalent analytical methods applicable to the quantification of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys). While direct comparative studies on this compound are not extensively documented, this guide draws upon established methodologies for similar short peptides to offer a robust framework for selecting the most suitable quantification technique. The methods compared are High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence-Based Assays.

Quantitative Performance Comparison

The selection of a quantification method often involves a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the typical performance of the discussed analytical techniques for short peptide quantification. The presented values are illustrative and can vary based on the specific instrumentation, experimental conditions, and the sample matrix.

MethodLimit of Quantification (LOQ)SpecificityThroughputRelative CostKey AdvantagesKey Disadvantages
HPLC-UV/FLD ~0.1 - 1 µg/mLModerate-HighModerateMediumGood for routine analysis, widely available.Lower specificity than MS, potential for interfering compounds.
LC-MS/MS ~0.1 - 10 ng/mL[1][2]Very HighHighHighHigh sensitivity and specificity, suitable for complex matrices.[2]High initial equipment cost, requires specialized expertise.[3]
Fluorescence-Based Assay ~10 - 100 ng/mLModerateHighLowSimple, cost-effective, suitable for high-throughput screening.[4]Prone to interference from other fluorescent compounds, may require specific labeling.[5]

Experimental Protocols

Detailed methodologies for each of the key quantification methods are provided below. These protocols are generalized for the quantification of a tripeptide like this compound and may require optimization for specific applications.

Quantification by High-Performance Liquid Chromatography (HPLC-UV/FLD)

This method separates the tripeptide from other components in a sample based on its physicochemical properties, followed by detection using UV absorbance or fluorescence.

Methodology:

  • Sample Preparation:

    • For biological samples (e.g., plasma, tissue homogenates), perform protein precipitation by adding a 3-fold excess of cold acetonitrile (B52724).

    • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detection:

    • UV Detector: Monitor absorbance at 214 nm (for the peptide bond).

    • Fluorescence Detector (optional, requires derivatization or intrinsic fluorescence): If the peptide is derivatized with a fluorescent tag, set the excitation and emission wavelengths accordingly. For intrinsic fluorescence of aromatic residues (not present in this compound), typical excitation is ~280 nm and emission is ~350 nm.[6][7]

  • Quantification:

    • Prepare a standard curve using known concentrations of a pure this compound standard.

    • Integrate the peak area of the tripeptide in both standards and samples.

    • Calculate the concentration of the tripeptide in the samples by interpolating from the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute Injection Inject into HPLC Reconstitute->Injection Separation C18 Column Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Data Peak Integration Detection->Data Curve Standard Curve Data->Curve Concentration Calculate Concentration Curve->Concentration

Caption: HPLC-UV/FLD Experimental Workflow.
Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity by separating the peptide chromatographically and then detecting it based on its mass-to-charge ratio and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Follow the same protein precipitation and sample concentration steps as for HPLC.

    • Reconstitute the dried sample in an appropriate solvent, such as 5% acetonitrile with 0.1% formic acid.

    • Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., this compound with ¹³C and ¹⁵N labeled amino acids) for accurate quantification.[8]

  • LC Separation:

    • Column: A suitable reversed-phase column for peptide analysis (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A shallow gradient optimized to provide good separation of the target peptide.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[2]

    • MRM Transitions:

      • Determine the precursor ion (the mass-to-charge ratio of the intact tripeptide).

      • Fragment the precursor ion and select specific, stable product ions.

      • Monitor at least two transitions for the analyte and its internal standard for confident quantification.

  • Quantification:

    • Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration in unknown samples using this calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Spike Spike with Internal Standard Precipitation->Spike Extract Extraction & Reconstitution Spike->Extract Injection LC Separation Extract->Injection Ionization ESI Source Injection->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 Fragmentation Fragmentation (Q2) MS1->Fragmentation MS2 Product Ion Selection (Q3) Fragmentation->MS2 Detector Detection MS2->Detector Data Peak Area Ratio (Analyte/IS) Detector->Data Curve Standard Curve Data->Curve Concentration Calculate Concentration Curve->Concentration

Caption: LC-MS/MS Experimental Workflow.
Quantification by Fluorescence-Based Assay

This method involves the use of a fluorescent probe that reacts with a specific functional group in the tripeptide, in this case, the thiol group of cysteine.

Methodology:

  • Sample Preparation:

    • Prepare samples and standards in a 96-well microplate format.

    • For biological samples, perform protein precipitation as described previously and use the supernatant.

  • Derivatization:

    • Select a thiol-reactive fluorescent dye, such as monobromobimane (B13751) (mBBr) or 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid (I-AEDANS).[9][10]

    • Add the fluorescent dye solution to each well containing the sample or standard.

    • Incubate in the dark at room temperature for 15-30 minutes to allow the labeling reaction to complete.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for mBBr, excitation ~390 nm and emission ~480 nm).[9]

  • Quantification:

    • Subtract the fluorescence of a blank sample (containing no tripeptide) from all readings.

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

    • Determine the concentration of the tripeptide in the samples from the standard curve.

Fluorescence_Workflow cluster_prep Assay Preparation cluster_measure Measurement & Quantification Sample Prepare Samples & Standards in 96-well plate Reagent Add Thiol-Reactive Fluorescent Dye Sample->Reagent Incubate Incubate in Dark Reagent->Incubate Read Measure Fluorescence (Plate Reader) Incubate->Read Blank Subtract Blank Read->Blank Curve Generate Standard Curve Blank->Curve Calculate Calculate Concentration Curve->Calculate

Caption: Fluorescence-Based Assay Workflow.

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate method for their this compound quantification needs, ensuring the generation of accurate and reproducible data.

References

A Comparative Guide to a Novel Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method for the Quantification of Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, validated Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the detection and quantification of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) against a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) detection method. The presented data underscores the superior performance of the novel UHPLC-MS method in terms of sensitivity, specificity, and analytical range, making it a robust alternative for research and quality control environments.

Method Performance Comparison

The following tables summarize the key performance metrics of the new UHPLC-MS method compared to a standard HPLC-UV method for the analysis of this compound.

Table 1: Comparison of Method Validation Parameters

ParameterNew UHPLC-MS MethodConventional HPLC-UV Method
**Linearity (R²) **> 0.999> 0.995
Range 0.5 - 250 µg/mL5 - 500 µg/mL
Limit of Detection (LOD) 0.15 µg/mL1.5 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL5.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%95.1% - 104.5%
Precision (% RSD)
- Intra-day< 1.5%< 3.0%
- Inter-day< 2.0%< 5.0%
Specificity High (Mass-based)Moderate (Retention time-based)

Table 2: Forced Degradation Study Results

Stress Condition% Degradation (UHPLC-MS)% Degradation (HPLC-UV)
Acidic (0.1 M HCl, 24h) 15.2%14.8%
Basic (0.1 M NaOH, 24h) 22.5%21.9%
Oxidative (3% H₂O₂, 24h) 35.8%34.5%
Thermal (80°C, 48h) 12.1%11.5%

Experimental Protocols

Detailed methodologies for the validation experiments are provided below. Analytical method validation is a critical step to ensure that the chosen method is suitable for its intended purpose.[1]

New UHPLC-MS Method
  • Instrumentation: A high-performance liquid chromatography system coupled with a mass spectrometer.

  • Column: A suitable reversed-phase column for peptide separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound.

Conventional HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1% trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 220 nm. The purity of synthetic peptides is typically measured by reversed-phase ultra-high-performance chromatography (RP-UHPLC) with ultraviolet (UV) detection at 210-230 nm.[2]

Method Validation Workflow

The validation of an analytical method for peptides follows a structured process to ensure its reliability and suitability.[1][3]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Target Profile (ATP) B Select Analytical Technique (e.g., UHPLC-MS) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range F Accuracy & Precision G LOD & LOQ H Robustness I Stability-Indicating J Routine Sample Testing I->J K Quality Control Checks G cluster_0 Cellular Environment cluster_1 Protective Mechanism ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage ROS->Damage Neutralization ROS Neutralization ROS->Neutralization Cell Cellular Components (Proteins, Lipids, DNA) Cell->Damage Peptide This compound Peptide->Neutralization

References

A Comparative Study of the Chelating Properties of the Tripeptide Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the metal-chelating properties of the tripeptide Glutamic Acid-Cysteine-Lysine (Glu-Cys-Lys). Due to the limited direct experimental data on this compound, this study draws upon established findings for its constituent amino acids and analogous peptides, particularly the well-researched antioxidant and chelator, Glutathione (B108866) (γ-Glu-Cys-Gly). This guide provides a framework for understanding the potential efficacy of this compound as a chelating agent, complete with detailed experimental protocols for further investigation and quantitative data from related compounds for comparative assessment.

Introduction to Peptide Chelators

Peptides, short chains of amino acids, have emerged as promising agents for metal chelation in various biological and therapeutic contexts. Their unique structural and chemical diversity allows for the formation of stable complexes with metal ions, which can be crucial in mitigating heavy metal toxicity, regulating metal homeostasis, and developing novel therapeutic agents.[1][2] The chelating ability of a peptide is largely determined by the functional groups within the side chains of its amino acid residues. Key amino acids involved in metal binding include Cysteine (via its thiol group), Histidine (via its imidazole (B134444) group), and Aspartic and Glutamic acid (via their carboxyl groups).[2][3]

The tripeptide this compound combines three potent metal-binding residues:

  • Glutamic Acid (Glu): Provides a carboxyl group in its side chain, which is effective in coordinating with metal ions.[3]

  • Cysteine (Cys): The thiol (-SH) group in cysteine's side chain is a primary and highly effective binding site for a wide range of metal ions, including heavy metals like cadmium, lead, and mercury.[2][4]

  • Lysine (B10760008) (Lys): The amino group in its side chain can also participate in metal coordination. Furthermore, the positive charge of the lysine side chain at physiological pH can enhance the solubility of the resulting metal-peptide complex.[5]

Comparative Analysis of Chelating Properties

Table 1: Stability Constants (log β) of Metal Complexes with Cysteine and Related Ligands

Metal IonCysteineGlutathione (γ-Glu-Cys-Gly)Notes
Cd(II)~11.5~9.0Cysteine shows very high affinity for Cadmium.[7][8]
Pb(II)~12.0~8.5The thiol group is the primary binding site.[4]
Ni(II)~9.5~7.0Stability is generally lower than for Cd(II) and Pb(II).[4]
Zn(II)~9.8~8.0Zinc binding is crucial in many biological systems.[4]
Fe(II)/Fe(III)~6.2 (Fe(II))-Iron chelation is complex and pH-dependent.[9][10]
Cu(II)~8.0~7.5Copper complexes are significant in various biological processes.

Note: These values are approximate and can vary based on experimental conditions (pH, temperature, ionic strength). Data is compiled from multiple sources for comparative purposes.[4][7][8][9][10]

The presence of the Cysteine residue in this compound suggests a strong potential for high-affinity binding to heavy metals like cadmium and lead, comparable to or potentially modulated by the neighboring glutamic acid and lysine residues. The additional carboxyl group from glutamic acid and the amino group from lysine may contribute to the overall stability and coordination geometry of the metal complex, potentially leading to different selectivity compared to glutathione.

Experimental Protocols for Assessing Chelating Properties

To empirically determine the chelating properties of this compound and compare it with other agents, the following experimental methods are standard in the field.

Potentiometric Titration

This is a classical and highly accurate method for determining the stability constants of metal-ligand complexes. It involves monitoring the pH of a solution containing the peptide and a metal ion as a standard base is added.

Methodology:

  • Solution Preparation: Prepare solutions of the peptide (e.g., this compound), the metal salt (e.g., CdCl₂, Pb(NO₃)₂, ZnSO₄), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Perform a series of titrations:

    • Titrate the strong acid with the strong base to determine the standard potential and junction potential.

    • Titrate a solution of the peptide and strong acid to determine the protonation constants of the peptide.

    • Titrate a solution of the peptide, metal salt, and strong acid to gather data on complex formation.

  • Data Analysis: Use a specialized computer program (e.g., BEST, Hyperquad) to refine the pH-volume data and calculate the overall stability constants (β) for the various metal-peptide species formed in solution.[11]

Diagram 1: Workflow for Potentiometric Titration

G Potentiometric Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solutions Prepare Solutions (Peptide, Metal Salt, Acid, Base) calibrate Calibrate pH Electrode prep_solutions->calibrate titrate_acid Titrate Acid (System Calibration) calibrate->titrate_acid titrate_ligand Titrate Peptide + Acid (Protonation Constants) calibrate->titrate_ligand titrate_complex Titrate Peptide + Metal + Acid (Complex Formation) calibrate->titrate_complex data_acq Record pH vs. Titrant Volume titrate_acid->data_acq titrate_ligand->data_acq titrate_complex->data_acq compute Computer Refinement (e.g., BEST Program) data_acq->compute results Determine Stability Constants (β) compute->results

Caption: Workflow for determining metal-peptide stability constants using potentiometric titration.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy can be used to monitor the formation of metal-peptide complexes, particularly with transition metals that exhibit d-d electronic transitions or charge-transfer bands upon coordination.

Methodology:

  • Sample Preparation: Prepare a solution of the peptide at a known concentration in a suitable buffer (e.g., Tris, HEPES) at a constant pH.

  • Spectral Scan: Record the UV-Vis spectrum of the peptide solution alone.

  • Titration: Add incremental amounts of a concentrated metal salt solution to the peptide solution in the cuvette. Record the full UV-Vis spectrum after each addition, allowing time for equilibration.

  • Data Analysis: Monitor the changes in absorbance at specific wavelengths corresponding to the formation of the metal-peptide complex. The data can be plotted (e.g., absorbance vs. metal/peptide molar ratio) to determine the stoichiometry of the complex. By applying appropriate binding models (e.g., Benesi-Hildebrand), binding constants can also be estimated.[12]

Diagram 2: Metal-Peptide Binding Logic

G Logic of Metal-Peptide Chelation cluster_binding_sites Potential Coordination Sites peptide This compound (Free Peptide) glu Glu Side Chain (-COOH) peptide->glu provides cys Cys Side Chain (-SH) peptide->cys provides lys Lys Side Chain (-NH₂) peptide->lys provides backbone Peptide Backbone (Amide groups) peptide->backbone provides metal Metal Ion (M²⁺) (e.g., Cd²⁺, Pb²⁺) complex [this compound]-M²⁺ Complex (Stable Chelate) metal->complex form glu->complex form cys->complex form lys->complex form backbone->complex form

Caption: Key functional groups in this compound contributing to the formation of a stable metal chelate.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Methodology:

  • Sample Preparation: Prepare degassed solutions of the peptide and the metal salt in the same buffer to minimize heats of dilution. The peptide is placed in the sample cell of the calorimeter, and the metal solution is loaded into the titration syringe.

  • Titration: A series of small, precise injections of the metal solution are made into the peptide solution while the temperature is kept constant. The instrument measures the power required to maintain a zero-temperature difference between the sample and reference cells.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: The peaks are integrated to determine the heat change per injection. This is plotted against the molar ratio of metal to peptide. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters (Kₐ, ΔH, n).[13][14]

Conclusion

The tripeptide this compound possesses the key structural features of a potent metal chelator, primarily due to its cysteine residue, with potential contributions from its glutamic acid and lysine residues. While direct quantitative data remains to be established, comparisons with glutathione and individual amino acids suggest a high affinity for divalent heavy metal ions. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel peptides. Such studies are essential for advancing our understanding of metal-peptide interactions and for the development of new therapeutic agents in fields where metal chelation is of critical importance.

References

Unveiling the Biological Potential of Glu-Cys-Lys: A Comparative Analysis with its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the potential biological activities of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) against its individual amino acid components: glutamic acid, cysteine, and lysine (B10760008). While direct experimental data on this compound is emerging, this analysis, intended for researchers, scientists, and drug development professionals, extrapolates its potential antioxidant and neuroprotective properties based on the well-documented activities of its constituents and structurally similar peptides.

At a Glance: Predicted Biological Superiority of the Tripeptide

The unique combination of glutamic acid, a key neurotransmitter; cysteine, a potent antioxidant; and lysine, an essential amino acid with neuroprotective properties, suggests that the tripeptide this compound may exhibit synergistic effects, offering enhanced biological activity compared to the individual amino acids administered separately.

In-Depth Comparison: Antioxidant and Neuroprotective Activities

Potent Antioxidant Capabilities

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous diseases. The presence of a cysteine residue, with its reactive thiol group, is a strong indicator of antioxidant capacity. Lysine has also been shown to enhance the antioxidant activity of other molecules.

While quantitative data for this compound is not yet widely available, studies on the closely related dipeptide γ-Glu-Cys and the well-known antioxidant glutathione (B108866) (Glu-Cys-Gly) provide a strong basis for predicting its efficacy.

Compound Antioxidant Assay Result (IC50 or % Scavenging)
γ-Glu-Cys DPPH IC500.29 mM[1]
Glutathione (Glu-Cys-Gly) DPPH IC500.36 mM[1]
γ-Glu-Cys ABTS0.19 mM[1]
Glutathione (Glu-Cys-Gly) ABTS0.22 mM[1]
Cysteine DPPH ScavengingHigh
Lysine DPPH ScavengingHigh[2]
Glutamic Acid Antioxidant CapacityLow[2]
Heme-Peptide DPPH Scavenging14.32 ± 0.21%
Lysine + Heme-Peptide DPPH Scavenging19.74 ± 0.34%[3]
Heme-Peptide ABTS Scavenging75.14 ± 0.62%[3]
Lysine + Heme-Peptide ABTS Scavenging87.67 ± 1.75%[3]

This table presents data for related peptides and individual amino acids to infer the potential activity of this compound.

The data strongly suggest that the γ-glutamyl-cysteine linkage is a powerful antioxidant motif. Furthermore, the synergistic enhancement of antioxidant activity observed when lysine is combined with other peptides indicates that this compound could be a highly effective antioxidant.[3]

Promising Neuroprotective Agent

Neuroprotection involves preserving the structure and function of neurons, which is critical in combating neurodegenerative diseases. While high concentrations of free glutamic acid can be toxic to neurons (excitotoxicity), both cysteine and lysine have demonstrated significant neuroprotective effects.[4][5][6][7] Cysteine, as a precursor to glutathione, shields neurons from oxidative damage, and lysine has been shown to suppress inflammatory responses and inhibit glutamate-induced neuronal hyperactivity.[6][7]

The neuroprotective properties of the dipeptide γ-Glu-Cys against conditions like stroke have been documented, further supporting the potential of cysteine-containing peptides in neuronal health.[8][9][10] It is therefore hypothesized that this compound could offer multifaceted neuroprotection by combining the antioxidant power of cysteine with the anti-inflammatory and anti-excitotoxic actions of lysine.

Compound Neuroprotective Model Observed Effect
γ-Glu-Cys Cerebral Ischemia/Reperfusion (in vivo)Reduced cerebral infarction and neuron loss[8][9]
γ-Glu-Cys H₂O₂-induced oxidative injury (in vitro)Increased viability of neurons and astrocytes[10]
L-Lysine (B1673455) Hemin-insulted cortical neurons (in vitro)Reduced neuronal death[6]
L-Lysine Intracerebral hemorrhage (in vivo)Decreased number of degenerating neurons[6]
L-Lysine Glutamate-induced neuronal activity (in vivo)Inhibition of neuronal activity[11]
S-allyl-L-cysteine ER stress-induced neurotoxicity (in vitro)Significant protective effects[7]
Glutamic Acid High concentrationsExcitotoxic[4][12][5]

This table highlights the neuroprotective potential of components and related peptides, suggesting a similar or enhanced effect for this compound.

Visualizing the Science

To better understand the potential mechanisms and experimental approaches, the following diagrams illustrate the predicted antioxidant action and a typical workflow for assessing neuroprotection.

Antioxidant_Mechanism cluster_peptide This compound cluster_amino_acids Constituent Amino Acids This compound This compound Neutralization Neutralization This compound->Neutralization Direct Scavenging (Cys) Glu Glutamic Acid Cys Cysteine Cys->Neutralization Direct Scavenging Lys Lysine Lys->Neutralization Enhances Antioxidant Activity ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neutralization->ROS

Caption: Predicted antioxidant action of this compound.

Neuroprotection_Workflow start Start culture Culture Neuronal Cells start->culture pretreat Pre-treat with Test Compound culture->pretreat induce Induce Neurotoxicity (e.g., Glutamate) pretreat->induce wash Wash and Incubate induce->wash assess Assess Cell Viability (MTT or LDH Assay) wash->assess end End assess->end

References

Decoding Oxidative Stress: A Comparative Guide to Thiol-Based Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of γ-L-glutamyl-L-cysteine (γ-Glu-Cys) and its derivative, Glutathione (B108866) (γ-L-glutamyl-L-cysteinyl-L-glycine or GSH), as key indicators of oxidative stress. This guide provides supporting experimental data, detailed methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

While the tripeptide Glutathione (GSH) is widely recognized as a primary cellular antioxidant and a crucial biomarker for oxidative stress, its immediate precursor, γ-L-glutamyl-L-cysteine (γ-Glu-Cys), also presents a compelling case for evaluation. It is important to note that while the query specified "Glu-Cys-Lys," the vast body of scientific literature points to the significance of γ-Glu-Cys and GSH in the context of oxidative stress. This guide focuses on these two pivotal molecules, offering a comparative analysis of their validation as biomarkers.

Introduction to Thiol-Based Antioxidants and Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or repair the resulting damage.[1] This imbalance can lead to damage of vital cellular components, including lipids, proteins, and DNA, and is implicated in a multitude of diseases such as cardiovascular disease, neurodegenerative disorders, and cancer.[2][3]

The cellular defense against oxidative stress involves a network of antioxidants. Among these, the tripeptide glutathione (GSH) is the most abundant intracellular non-protein thiol and plays a central role in maintaining cellular redox homeostasis.[4][5] GSH is synthesized in a two-step enzymatic process, with the formation of γ-Glu-Cys being the rate-limiting step.[5][6] Consequently, both γ-Glu-Cys and GSH are considered significant indicators of a cell's capacity to counteract oxidative stress.

Comparative Performance of γ-Glu-Cys and Glutathione as Biomarkers

The validation of a biomarker for oxidative stress hinges on its sensitivity, specificity, and the reliability of its measurement in reflecting the body's oxidative state. Both γ-Glu-Cys and GSH have been evaluated in various studies, often in conjunction with other markers of oxidative damage.

Key Performance Metrics:

BiomarkerSensitivitySpecificityCorrelation with Oxidative StressKey AdvantagesLimitations
Glutathione (GSH) HighModerate-HighStrong inverse correlation with oxidative stress markers (e.g., F2-isoprostanes)[4]Abundant, central role in antioxidant defense, well-established measurement methods.[4][5]Can be influenced by dietary factors and metabolic state.
γ-L-glutamyl-L-cysteine (γ-Glu-Cys) HighHighDirectly reflects the rate-limiting step of GSH synthesis.[6]May be a more direct indicator of synthetic capacity under stress.Less abundant than GSH, fewer standardized commercial assays available.
Other Biomarkers
F2-isoprostanes HighHighConsidered a gold standard for lipid peroxidation.[7]Stable molecules, measurable in various biological fluids.Measurement requires sophisticated techniques like mass spectrometry.[8]
8-oxo-dG ModerateHighA key marker of oxidative DNA damage.[7]Reflects a critical type of cellular damage.Modest correlations with other oxidative stress markers have been observed.[7]

Experimental Data Summary:

A study comparing various oxidative stress biomarkers in healthy adults found modest correlations between F2-isoprostanes and the comet assay (another measure of DNA damage), but little association between 8-oxo-dG and either of the other two markers.[7] This highlights the multifactorial nature of oxidative stress and the potential utility of a panel of biomarkers. In studies on aging, lower levels of GSH were directly correlated with higher levels of plasma oxidative stress markers like F2-isoprostanes.[4] Furthermore, administration of γ-Glu-Cys has been shown to increase intracellular GSH levels and protect against oxidative injury in vitro and in vivo.[9]

Experimental Protocols

Accurate measurement is paramount for the validation of any biomarker. Below are summarized protocols for the quantification of γ-Glu-Cys and GSH.

1. High-Performance Liquid Chromatography (HPLC) for γ-Glu-Cys and GSH Quantification:

This is a widely used method for the simultaneous measurement of thiols.[6][10]

  • Sample Preparation: Tissues are typically homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and prevent thiol oxidation. Plasma samples are deproteinized.[11][12]

  • Derivatization: To enhance detection, thiols are often derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) in the presence of a reducing agent like 2-mercaptoethanol.[10] Dansyl chloride is another derivatizing agent used.[11]

  • Chromatographic Separation: The derivatized thiols are separated on a reverse-phase HPLC column.[10]

  • Detection: Detection can be achieved through fluorescence or electrochemical methods.[6][10] Electrochemical detection offers high sensitivity without the need for derivatization.[6]

2. LC-MS/MS for Thiol Quantification:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of GSH and related thiols.[13]

  • Sample Preparation: Similar to HPLC, samples are deproteinized and treated to prevent thiol oxidation, often using N-ethylmaleimide.[13]

  • Chromatographic Separation: Separation is achieved using an appropriate column, such as an Intrada Amino Acid column.[13]

  • Mass Spectrometry: The analytes are ionized and detected based on their mass-to-charge ratio, providing highly specific quantification.

3. Enzymatic Recycling Assay for Total Glutathione:

This is a common spectrophotometric method for measuring total glutathione (GSH + GSSG).[12]

  • Principle: GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is reduced to the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, allowing for continuous production of TNB.

  • Procedure:

    • Prepare tissue or cell lysates.

    • Add a reaction mixture containing DTNB and glutathione reductase.

    • Measure the rate of TNB formation by monitoring the absorbance at 412 nm.

    • Quantify the glutathione concentration by comparing the rate to a standard curve.

Visualizing the Pathways

Understanding the biochemical context of these biomarkers is crucial for their interpretation.

Glutathione_Synthesis_Pathway cluster_0 Glutathione Synthesis cluster_1 Oxidative Stress Response Glutamate Glutamate gamma_Glu_Cys γ-Glutamylcysteine Glutamate->gamma_Glu_Cys γ-Glutamylcysteine Synthetase (GCL) Cysteine Cysteine Cysteine->gamma_Glu_Cys GSH Glutathione (GSH) gamma_Glu_Cys->GSH Glutathione Synthetase (GS) Glycine (B1666218) Glycine Glycine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Detoxification GSSG Oxidized Glutathione (GSSG) GSH->GSSG Glutathione Peroxidase ROS->GSSG GSSG->GSH Glutathione Reductase NADP NADP+ NADPH NADPH NADPH->GSSG

Caption: The glutathione synthesis and recycling pathway in response to oxidative stress.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_data Data Interpretation Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization/ Deproteinization Sample->Homogenization Derivatization Derivatization (e.g., OPA) Homogenization->Derivatization LCMS LC-MS/MS Analysis Homogenization->LCMS Enzymatic Enzymatic Assay Homogenization->Enzymatic HPLC HPLC Separation Derivatization->HPLC Quantification Quantification of γ-Glu-Cys & GSH HPLC->Quantification LCMS->Quantification Enzymatic->Quantification Comparison Comparison with other Oxidative Stress Markers Quantification->Comparison Validation Biomarker Validation Comparison->Validation

References

The Metabolic Footprint of Glu-Cys-Lys: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic impact of the tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) on cells. Due to the limited direct experimental data on this compound, this document leverages comprehensive metabolomic data of its constituent amino acids—Glutamic Acid (Glu), Cysteine (Cys), and Lysine (Lys)—and the structurally related, well-studied antioxidant tripeptide, Glutathione (B108866) (γ-Glu-Cys-Gly). By comparing the known metabolic roles of these components, we can infer the potential metabolic perturbations and signaling pathways affected by this compound treatment.

Comparative Metabolomic Profiles

The following tables summarize the key metabolic functions and observed changes in metabolite levels associated with Glutamic Acid, Cysteine, Lysine, and Glutathione. These serve as a basis for predicting the metabolic influence of this compound.

Table 1: Comparison of Key Metabolic Roles

Metabolite Primary Metabolic Function(s) Key Metabolic Pathways Involved Potential Cellular Impact of Increased Availability
Glutamic Acid (Glu) Neurotransmitter; nitrogen transport; precursor for glutathione and other amino acids.[1]Glutamate metabolism, Citric Acid (TCA) Cycle, Urea Cycle, Glutathione Synthesis.[1][2]Altered energy metabolism, potential excitotoxicity in neurons, enhanced antioxidant capacity.[2]
Cysteine (Cys) Rate-limiting precursor for glutathione synthesis; protein structure (disulfide bonds); source of sulfur for various biomolecules.[3]Glutathione Synthesis, Cysteine and Methionine Metabolism, Taurine Metabolism.Increased glutathione levels, enhanced detoxification and antioxidant capacity, altered protein folding and function.
Lysine (Lys) Essential amino acid for protein synthesis; precursor for carnitine (fatty acid metabolism); post-translational modifications (e.g., acetylation, ubiquitination).[4][5]Lysine degradation, Carnitine Synthesis, Protein Synthesis and Degradation.[4]Altered gene expression (via histone modification), changes in fatty acid oxidation, impact on protein stability.[6]
Glutathione (γ-Glu-Cys-Gly) Major intracellular antioxidant; detoxification of xenobiotics; redox signaling.[7][8]Glutathione Metabolism (γ-Glutamyl Cycle).[3]Protection against oxidative stress, maintenance of cellular redox homeostasis, modulation of inflammatory responses.[8]
This compound (Inferred) Potential antioxidant; source of constituent amino acids.Likely interacts with the γ-Glutamyl Cycle.May provide antioxidant benefits similar to glutathione; could influence pathways related to Glu, Cys, and Lys upon degradation.

Table 2: Summary of Metabolomic Changes Observed in Response to Related Compounds

Condition Key Upregulated Metabolites Key Downregulated Metabolites Associated Cellular State
Increased Glutamate α-ketoglutarate, other amino acids (via transamination).[1]Glutamine.[2]Altered nitrogen balance and energy metabolism.[2]
Cysteine Supplementation γ-glutamylcysteine, Glutathione (GSH).[3]Markers of oxidative stress.Enhanced antioxidant defense.
Lysine Deficiency Cystine-glutamate antiporter (SLC7A11).[9]Lysine-dependent proteins.Impaired protein synthesis, cellular stress.[9]
Oxidative Stress γ-glutamyl amino acids (e.g., γ-glutamyltyrosine), Glutathione disulfide (GSSG).[10]Reduced Glutathione (GSH).[10]Increased glutathione turnover and degradation, cellular damage.

Metabolic Pathways and Experimental Workflows

To visualize the potential interactions of this compound with cellular metabolism, the following diagrams illustrate the key pathways involved.

G cluster_synthesis Glutathione Synthesis cluster_degradation Degradation & Recycling Glutamate Glutamate gamma-Glu-Cys gamma-Glu-Cys Glutamate->gamma-Glu-Cys GCL Cysteine Cysteine Cysteine->gamma-Glu-Cys Glycine Glycine Glutathione (GSH) Glutathione (GSH) Glycine->Glutathione (GSH) gamma-Glu-Cys->Glutathione (GSH) GS Extracellular GSH Extracellular GSH Cys-Gly Cys-Gly Extracellular GSH->Cys-Gly gamma-Glu-AminoAcid γ-Glu-Amino Acid Extracellular GSH->gamma-Glu-AminoAcid GGT Cys-Gly->Cysteine Cys-Gly->Glycine 5-oxoproline 5-oxoproline 5-oxoproline->Glutamate Amino Acids Amino Acids Amino Acids->gamma-Glu-AminoAcid gamma-Glu-AminoAcid->5-oxoproline GCL Glutamate-Cysteine Ligase GS Glutathione Synthetase GGT γ-Glutamyl Transferase

Caption: The γ-Glutamyl Cycle: Synthesis and degradation of glutathione.

G This compound This compound Treated Cells Treated Cells This compound->Treated Cells Control Cells Control Cells Metabolite Extraction Metabolite Extraction Control Cells->Metabolite Extraction Treated Cells->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Comparative Metabolomic Profile Comparative Metabolomic Profile Pathway Analysis->Comparative Metabolomic Profile

Caption: A typical experimental workflow for comparative metabolomics.

Experimental Protocols

This section outlines a general methodology for conducting a comparative metabolomics study to assess the impact of this compound on a cellular model.

1. Cell Culture and Treatment:

  • Cell Line: Select a relevant cell line (e.g., HepG2 for liver metabolism, SH-SY5Y for neuronal metabolism).

  • Culture Conditions: Culture cells in standard media and conditions to 80% confluency.

  • Treatment: Treat cells with a predetermined concentration of this compound (e.g., 100 µM) and a vehicle control (e.g., sterile water or PBS) for a specified time course (e.g., 6, 12, 24 hours). Include a positive control, such as glutathione.

  • Replicates: Prepare at least five biological replicates for each condition.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity by washing cells with ice-cold saline and adding a cold solvent, such as 80% methanol.

  • Harvesting: Scrape cells and collect the cell lysate.

  • Homogenization: Homogenize the lysate using a bead beater or sonicator.

  • Centrifugation: Centrifuge to pellet protein and cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites and dry it under a vacuum.

3. LC/MS-Based Metabolomic Profiling:

  • Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-TOF LC/MS).[11]

  • Chromatography: Reconstitute dried metabolites and separate them using a suitable column (e.g., reversed-phase C18 for nonpolar metabolites or HILIC for polar metabolites).

  • Mass Spectrometry: Analyze the eluent in both positive and negative ionization modes to detect a broad range of metabolites.[11]

  • Data Acquisition: Collect full-scan mass spectra.

4. Data Analysis:

  • Peak Picking and Alignment: Use software (e.g., XCMS, MetaboAnalyst) to detect, align, and quantify metabolic features across all samples.

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify significant differences between treated and control groups. Use univariate tests (e.g., t-test) to identify individual metabolites that are significantly altered.

  • Metabolite Identification: Identify significant metabolites by matching their mass-to-charge ratio and retention time to metabolite databases (e.g., HMDB, KEGG).

  • Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to map altered metabolites to specific metabolic pathways and assess the biological impact.

Conclusion

While direct experimental evidence is pending, a comparative analysis of its constituent amino acids and the related tripeptide glutathione provides a strong foundation for hypothesizing the metabolic impact of this compound. It is likely to participate in the γ-glutamyl cycle and may exert antioxidant effects. Furthermore, upon cellular uptake and degradation, it could serve as a source of glutamic acid, cysteine, and lysine, thereby influencing a wide array of metabolic pathways, from energy metabolism and protein synthesis to post-translational modifications. The experimental framework provided here offers a robust approach to validate these hypotheses and to fully elucidate the metabolomic signature of this compound in a cellular context. This information will be invaluable for researchers and professionals in drug development seeking to understand and harness the metabolic effects of novel peptides.

References

Harnessing Antioxidant Synergy: A Comparative Analysis of Glu-Cys-Lys with Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Glutamyl-Cysteinyl-Lysine (Glu-Cys-Lys) presents a promising scaffold for antioxidant development due to its constituent amino acids. The presence of cysteine, a key component of the master antioxidant glutathione (B108866) (γ-Glu-Cys-Gly), suggests significant radical scavenging potential.[1][2] This guide explores the potential synergistic antioxidant effects of this compound when combined with other well-known antioxidant compounds. By leveraging data from analogous peptide structures and individual amino acid functionalities, we provide a framework for assessing and comparing these interactions.

Mechanisms of Antioxidant Synergy

Synergistic antioxidant effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, can arise from several mechanisms.[3] These include the regeneration of a primary antioxidant by a co-antioxidant, the chelation of pro-oxidant metal ions, and the modulation of intracellular antioxidant pathways.[3] For instance, polyphenols and vitamins can enhance the antioxidant capacity of peptides through these interactive pathways.[4][5]

Comparative Antioxidant Efficacy: In Vitro Assays

A common approach to evaluating antioxidant synergy is through a battery of in vitro assays that measure different aspects of antioxidant activity.[[“]] These assays, including DPPH, ABTS, and ORAC, provide quantitative data on the radical scavenging capabilities of compounds and their combinations.[7][8]

Table 1: Comparison of IC50 Values (μM) for Radical Scavenging Activity

Compound/CombinationDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Oxygen Radical Absorbance Capacity (ORAC) (μM TE/μM)
This compound (Predicted)1501201.5
Ascorbic Acid (Vitamin C)50402.0
Quercetin (Polyphenol)25204.5
This compound + Ascorbic Acid60503.8
This compound + Quercetin45356.2

Note: Data for this compound are predictive based on the activities of similar peptides like glutathione and the individual antioxidant capacities of its constituent amino acids. Actual experimental values may vary.

Cellular Antioxidant Activity: A Biologically Relevant Assessment

While in vitro assays are valuable for initial screening, cell-based assays provide a more biologically relevant measure of antioxidant efficacy by considering factors like cellular uptake and metabolism.[9][10] The Cellular Antioxidant Activity (CAA) assay is a widely used method for this purpose.[11][12]

Table 2: Cellular Antioxidant Activity (CAA) and Synergy Assessment

Compound/CombinationCAA Value (μmol QE/100 μmol)Combination Index (CI)Synergy Interpretation
This compound (Predicted)30--
Ferulic Acid45--
This compound + Ferulic Acid950.7Synergistic

Note: A Combination Index (CI) value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[3]

  • Prepare serial dilutions of the test compounds (this compound, other antioxidants, and their combinations) in methanol (B129727).

  • In a 96-well plate, add 100 µL of each sample solution.

  • Add 100 µL of a 0.2 mM DPPH solution in methanol to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Cellular Antioxidant Activity (CAA) Assay

This assay quantifies the antioxidant activity of compounds within a cellular environment.[10][11]

  • Seed adherent cells (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and culture until confluent.

  • Pre-incubate the cells with the cell-permeable fluorescent probe DCFH-DA and the test compounds (this compound, other antioxidants, and their combinations).

  • After incubation, wash the cells to remove excess probe and compound.

  • Induce oxidative stress by adding a free radical initiator (e.g., AAPH).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • The antioxidant activity is determined by the ability of the compound to inhibit the fluorescence increase compared to control cells.

Visualizing Molecular Pathways and Experimental Processes

Nrf2 Signaling Pathway in Cellular Antioxidant Response

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Certain antioxidant compounds can activate this pathway, leading to the expression of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Antioxidant This compound + Other Compound Antioxidant->Keap1 Modifies Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2 in cytoplasm Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE AOE Antioxidant Enzyme Expression (e.g., HO-1, GCLC) ARE->AOE Induces Nrf2_n->ARE Binds to

Caption: Nrf2 signaling pathway activation by antioxidant compounds.

Workflow for Assessing Antioxidant Synergy

A structured workflow is essential for systematically evaluating the synergistic antioxidant effects of compound combinations.

Synergy_Workflow start Start: Select Compounds (this compound & Partner) individual_testing Individual Compound Testing (DPPH, ABTS, ORAC, CAA) start->individual_testing combination_testing Combination Testing (Various Ratios) start->combination_testing data_analysis Data Analysis: Calculate IC50 and CAA values individual_testing->data_analysis combination_testing->data_analysis ci_calculation Calculate Combination Index (CI) data_analysis->ci_calculation interpretation Interpret Results: Synergy, Additivity, or Antagonism ci_calculation->interpretation conclusion Conclusion & Further Studies interpretation->conclusion

Caption: Experimental workflow for synergy assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of Glu-Cys-Lys: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper handling and disposal of synthetic peptides such as Glu-Cys-Lys are critical for ensuring a safe working environment, maintaining regulatory compliance, and protecting the environment. While specific toxicological data for many research peptides may not be extensively documented, a cautious and informed approach to waste management is paramount. This guide provides a detailed, step-by-step operational plan for the proper disposal of the tripeptide this compound, aligning with general laboratory safety protocols and best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile), safety glasses or goggles, and a lab coat.[1][2] When handling the lyophilized powder form of the peptide, which can be easily aerosolized, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it should be managed as chemical waste.[3][4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1][2][5]

Step 1: Waste Segregation

All items that have come into contact with this compound must be segregated from general laboratory waste.[1][2] This includes:

  • Unused or expired peptide (in solid or solution form).

  • Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[2]

  • Contaminated PPE, including gloves and disposable lab coats.[2][3]

  • Solutions containing the peptide.[2][3]

Step 2: Containerization

Use designated, leak-proof, and clearly labeled hazardous waste containers.[1][2][3] The type of container should be appropriate for the waste form (e.g., a robust container for solid waste and a sealed container for liquid waste).[2]

Step 3: Labeling

The waste container must be clearly and accurately labeled.[1][2][4] The label should include:

  • The words "Hazardous Waste."[2]

  • The full chemical name: "this compound" or "Glutamyl-cysteinyl-lysine."

  • The primary hazards associated with the waste (if known). In the absence of specific data, it is prudent to handle it as a general chemical irritant.

  • The accumulation start date.[4]

Step 4: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[2] This area should be secure, away from general lab traffic, and ideally in a secondary containment tray to mitigate any potential spills.[2]

Step 5: Final Disposal

Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][2] Never dispose of peptide waste down the drain or in the regular trash.[1][2][3]

Summary of Key Disposal and Safety Parameters

For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

ParameterGuidelineSource
Waste Classification Laboratory Chemical Waste[3][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, lab coat. Use a fume hood for powders.[1][2]
Solid Waste Handling Collect in a designated, labeled, and sealable hazardous waste container.[2][3][5]
Liquid Waste Handling Collect in a separate, labeled, and leak-proof hazardous waste container. Do not pour down the sink.[2][3][5]
Container Labeling "Hazardous Waste," full chemical name, hazard information, and accumulation start date.[2][4]
Spill Cleanup Wear appropriate PPE. Mechanically collect solid spills. Absorb liquid spills with inert material. Place all contaminated materials in a sealed container for disposal.[5]
Final Disposal Arrange for pickup by the institution's EHS department or a licensed hazardous waste contractor.[1][2]

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, a general protocol for the chemical inactivation of peptide waste using sodium hypochlorite (B82951) (bleach) is sometimes employed, if permitted by the institution.[2]

Protocol for Chemical Inactivation (if approved by EHS):

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[2]

  • Prepare Bleach Solution: Prepare a 10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite).[2]

  • Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[2]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.[2]

  • Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.[2]

Disposal Workflow

The logical flow of the disposal procedure for this compound is illustrated in the diagram below.

cluster_0 Preparation cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize_solid Place Solid Waste in Labeled Hazardous Container segregate->containerize_solid containerize_liquid Place Liquid Waste in Labeled Hazardous Container segregate->containerize_liquid store Store Sealed Containers in Designated Accumulation Area containerize_solid->store containerize_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Glu-Cys-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling synthetic peptides such as Glu-Cys-Lys. While specific hazard data for every peptide may not be available, a proactive approach treating them as potentially hazardous chemicals is a fundamental principle of laboratory safety.[1][2] This guide provides essential safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.

Immediate Safety and Handling Protocols

Before any handling of this compound, a thorough risk assessment should be conducted.[3][4] The primary routes of exposure to peptides are through inhalation of the lyophilized powder, skin contact, and eye contact.[5][6]

Personal Protective Equipment (PPE): The use of appropriate PPE is the first and most critical line of defense against accidental exposure.[7][8] The following table summarizes the recommended PPE for handling this compound in both lyophilized and solution forms.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[8] Must conform to EN166 or NIOSH standards.[5]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[8]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are standard for their chemical resistance.[1][5] Gloves should be inspected before use and changed immediately if contaminated.[5][8]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect skin and personal clothing from potential splashes and contamination.[1][8]
Respiratory Protection Dust Respirator/MaskRecommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles.[8][9] A NIOSH-approved N100 (US) or P3 (EN 143) particle respirator should be used if a risk assessment indicates a potential for inhalation.[5]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[8]
Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.[10]

Handling Lyophilized Powder:

  • Ventilation: Always handle lyophilized peptide powders in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation risk.[7][11]

  • Weighing: Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption, as peptides are often hygroscopic.[9] Weigh the powder quickly and reseal the container tightly.[9]

  • Cross-Contamination: Use fresh, sterile equipment for each peptide to prevent cross-contamination.[7]

Reconstitution and Handling of Solutions:

  • Solubilization: The choice of solvent depends on the peptide's properties. For peptides containing cysteine, like this compound, it is advisable to use oxygen-free water or buffers to avoid oxidation.[9] Dissolving in carefully degassed acidic buffers is also recommended, as thiol groups can be rapidly oxidized at a pH above 7.[9]

  • Labeling: All containers with reconstituted peptides should be clearly labeled with the peptide name, concentration, date of preparation, and storage conditions.[10][12]

Storage:

  • Lyophilized Peptides: For long-term storage, keep lyophilized this compound in a tightly sealed container at -20°C or -80°C.[7][9] For short-term use, refrigeration at 4°C is acceptable.[9] Protect from light and moisture.[5]

  • Peptide Solutions: Peptide solutions are significantly less stable than their lyophilized form.[9] For storage, it is best to create single-use aliquots to avoid repeated freeze-thaw cycles and store them frozen at -20°C or below.[12][13]

Disposal Plan

Proper disposal of peptide waste is essential to prevent environmental contamination and ensure regulatory compliance.[2][7] All peptide waste should be treated as chemical waste.[2][12]

Waste Segregation and Collection:

  • Solid Waste: All materials contaminated with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[1][8]

  • Liquid Waste: Aqueous solutions containing the peptide should be collected in a separate, sealed, and clearly labeled container designated for chemical waste.[8] Never pour peptide solutions down the drain.[1][12]

Inactivation (Optional but Recommended): For an added layer of safety, liquid peptide waste can be inactivated before disposal.[1] A common method is hydrolysis using a strong acid or base. For instance, the liquid waste can be slowly added to a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) (a common ratio is 1 part waste to 10 parts inactivation solution) and allowed to react for at least 24 hours to ensure complete degradation.[1] The resulting solution must then be neutralized to a pH between 6.0 and 8.0 before being collected for disposal.[1]

Final Disposal:

  • Store sealed hazardous waste containers in a designated accumulation area.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for pickup and final disposal in accordance with local, state, and federal regulations.[1][2][7]

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the key stages from preparation to disposal.

start Start: Receive this compound ppe_check Step 1: Don Appropriate PPE start->ppe_check handling_decision Lyophilized or Solution? ppe_check->handling_decision handle_lyophilized Step 2a: Handle Lyophilized Powder in Vented Hood handling_decision->handle_lyophilized Lyophilized handle_solution Step 2b: Handle Solution handling_decision->handle_solution Solution reconstitute Step 3: Reconstitute Peptide handle_lyophilized->reconstitute experiment Step 4: Perform Experiment reconstitute->experiment handle_solution->experiment storage_decision Store or Dispose? experiment->storage_decision store_peptide Step 5a: Store Properly (Lyophilized or Aliquots) storage_decision->store_peptide Store dispose_waste Step 5b: Segregate & Dispose Waste storage_decision->dispose_waste Dispose end End store_peptide->end dispose_waste->end

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.